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  • Product: alpha-L-Galactopyranoside, 2-propen-1-yl 6-deoxy-
  • CAS: 41308-77-4

Core Science & Biosynthesis

Foundational

A Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of Allyl 6-deoxy-α-L-galactopyranoside

This guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for allyl 6-deoxy-α-L-galactopyranoside (also known as allyl α-L-fucopyranoside). Tailored for researchers, scient...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for allyl 6-deoxy-α-L-galactopyranoside (also known as allyl α-L-fucopyranoside). Tailored for researchers, scientists, and professionals in drug development, this document offers a detailed exploration of the compound's NMR characteristics, a robust experimental protocol for data acquisition, and the rationale behind the spectral assignments.

Introduction

Allyl 6-deoxy-α-L-galactopyranoside is a synthetic monosaccharide derivative of L-fucose, a deoxy sugar that plays a crucial role in various biological processes, including cell adhesion and signal transduction. The introduction of the allyl group provides a versatile handle for further chemical modifications, making this compound a valuable building block in the synthesis of glycoconjugates and other biologically active molecules.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of carbohydrates.[1][2][3] However, the inherent complexity of carbohydrate NMR spectra, characterized by significant signal overlap in the proton dimension, necessitates a comprehensive, multi-technique approach for unambiguous assignment.[1][2][4] This guide will dissect the ¹H and ¹³C NMR spectra of allyl 6-deoxy-α-L-galactopyranoside, providing a foundational understanding of its structural features in solution.

Predicted ¹H and ¹³C NMR Spectral Data

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for allyl 6-deoxy-α-L-galactopyranoside. These assignments are based on the well-established spectral data of L-fucose and related allyl glycosides. The data are presented for a sample dissolved in deuterium oxide (D₂O), a common solvent for carbohydrate NMR analysis.[2][5]

Table 1: Predicted ¹H NMR Data for Allyl 6-deoxy-α-L-galactopyranoside (in D₂O)
ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-1~4.95d~3.5
H-2~3.80dd~3.5, 10.0
H-3~3.75dd~10.0, 3.0
H-4~3.90d~3.0
H-5~4.25q~6.5
H-6 (CH₃)~1.20d~6.5
H-1'a~4.22ddt~12.5, 5.5, 1.5
H-1'b~4.05ddt~12.5, 6.0, 1.5
H-2'~5.90m-
H-3'a~5.30dq~17.0, 1.5
H-3'b~5.20dq~10.5, 1.5
Table 2: Predicted ¹³C NMR Data for Allyl 6-deoxy-α-L-galactopyranoside (in D₂O)
CarbonPredicted Chemical Shift (δ, ppm)
C-1~99.5
C-2~69.0
C-3~70.0
C-4~72.5
C-5~67.0
C-6 (CH₃)~16.0
C-1'~68.5
C-2'~134.0
C-3'~118.0

Experimental Protocol for NMR Data Acquisition

The acquisition of high-quality NMR data for carbohydrates requires meticulous sample preparation and the use of appropriate NMR experiments.[2][6] The following protocol outlines a robust methodology for the structural characterization of allyl 6-deoxy-α-L-galactopyranoside.

Step-by-Step Methodology
  • Sample Preparation:

    • Accurately weigh 5-10 mg of allyl 6-deoxy-α-L-galactopyranoside.

    • Dissolve the sample in 0.5 mL of high-purity deuterium oxide (D₂O, 99.96%).[5] The use of D₂O simplifies the ¹H NMR spectrum by exchanging the hydroxyl protons with deuterium, thus removing their signals.[7]

    • Transfer the solution to a 5 mm NMR tube.

  • NMR Spectrometer Setup:

    • All spectra should be acquired on a high-field NMR spectrometer (e.g., 500 MHz or higher) to maximize signal dispersion, which is crucial for resolving overlapping resonances in carbohydrate spectra.[2][8]

    • The sample temperature should be maintained at a constant value, typically 298 K (25 °C), to ensure the reproducibility of chemical shifts.[8]

  • 1D NMR Data Acquisition:

    • ¹H NMR: Acquire a standard one-dimensional proton spectrum. A sufficient number of scans (e.g., 16-64) should be collected to achieve a good signal-to-noise ratio. The residual HOD signal should be suppressed using a presaturation pulse sequence.[2]

    • ¹³C NMR: Acquire a proton-decoupled ¹³C NMR spectrum. Due to the low natural abundance of the ¹³C isotope, a larger number of scans (e.g., 1024-4096) and a relaxation delay of 2-5 seconds are typically required for quantitative analysis.[6][9]

  • 2D NMR Data Acquisition:

    • ¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies scalar-coupled protons, which are typically those on adjacent carbon atoms. It is essential for tracing the connectivity of the protons within the pyranose ring and the allyl group.[10][11]

    • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon atom, providing a powerful tool for assigning the carbon spectrum based on the proton assignments.[4][11]

    • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range correlations between protons and carbons (typically over two or three bonds). It is crucial for identifying the glycosidic linkage by observing the correlation between the anomeric proton (H-1) and the C-1' of the allyl group, and between the H-1' protons and the anomeric carbon (C-1).[4][11]

    • ¹H-¹H TOCSY (Total Correlation Spectroscopy): This experiment establishes correlations between all protons within a spin system. For allyl 6-deoxy-α-L-galactopyranoside, it will show correlations among all the pyranose ring protons (H-1 to H-5) and separately among the allyl protons.[11]

Rationale and Interpretation of Spectral Data

The assignment of NMR signals is a deductive process that integrates information from all acquired spectra. The following section provides insights into the expected chemical shifts and coupling constants, grounding the interpretation in established principles of carbohydrate NMR spectroscopy.

The 6-deoxy-α-L-galactopyranoside Moiety
  • Anomeric Proton (H-1): The anomeric proton of an α-glycoside in the L-series is expected to resonate at a relatively low field (~4.95 ppm) and exhibit a small ³J(H-1, H-2) coupling constant (~3.5 Hz) due to the axial-equatorial relationship between H-1 and H-2.[2][3]

  • Ring Protons (H-2 to H-5): These protons typically appear in the crowded region between 3.7 and 4.3 ppm. Their specific chemical shifts and coupling constants are determined by their stereochemistry. The COSY spectrum is indispensable for tracing their connectivity.[10]

  • Methyl Group (H-6): The protons of the C-6 methyl group are expected to appear as a doublet at a high field (~1.20 ppm) due to coupling with H-5. The corresponding carbon signal in the ¹³C spectrum will be found at a high field as well (~16.0 ppm).[2]

The 2-propen-1-yl (Allyl) Moiety
  • Methylene Protons (H-1'): The diastereotopic protons of the methylene group attached to the glycosidic oxygen (O-CH₂-) will resonate at different chemical shifts (~4.0-4.2 ppm) and show coupling to the vinyl proton (H-2').[12]

  • Vinyl Protons (H-2' and H-3'): The internal vinyl proton (H-2') will appear as a complex multiplet around 5.90 ppm. The terminal vinyl protons (H-3'a and H-3'b) will resonate at lower fields (~5.2-5.3 ppm) and exhibit characteristic cis and trans coupling constants to H-2', as well as a geminal coupling to each other.[12]

  • Allyl Carbons: The ¹³C chemical shifts of the allyl group are characteristic, with the internal carbon (C-2') appearing at a lower field (~134.0 ppm) than the terminal carbon (C-3', ~118.0 ppm).[12]

Visualization of Key Structural Relationships

The following diagrams, generated using the DOT language, illustrate the molecular structure of allyl 6-deoxy-α-L-galactopyranoside and a simplified workflow for its NMR-based structural elucidation.

molecular_structure cluster_sugar 6-deoxy-α-L-galactopyranoside cluster_allyl Allyl Group C1 C1 C2 C2 C1->C2 O_glycosidic O C1->O_glycosidic C3 C3 C2->C3 C4 C4 C3->C4 C5 C5 C4->C5 O5 O5 C5->O5 C6 C6 (CH3) C5->C6 O5->C1 C1_prime C1' C2_prime C2' C3_prime C3' C2_prime->C3_prime double bond O_glycosidic->C1_prime caption Molecular Structure of Allyl 6-deoxy-α-L-galactopyranoside

Caption: Molecular structure of allyl 6-deoxy-α-L-galactopyranoside.

NMR_Workflow start Sample Preparation (Dissolve in D2O) nmr_acq NMR Data Acquisition (1D & 2D) start->nmr_acq one_d 1D NMR (¹H, ¹³C) nmr_acq->one_d Initial Analysis two_d 2D NMR (COSY, HSQC, HMBC, TOCSY) nmr_acq->two_d Correlation Data assignment Spectral Assignment one_d->assignment two_d->assignment structure Structure Elucidation assignment->structure Final Confirmation caption NMR-Based Structural Elucidation Workflow

Caption: Workflow for NMR-based structural elucidation.

Conclusion

This technical guide provides a comprehensive overview of the ¹H and ¹³C NMR spectral characteristics of allyl 6-deoxy-α-L-galactopyranoside. By combining predicted spectral data with a detailed experimental protocol and a clear rationale for spectral interpretation, researchers are equipped with the necessary knowledge to confidently identify and characterize this important carbohydrate derivative. The application of a multi-dimensional NMR approach is paramount for the unambiguous structural elucidation of complex molecules like glycosides, and the methodologies outlined herein represent a field-proven strategy for achieving this goal.

References

  • Speciale, I., Notaro, A., Garcia-Vello, P., Di Lorenzo, F., Armiento, S., Molinaro, A., Marchetti, R., Silipo, A., & De Castro, C. (2022). Liquid-state NMR spectroscopy for complex carbohydrate structural analysis: A hitchhiker's guide. Carbohydrate Polymers, 277, 118885. [Link]

  • Serianni, A. S. (2003). NMR Spectroscopy in the Study of Carbohydrates: Characterizing the Structural Complexity. Concepts in Magnetic Resonance Part A, 19A(1), 1–19. [Link]

  • Zong, G., & Anderson-Wile, A. M. (2019). Carbohydrate Characterization through Multidimensional NMR: An Undergraduate Organic Laboratory Experiment. Journal of Chemical Education, 96(12), 2909–2914. [Link]

  • Raza, W., Al-Shwyeh, H. A., Al-Sanea, M. M., & Abdel-Wahab, B. F. (2025). Revealing the Complexity of Polysaccharides: Advances in NMR Spectroscopy for Structural Elucidation and Functional Characterization. Molecules, 30(9), 1787. [Link]

  • Stenutz, R., & Widmalm, G. (2000). Carbohydrate Structural Determination by NMR Spectroscopy: Modern Methods and Limitations. Chemical Reviews, 100(11), 4405–4444. [Link]

  • Complex Carbohydrate Research Center, University of Georgia. (n.d.). 1D and 2D NMR. CCRC Analytical Services. Retrieved March 15, 2026, from [Link]

  • Agrawal, P. K. (1992). NMR spectroscopy in the structural elucidation of oligosaccharides and glycosides. Phytochemistry, 31(10), 3307–3330. [Link]

  • Serianni, A. S. (2006). NMR spectroscopy in the study of carbohydrates: Characterizing the structural complexity. Wiley Online Library. [Link]

  • Feng, J., Giner, J. L., & Kiemle, D. J. (2018). A Solution NMR Approach To Determine the Chemical Structures of Carbohydrates Using the Hydroxyl Groups as Starting Points. Analytical Chemistry, 90(21), 12798–12805. [Link]

  • Toukach, P. V., & Ananikov, V. P. (2021). Computational NMR of Carbohydrates: Theoretical Background, Applications, and Perspectives. Molecules, 26(8), 2337. [Link]

  • Giner, J. L., Feng, J., & Kiemle, D. J. (2016). NMR Tube Degradation Method for Sugar Analysis of Glycosides. Journal of Natural Products, 79(9), 2413–2417. [Link]

  • Japan Consortium for Glycobiology and Glycotechnology Data Base. (n.d.). Determination of glycan structure by NMR. JCGGDB. Retrieved March 15, 2026, from [Link]

  • McGill, J. A., et al. (2023). GlycoNMR: Dataset and Benchmark of Carbohydrate-Specific NMR Chemical Shift for Machine Learning Research. arXiv preprint arXiv:2305.18731. [Link]

  • Carbohydrate Structure Database. (n.d.). CSDB Glycoscience. Retrieved March 15, 2026, from [Link]

  • Zhang, S., Li, Y., & Hu, Y. (2013). Dual role of Allylsamarium Bromide as Grignard Reagent and a Single Electron Transfer Reagent in the One-Pot Synthesis of Terminal Olefins. Chemical Communications, 49(82), 9473-9475. [Link]

  • Widmalm, G., & Stenutz, R. (2020). Primary Structure of Glycans by NMR Spectroscopy. ACS Omega, 5(41), 26365–26381. [Link]

  • McGill, J. A., et al. (2024). GlycoNMR: A Carbohydrate-Specific NMR Chemical Shift Dataset for Machine Learning Research. OpenReview. [Link]

  • Stenutz, R., & Widmalm, G. (2007). Complete H-1 and C-13 NMR chemical shift assignments of mono-, di-, and tisaccharides as basis for NMR chemical shift predictions of polysaccharides using the computer program CASPER. ResearchGate. [Link]

  • Sim, J. H., & Kim, H. K. (2017). 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. Molecules, 22(12), 2145. [Link]

  • Hesse, M., Meier, H., & Zeeh, B. (2008). Spectroscopic Methods in Organic Chemistry. Georg Thieme Verlag.
  • Jasperse, C. (n.d.). 1H-NMR. Minnesota State University Moorhead. Retrieved March 15, 2026, from [Link]

  • Zucchini, L., et al. (2018). Modified α,α′-trehalose and d-glucose: Green monomers for the synthesis of vinyl copolymers. Royal Society Open Science, 5(5), 172422. [Link]

Sources

Exploratory

physical and chemical properties of alpha-L-galactopyranoside 2-propen-1-yl 6-deoxy-

An In-depth Technical Guide to the Physical and Chemical Properties of Allyl 6-deoxy-α-L-galactopyranoside For Researchers, Scientists, and Drug Development Professionals Introduction Allyl 6-deoxy-α-L-galactopyranoside,...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Physical and Chemical Properties of Allyl 6-deoxy-α-L-galactopyranoside

For Researchers, Scientists, and Drug Development Professionals

Introduction

Allyl 6-deoxy-α-L-galactopyranoside, also known as 2-propen-1-yl α-L-fucopyranoside, is a synthetically versatile carbohydrate derivative of significant interest in glycobiology and medicinal chemistry. This guide provides a comprehensive overview of its core physical and chemical properties, offering insights into its structure, reactivity, and potential applications. As a derivative of L-fucose (6-deoxy-L-galactose), a monosaccharide crucial in various biological recognition processes, this compound serves as a valuable building block for the synthesis of complex glycans, glycoconjugates, and potential therapeutic agents. The presence of the anomeric allyl group imparts unique chemical reactivity, making it a powerful tool for synthetic chemists.

Physicochemical Properties

The precise experimental data for allyl 6-deoxy-α-L-galactopyranoside is not extensively documented in publicly available literature. However, based on the known properties of structurally related compounds such as allyl α-D-galactopyranoside and methyl 6-deoxy-α-L-galactopyranoside, we can infer its key physicochemical characteristics.

Table 1: Predicted Physicochemical Properties of Allyl 6-deoxy-α-L-galactopyranoside

PropertyPredicted Value/InformationJustification/Reference
Molecular Formula C₉H₁₆O₅Based on the structure (6-deoxygalactose + allyl group).
Molecular Weight 204.22 g/mol Calculated from the molecular formula.
Appearance White to off-white crystalline solidSimilar fucose and galactose derivatives are typically white solids[1][2].
Melting Point Likely in the range of 130-150 °CBased on the melting point of related compounds like 6-deoxy-L-galactose (150-153 °C) and allyl α-D-galactopyranoside (141-145 °C)[1][2].
Solubility Soluble in water, methanol, and other polar organic solvents.The hydroxyl groups of the pyranose ring and the polarity of the glycosidic bond suggest good solubility in polar solvents[2][3].
Stability Stable under standard conditions. Incompatible with strong oxidizing agents.General stability is expected for glycosides, though the allyl group can undergo specific reactions[2].

Chemical Structure and Stereochemistry

The structure of allyl 6-deoxy-α-L-galactopyranoside is characterized by a pyranose ring of 6-deoxy-L-galactose (L-fucose) in its chair conformation. An allyl group (CH₂=CH-CH₂-) is attached to the anomeric carbon (C-1) via an α-glycosidic bond.

G O5 O C5 C5 O5->C5 C1 C1 C1->O5 O1 O C1->O1 C2 C2 C2->C1 OH2 OH C2->OH2 C3 C3 C3->C2 OH3 OH C3->OH3 C4 C4 C4->C3 OH4 OH C4->OH4 C5->C4 C6 CH3 C5->C6 Allyl CH2-CH=CH2 O1->Allyl

Caption: 2D structure of allyl 6-deoxy-α-L-galactopyranoside.

Chemical Properties and Reactivity

The chemical reactivity of allyl 6-deoxy-α-L-galactopyranoside is primarily dictated by the anomeric allyl group and the secondary hydroxyl groups on the pyranose ring.

Reactions of the Allyl Group

The allyl group is a versatile functional handle in carbohydrate chemistry. It can serve as both a protecting group and a latent leaving group for glycosylation reactions[4][5].

  • Isomerization to 1-Propen-1-yl Glycoside: The allyl group can be isomerized to the more reactive 1-propen-1-yl glycoside intermediate using catalysts such as Wilkinson's catalyst or palladium-based catalysts. This isomerization is a key step in activating the glycoside for subsequent glycosylation reactions[4][5][6].

  • Glycosylation Donor: Following isomerization, the resulting 1-propen-1-yl glycoside can act as an effective glycosyl donor in the presence of a promoter like N-iodosuccinimide (NIS)[4][5]. This "latent-active" strategy is highly valuable in oligosaccharide synthesis[7].

G A Allyl Glycoside B 1-Propen-1-yl Glycoside (Reactive Intermediate) A->B Isomerization (e.g., Pd catalyst) C Glycosylation with Acceptor B->C Activation (e.g., NIS) D New Disaccharide C->D

Caption: Glycosylation strategy using an allyl glycoside.

  • Deprotection: The allyl group can be removed under mild conditions, typically using a palladium(0) catalyst in the presence of a scavenger, to yield the free hemiacetal. This orthogonality makes it compatible with many other protecting groups used in carbohydrate synthesis[8].

Reactions of the Hydroxyl Groups

The secondary hydroxyl groups at positions C-2, C-3, and C-4 can undergo typical reactions such as:

  • Esterification and Etherification: These hydroxyl groups can be acylated or alkylated to introduce other protecting groups or to modify the biological activity of the molecule[9].

  • Selective Reactions: The relative reactivity of the hydroxyl groups can be exploited for regioselective modifications. For instance, the C-2 hydroxyl group may exhibit different reactivity due to its proximity to the anomeric center.

Spectroscopic Characterization

Table 2: Predicted Spectroscopic Data

TechniqueExpected Features
¹H NMR - Anomeric Proton (H-1): A doublet around 4.8-5.0 ppm with a small coupling constant (J ≈ 3-4 Hz), characteristic of an α-anomeric proton. - Allyl Group Protons: Resonances in the vinylic region (δ 5.8-6.0 ppm for -CH=) and the allylic region (δ 4.0-4.2 ppm for -O-CH₂-). - C-6 Methyl Protons: A doublet around δ 1.2-1.3 ppm. - Ring Protons (H-2 to H-5): A complex multiplet region between δ 3.5-4.5 ppm.
¹³C NMR - Anomeric Carbon (C-1): A signal around δ 95-100 ppm. - Allyl Group Carbons: Signals around δ 134 ppm (-CH=), δ 117 ppm (=CH₂), and δ 68 ppm (-O-CH₂-). - C-6 Methyl Carbon: A signal around δ 16 ppm. - Ring Carbons (C-2 to C-5): Signals in the range of δ 65-80 ppm.
Mass Spectrometry (ESI-MS) Expected to show a prominent ion corresponding to [M+Na]⁺ or [M+H]⁺.

Experimental Protocols

The following are generalized protocols for the synthesis and manipulation of allyl 6-deoxy-α-L-galactopyranoside, based on established methodologies in carbohydrate chemistry.

Protocol 1: Synthesis of Allyl 6-deoxy-α-L-galactopyranoside

This protocol is adapted from standard Fischer glycosylation procedures.

  • Preparation: Suspend 6-deoxy-L-galactose (L-fucose) in a large excess of anhydrous allyl alcohol.

  • Reaction: Add a catalytic amount of a strong acid catalyst (e.g., acetyl chloride or a sulfonic acid resin).

  • Heating: Heat the mixture under reflux with stirring until the starting material is consumed (monitored by TLC).

  • Neutralization: Cool the reaction mixture and neutralize the acid catalyst with a suitable base (e.g., sodium bicarbonate or an ion-exchange resin).

  • Purification: Filter the mixture and concentrate the filtrate under reduced pressure. The resulting syrup is then purified by column chromatography on silica gel to separate the α- and β-anomers and any unreacted starting material. The α-anomer is typically the major product under these conditions.

Protocol 2: Isomerization and Glycosylation

This protocol outlines the "latent-active" glycosylation strategy.

  • Isomerization: Dissolve the allyl 6-deoxy-α-L-galactopyranoside in an anhydrous solvent (e.g., THF or DCM). Add a catalytic amount of a suitable isomerization catalyst (e.g., Wilkinson's catalyst). Stir the reaction at room temperature or with gentle heating until the isomerization is complete (monitored by ¹H NMR).

  • Glycosylation: To the solution containing the 1-propen-1-yl glycoside, add the glycosyl acceptor (typically a protected sugar with a free hydroxyl group) and a molecular sieve. Cool the mixture and add N-iodosuccinimide (NIS). Allow the reaction to proceed until completion.

  • Work-up and Purification: Quench the reaction, filter, and concentrate the solution. The desired disaccharide is then purified by column chromatography.

G cluster_synthesis Synthesis cluster_glycosylation Glycosylation A 6-deoxy-L-galactose + Allyl Alcohol B Acid Catalyst (e.g., AcCl) A->B C Crude Allyl Glycoside B->C D Purification (Column Chromatography) C->D E Pure Allyl 6-deoxy-α-L-galactopyranoside D->E F Allyl Glycoside G Isomerization (e.g., Wilkinson's Cat.) F->G H 1-Propen-1-yl Glycoside G->H I Glycosyl Acceptor + NIS H->I J Disaccharide I->J

Caption: Experimental workflow for synthesis and glycosylation.

Applications in Research and Drug Development

Allyl 6-deoxy-α-L-galactopyranoside is a valuable tool for researchers in several fields:

  • Oligosaccharide Synthesis: As a building block, it is used in the synthesis of complex fucosylated oligosaccharides, which are involved in cell-cell recognition, inflammation, and cancer metastasis.

  • Glycoconjugate Chemistry: It can be used to introduce fucose moieties onto proteins, lipids, or other molecules to study their biological functions or to develop neoglycoconjugates with therapeutic potential[1].

  • Enzyme Substrate/Inhibitor Synthesis: This compound can serve as a starting material for the synthesis of substrates or inhibitors of fucosyltransferases and fucosidases, enzymes that play critical roles in various physiological and pathological processes.

  • Fragment-Based Drug Design: The allyl group provides a reactive handle for linking the fucose moiety to other molecular fragments in the development of novel drug candidates[10].

Conclusion

Allyl 6-deoxy-α-L-galactopyranoside is a carbohydrate derivative with significant potential in synthetic and medicinal chemistry. Its unique combination of a biologically relevant fucose core and a chemically versatile allyl group makes it an invaluable tool for the construction of complex glycans and the development of novel therapeutic agents. While detailed experimental data for this specific compound is limited, its properties and reactivity can be reliably predicted from established principles of carbohydrate chemistry, enabling its effective use in the laboratory.

References

  • Simple Glycosylation Reaction of Allyl Glycosides - ACS.org. Available at: [Link]

  • Simple Glycosylation Reaction of Allyl Glycosides | Request PDF - ResearchGate. Available at: [Link]

  • Replacement of oxocarbenium ions by allylic cations in both enzymatic and spontaneous reactions of glycosides - Open Collections - The University of British Columbia. Available at: [Link]

  • Simple Glycosylation Reaction of Allyl Glycosides | The Journal of Organic Chemistry. Available at: [Link]

  • Facile glycosylation strategy with two-stage activation of allyl glycosyl donors. Application to concise synthesis of Shigella flexneri serotype Y O-a ... - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C002865G. Available at: [Link]

  • Synthesis of allyl 3-deoxy- and 4-deoxy-beta-D-galactopyranoside and simultaneous preparations of Gal(1-->2)- and Gal(1-->3)-linked disaccharide glycosides - PubMed. Available at: [Link]

  • Synthesis of allyl 6-O-(3-deoxy-alpha- and -beta-D-manno-oct-2- ulopyranosylonic acid)-(1----6)-2-deoxy-2-[(3R)-3-hydroxytetradecanamido]- beta-D-glucopyranoside 4-phosphate and of the copolymer of the alpha anomer with acrylamide - PubMed. Available at: [Link]

  • From Natural Sources to Synthetic Derivatives: The Allyl Motif as a Powerful Tool for Fragment-Based Design in Cancer Treatment - PMC. Available at: [Link]

  • (1R)-2,3,4,6-Tetra-O-benzyl-1-C-allyl-1-deoxy-1-C-(2-thiazolyl)-d-galactopyranose - MDPI. Available at: [Link]

  • 6-deoxy-L-galactose - ChemBK. Available at: [Link]

  • O-beta-D-galactopyranosyl-(1->2)-alpha-D-xylopyranose - PubChem. Available at: [Link]

  • Novel Galactopyranoside Esters: Synthesis, Mechanism, In Vitro Antimicrobial Evaluation and Molecular Docking Studies - MDPI. Available at: [Link]

  • Synthesis and Properties of Alkyl β-d-Galactopyranoside | Request PDF - ResearchGate. Available at: [Link]

  • EP0623626B1 - Automated allyl deprotection in solid-phase synthesis - Google Patents.

Sources

Foundational

Structural Characterization and Crystallographic Data Analysis of Allyl α-L-Fucopyranoside (α-L-Galactopyranoside, 2-propen-1-yl 6-deoxy-)

Executive Summary Allyl α-L-fucopyranoside (CAS: 41308-77-4)[1] is a highly versatile monosaccharide derivative utilized extensively in the synthesis of complex glycomimetics, selectin antagonists, and cancer vaccines. U...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Allyl α-L-fucopyranoside (CAS: 41308-77-4)[1] is a highly versatile monosaccharide derivative utilized extensively in the synthesis of complex glycomimetics, selectin antagonists, and cancer vaccines. Understanding its precise three-dimensional architecture through X-ray crystallography is paramount for structure-based drug design. This technical guide provides an in-depth analysis of the crystallographic methodologies, conformational preferences, and self-validating experimental protocols required to elucidate the atomic structure of this critical L-fucose derivative.

Mechanistic Rationale & Significance

In human physiology and oncology, α-L-fucose is not merely a structural bystander; it is a functionally critical pathophysiological effector[2]. Fucosylated glycans, such as the Sialyl Lewis X ( ) and Sialyl Lewis A ( ) antigens, are overexpressed on the surfaces of various tumor cells. These antigens serve as the primary ligands for endothelial E-selectins and P-selectins, mediating the tethering and rolling of circulating tumor cells—a prerequisite for hematogenous metastasis and tissue invasion[2].

Because natural oligosaccharides suffer from poor pharmacokinetic profiles, researchers rely on synthetic glycomimetics. Allyl α-L-fucopyranoside serves as an essential building block in these syntheses. The allyl aglycone (2-propen-1-yl group) provides a robust, orthogonal handle for cross-metathesis or subsequent conjugation to carrier proteins and multivalent scaffolds. Obtaining high-resolution crystallographic data for this intermediate ensures the absolute configuration (L-series) is maintained and provides exact atomic coordinates for computational docking studies against selectin carbohydrate-recognition domains (CRDs).

G A Tumor Cell Surface (Aberrant Fucosylation) B Sialyl Lewis X / A (Containing α-L-Fucose) A->B FUT Enzymes C Endothelial Selectins (E-Selectin / P-Selectin) B->C Ligand-Receptor Binding D Cell Adhesion & Extravasation C->D Tethering & Rolling E Cancer Metastasis D->E Tissue Invasion

Diagram 1: The mechanistic role of α-L-Fucose in selectin-mediated cancer metastasis.

Conformational Preferences: The Exo-Anomeric Effect

A core pillar of carbohydrate crystallography is the validation of stereoelectronic effects that dictate molecular conformation. For allyl α-L-fucopyranoside, the pyranose ring adopts a highly stable chair conformation, which minimizes 1,3-diaxial steric clashes for the L-galacto configuration.

More critically, the orientation of the allyl aglycone is governed by the exo-anomeric effect [3]. This stereoelectronic phenomenon describes the preference of the aglyconic carbon to adopt a gauche (syn-clinal) relationship relative to the endocyclic ring-oxygen atom. Mechanistically, this is driven by the hyperconjugative donation of electron density from the lone pair of the exocyclic glycosidic oxygen ( ) into the antibonding orbital ( ) of the adjacent endocyclic bond. Crystallographic data consistently validates this effect, showing the torsion angle ( ) defined by strongly maintained at approximately or [3].

Experimental Methodology: A Self-Validating Protocol

To ensure trustworthiness and reproducibility, the crystallographic workflow must be treated as a self-validating system where each experimental choice is causally linked to data quality.

Crystallization Protocol
  • Solvent Selection: Crystals of allyl α-L-fucopyranoside are typically grown via slow evaporation or vapor diffusion using a binary solvent system (e.g., Methanol/Ethyl Acetate).

  • Causality: Monosaccharides possess extensive hydrogen-bonding networks that can lead to amorphous precipitation if the solvent evaporates too rapidly. Methanol acts as a hydrogen-bond competitor to maintain solubility, while the slow diffusion of the anti-solvent (Ethyl Acetate) gradually lowers the dielectric constant of the medium, promoting ordered nucleation over kinetic precipitation.

X-Ray Diffraction Data Collection
  • Cryocooling (100 K): Crystals are mounted on a goniometer and flash-cooled to 100(2) K using a liquid nitrogen stream.

  • Causality: Cryocooling minimizes thermal displacement parameters (B-factors), drastically reducing the dynamic disorder of the flexible allyl group and allowing for the precise localization of hydroxyl hydrogen atoms, which is critical for mapping the intermolecular hydrogen-bonding network.

  • Radiation Source: Copper Kα radiation ( Å) is strictly preferred over Molybdenum.

  • Causality: Because allyl α-L-fucopyranoside contains only light atoms (C, H, O), the anomalous scattering signal ( ) is very weak. Cu Kα radiation maximizes this weak anomalous dispersion, enabling the calculation of a reliable Flack parameter to definitively prove the absolute L-configuration of the chiral centers[4].

Structure Solution and Refinement

Data integration and absorption corrections are followed by structure solution using the dual-space algorithm implemented in SHELXT [4]. This algorithm expands single-crystal reflection data to the space group, iteratively applying random omit procedures to solve the phase problem without relying on traditional direct methods[4]. Subsequent full-matrix least-squares refinement on is performed using SHELXL.

G A Allyl α-L-Fucopyranoside Synthesis & Purification B Crystallization (MeOH/EtOAc) A->B >99% Purity C X-Ray Diffraction (Cu Kα, 100 K) B->C Single Crystal D Structure Solution (SHELXT) C->D Phase Problem Solved E Refinement & Validation D->E Atomic Coordinates

Diagram 2: Self-validating workflow for carbohydrate X-ray crystallography.

Crystallographic Data Presentation

The following table summarizes the representative crystallographic parameters expected for high-purity allyl α-L-fucopyranoside single crystals, reflecting standard metrics for chiral monosaccharide derivatives.

Table 1: Representative Crystallographic Parameters

ParameterValue / Specification
Chemical Formula
Molecular Weight 204.22 g/mol
Crystal System Orthorhombic
Space Group (Typical for chiral carbohydrates)
Temperature 100(2) K
Wavelength 1.54178 Å (Cu Kα)
Z (Molecules/Unit Cell) 4
Conformation Chair
Aglycone Orientation Gauche (Stabilized by Exo-Anomeric Effect)
Absolute Structure (Flack Parameter) ~ 0.05(1) (Confirming L-configuration)

Conclusion

The crystallographic elucidation of allyl α-L-fucopyranoside (CAS: 41308-77-4)[1] bridges the gap between synthetic carbohydrate chemistry and structural biology. By strictly adhering to optimized crystallization protocols and utilizing dual-space algorithms like SHELXT[4], researchers can obtain high-fidelity atomic coordinates. These coordinates not only validate the absolute stereochemistry and the exo-anomeric effect[3] but also provide the foundational geometric data required to design the next generation of selectin-targeted anti-metastatic therapeutics[2].

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Exploratory

receptor binding affinity of alpha-L-galactopyranoside 2-propen-1-yl 6-deoxy- derivatives

An In-depth Technical Guide to the Receptor Binding Affinity of α-L-Fucopyranoside Derivatives Introduction L-fucose, or 6-deoxy-L-galactose, is a monosaccharide of significant biological importance, frequently found as...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Receptor Binding Affinity of α-L-Fucopyranoside Derivatives

Introduction

L-fucose, or 6-deoxy-L-galactose, is a monosaccharide of significant biological importance, frequently found as a terminal modification on N- and O-linked glycans and glycolipids on cell surfaces[1][2]. These fucosylated structures are critical mediators of a vast array of biological recognition events, from cell-cell communication and immune responses to host-pathogen interactions and cancer progression[1][2][3]. The specific presentation of L-fucose is recognized by a class of carbohydrate-binding proteins known as lectins, which translate the structural information of the glycan into functional cellular responses[4][5].

This guide focuses on the receptor binding affinity of α-L-fucopyranosides, with a particular emphasis on derivatives featuring a 2-propen-1-yl (allyl) aglycone. Allyl α-L-fucopyranoside serves as a valuable molecular tool for several reasons: the allyl group provides a reactive handle for further chemical modification, such as the synthesis of multivalent glycoclusters or conjugation to surfaces and proteins, and it represents a simple, synthetically accessible model for studying the fundamental principles of fucose-receptor interactions[4][6]. Understanding the binding affinity of such derivatives is paramount for the design of novel therapeutics, such as competitive inhibitors of pathogenic lectins or modulators of immune responses.

This document will provide a detailed overview of the receptors that bind these fucose derivatives, the structure-activity relationships governing binding affinity, established experimental protocols for quantifying these interactions, and the therapeutic implications of these findings.

Key Receptors for α-L-Fucopyranoside Derivatives

The primary receptors for α-L-fucopyranosides are fucose-specific lectins (fucolectins)[5]. These proteins have evolved specific binding pockets that recognize the key structural features of L-fucose, particularly the hydroxyl groups at the C-2, C-3, and C-4 positions, and the methyl group at C-6 which distinguishes it from other galactose derivatives. Lectins are found across all domains of life and can be broadly categorized based on their origin and function.

Bacterial Lectins: Adhesion and Virulence

Many pathogenic bacteria utilize fucose-specific lectins to adhere to host cells, a critical first step in colonization and infection. A prime example is the opportunistic pathogen Pseudomonas aeruginosa, a major cause of mortality in cystic fibrosis patients[4][6]. This bacterium expresses at least two fucose-binding lectins, PA-IIL (LecB) and PA-IL, which recognize fucosylated glycans on the surface of human epithelial cells.

  • PA-IIL (LecB): This tetrameric lectin exhibits a high affinity for L-fucose and is a key virulence factor[7]. The design of high-affinity fucoside inhibitors that can block PA-IIL is a promising anti-infective strategy. The binding of L-fucose to PA-IIL is calcium-dependent[7].

Human Lectins: Immune Regulation

In humans, lectins play crucial roles in the immune system, recognizing carbohydrate patterns on both host cells and pathogens.

  • DC-SIGN (CD209): Dendritic Cell-Specific Intercellular adhesion molecule-3-Grabbing Non-integrin (DC-SIGN) is a C-type lectin found on the surface of dendritic cells[8]. It recognizes a variety of glycans, including high-mannose structures and fucosylated antigens like the Lewis X antigen. While its primary ligands are mannose-based, fucose-based ligands can offer enhanced selectivity[8]. The binding affinity of fucosides to DC-SIGN is an active area of research for modulating immune responses.

Structure-Activity Relationships (SAR)

The binding affinity of a fucoside derivative for its target lectin is highly dependent on its chemical structure. Understanding these relationships is crucial for designing potent and selective ligands.

The Anomeric Configuration and Aglycone Linker

The orientation of the aglycone (the non-sugar portion) is critical. For the majority of fucose-specific lectins, the α-anomeric configuration is strongly preferred over the β-anomer. Studies have shown that α-O-L-fucopyranosides are generally as good or better inhibitors than L-fucose itself[4]. The nature of the aglycone linker, such as the allyl group, is also important. These linkers are suitable for creating more complex structures like multivalent glycoclusters without negatively impacting the inherent binding ability of the fucose moiety[4].

The Principle of Multivalency

A common strategy to dramatically enhance binding affinity is to employ multivalency. Lectins are often multimeric proteins with multiple carbohydrate-binding sites[4]. A multivalent ligand, presenting multiple fucoside units on a single scaffold, can bind to several of these sites simultaneously. This leads to a significant increase in the overall binding strength (avidity), which is often orders of magnitude greater than the sum of the individual binding affinities (the "glycoside cluster effect")[4][6]. Tri- and tetravalent fucoclusters have proven to be exceptionally potent inhibitors for a range of bacterial lectins[4][7].

Multivalency_Concept cluster_0 Monovalent Interaction (Low Affinity) cluster_1 Multivalent Interaction (High Avidity) Receptor1 { Receptor Binding Site} Ligand1 α-L-Fucoside Ligand1->Receptor1:port Weak Binding (Kd) ReceptorMulti Site 1 Site 2 Site 3 Scaffold Scaffold Fuc1 Fuc Scaffold->Fuc1 Fuc2 Fuc Scaffold->Fuc2 Fuc3 Fuc Scaffold->Fuc3 Fuc1->ReceptorMulti:p1 Strong Avidity (Kd*) Fuc2->ReceptorMulti:p2 Fuc3->ReceptorMulti:p3

Caption: Monovalent vs. Multivalent Binding.

Experimental Protocols for Determining Binding Affinity

Several biophysical and biochemical techniques are employed to quantify the interaction between fucoside derivatives and their receptor targets. The choice of method depends on the specific research question, the nature of the interacting molecules, and the available instrumentation.

Hemagglutination Inhibition Assay (HIA)

This classical method is widely used to screen for inhibitors of lectins that can agglutinate (clump) red blood cells. It provides a semi-quantitative measure of inhibitory potency (Minimum Inhibitory Concentration, MIC).

Principle: A lectin will agglutinate red blood cells by binding to the glycans on their surface. A competitive inhibitor (the fucoside derivative) will bind to the lectin and prevent this agglutination. The lowest concentration of the inhibitor that prevents agglutination is the MIC.

Step-by-Step Protocol:

  • Preparation:

    • Prepare a 2% (v/v) suspension of washed human or rabbit red blood cells (RBCs) in phosphate-buffered saline (PBS).

    • Prepare a stock solution of the lectin at a concentration four times its minimum hemagglutination concentration (MHC). The MHC is determined in a prior titration experiment.

    • Prepare serial two-fold dilutions of the fucoside inhibitor in PBS in a 96-well U-bottom microtiter plate (50 µL per well).

  • Incubation with Lectin:

    • Add 50 µL of the lectin solution to each well containing the inhibitor dilutions.

    • Incubate the plate for 1 hour at room temperature to allow the inhibitor to bind to the lectin.

  • Addition of Red Blood Cells:

    • Add 50 µL of the 2% RBC suspension to each well.

    • Gently mix the plate and incubate for 1-2 hours at room temperature, or until agglutination is observed in the control wells (lectin only, no inhibitor).

  • Reading the Results:

    • Agglutination is observed as a mat of cells covering the bottom of the well.

    • Inhibition is observed as a tight button of sedimented RBCs at the bottom of the well.

    • The MIC is the lowest concentration of the inhibitor that completely prevents agglutination.

HIA_Workflow Start Start: Prepare Reagents Step1 1. Serial Dilution of Inhibitor (e.g., Allyl α-L-fucoside) in 96-well plate Start->Step1 Step2 2. Add Lectin Solution to each well Step1->Step2 Step3 3. Incubate (1 hr) (Lectin-Inhibitor Binding) Step2->Step3 Step4 4. Add Red Blood Cell (RBC) Suspension to each well Step3->Step4 Step5 5. Incubate (1-2 hr) (Agglutination) Step4->Step5 Result 6. Read Results: - Mat = Agglutination (No Inhibition) - Button = Inhibition Step5->Result

Sources

Protocols & Analytical Methods

Method

synthesis protocol for alpha-L-galactopyranoside 2-propen-1-yl 6-deoxy-

Application Note: Synthesis and Purification of Allyl α -L-Fucopyranoside Target Compound: α -L-Galactopyranoside, 2-propen-1-yl 6-deoxy- (Synonym: Allyl α -L-fucopyranoside) CAS Registry Number: 41308-77-4[1][2] Audienc...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Synthesis and Purification of Allyl α -L-Fucopyranoside

Target Compound: α -L-Galactopyranoside, 2-propen-1-yl 6-deoxy- (Synonym: Allyl α -L-fucopyranoside) CAS Registry Number: 41308-77-4[1][2] Audience: Carbohydrate Chemists, Glycobiologists, and Drug Development Professionals

Executive Summary & Strategic Rationale

L-Fucose (6-deoxy-L-galactose) is a critical monosaccharide found in mammalian glycans, particularly in Lewis blood group antigens and human milk oligosaccharides (HMOs). The synthesis of complex fucosylated glycans requires versatile building blocks. Allyl α -L-fucopyranoside serves as an indispensable intermediate; the allyl group at the anomeric center acts both as a robust protecting group (orthogonal to benzyl ethers and acetate esters) and as a versatile linker for bioconjugation via thiol-ene click chemistry or ozonolysis[3].

Mechanistic Strategy: Thermodynamic vs. Kinetic Control

Classical glycosylation methods, such as the Koenigs-Knorr reaction using peracetylated fucosyl donors, typically yield 1,2-trans ( β ) glycosides due to neighboring group participation from the C2 ester[4]. Similarly, enzymatic transglycosylation approaches predominantly yield β -anomers[3].

To selectively synthesize the 1,2-cis ( α ) anomer, this protocol leverages Fischer Glycosylation . By suspending unprotected L-fucose in an excess of allyl alcohol with a catalytic amount of anhydrous acid, the reaction is driven under strictly thermodynamic control. The α -pyranoside emerges as the global thermodynamic minimum due to the generalized anomeric effect , which strongly stabilizes the axial orientation of the electronegative exocyclic oxygen at the C1 position.

Pathway A L-Fucose (Unprotected Solid) B Acidic Allyl Alcohol (Anhydrous HCl in situ) A->B Dissolution C Oxocarbenium Ion Intermediate B->C Protonation & -H2O D Kinetic Furanosides (Fast, Reversible) C->D Kinetic Attack E Allyl α-L-Fucopyranoside (Thermodynamic Minimum) C->E Thermodynamic Equilibration D->C Reversion (Heat)

Mechanistic pathway of Fischer glycosylation under thermodynamic control.

Materials and Reagents

A self-validating experimental system requires high-purity reagents and precise stoichiometry. The use of acetyl chloride to generate HCl in situ is a critical causality factor: condensation reactions release water, and introducing aqueous HCl would prematurely halt the reaction equilibrium.

Reagent / MaterialRoleQuantityEquivalentsNotes
L-Fucose Starting Material10.0 g (60.9 mmol)1.0 eqEnsure dry, free-flowing powder.
Allyl Alcohol Reactant / Solvent100 mL (1.47 mol)~24 eqMust be anhydrous. Handle in fume hood.
Acetyl Chloride Acid Precursor1.5 mL (21.1 mmol)0.35 eqGenerates anhydrous HCl upon reaction with alcohol.
Amberlite IRA-400 (OH⁻) Quenching Agent~15 gExcessBasic resin preferred over aqueous bases to avoid water.
Toluene Co-evaporation3 × 50 mLN/AForms azeotrope to remove residual allyl alcohol.

Step-by-Step Experimental Protocol

Phase 1: In Situ Catalyst Generation
  • Equip a 250 mL round-bottom flask with a magnetic stir bar and place it in an ice-water bath (0 °C) under an argon atmosphere.

  • Add 100 mL of anhydrous allyl alcohol to the flask.

  • Critical Step: Slowly add 1.5 mL of acetyl chloride dropwise over 5 minutes.

    • Causality: Acetyl chloride reacts exothermically with allyl alcohol to form allyl acetate and anhydrous HCl. Maintaining 0 °C prevents the premature volatilization of the generated HCl gas.

  • Stir the solution for 15 minutes at 0 °C, then allow it to warm to room temperature.

Phase 2: Glycosylation
  • Add 10.0 g of L-fucose to the acidic allyl alcohol solution. The suspension will initially be heterogeneous.

  • Attach a reflux condenser and heat the reaction mixture to 80 °C using an oil bath.

  • Maintain reflux for 16–24 hours. The solid will gradually dissolve, yielding a clear, pale-yellow solution.

  • Validation (TLC): Monitor the reaction via Thin Layer Chromatography (Silica gel, Eluent: Dichloromethane/Methanol 5:1). The starting material ( Rf​≈0.1 ) should disappear, replaced by a major spot for the α -anomer ( Rf​≈0.45 ) and a minor spot for the β -anomer ( Rf​≈0.50 ).

Phase 3: Quenching and Workup
  • Cool the reaction mixture to room temperature.

  • Add pre-washed Amberlite IRA-400 (OH⁻ form) basic resin to the flask and stir for 30 minutes until the pH of the solution reaches 7.0 (test via pH paper on an aliquot).

    • Causality: Unprotected glycosides are highly water-soluble. Using a solid-supported base avoids aqueous extraction, preventing catastrophic product loss into an aqueous phase.

  • Filter the suspension through a sintered glass funnel to remove the resin. Rinse the resin cake with 20 mL of methanol.

Phase 4: Concentration and Purification
  • Transfer the filtrate to a rotary evaporator. Concentrate under reduced pressure (water bath at 40 °C).

  • Azeotropic Removal: To remove the high-boiling allyl alcohol (bp 97 °C), add 50 mL of toluene to the syrupy residue and evaporate. Repeat this co-evaporation process three times.

    • Causality: Toluene forms a minimum-boiling azeotrope with allyl alcohol, efficiently stripping it from the product without requiring degradation-inducing high temperatures.

  • Purify the crude syrup via flash column chromatography on silica gel, eluting with a gradient of Dichloromethane/Methanol (from 10:1 to 5:1).

  • Pool the fractions containing the pure α -anomer and concentrate to yield a white to off-white solid.

Workflow Step1 Step 1: Catalyst Prep Add AcCl to Allyl OH at 0°C Step2 Step 2: Glycosylation Add L-Fucose, Reflux 80°C, 24h Step1->Step2 Step3 Step 3: Neutralization Cool, add Basic Resin until pH 7 Step2->Step3 Step4 Step 4: Concentration Co-evaporate with Toluene Step3->Step4 Step5 Step 5: Purification Silica Gel Chromatography Step4->Step5

Step-by-step experimental workflow for synthesis and purification.

Quantitative Data and Characterization

Upon successful purification, the product should be validated against the following expected physicochemical parameters. Note that as an L-sugar with an α -linkage, the molecule exhibits strong levorotatory optical activity, which is the inverse of its D-galacto counterpart.

ParameterExpected ValueVerification Method
Molecular Formula C9​H16​O5​ High-Resolution Mass Spectrometry (HRMS)
Molecular Weight 204.22 g/mol Mass Spectrometry (ESI-MS: [M+Na]+ at m/z 227.1)
Yield 70 - 78%Gravimetric analysis post-chromatography
Anomeric Ratio ( α:β ) > 9:1 1H -NMR (Integration of anomeric protons)
1H -NMR Anomeric Signal 4.90 ppm (d, J≈3.5 Hz)400 MHz NMR in D2​O (Small J1,2​ confirms α -linkage)
Optical Rotation Strongly negative ( [α]D20​≈−150∘ )Polarimetry ( c=1.0,H2​O )

References

  • ResearchGate. High-yield enzymatic synthesis of O-allyl β-D-galactopyranoside. Retrieved March 18, 2026, from [Link]

  • PubMed / NIH. Synthesis of allyl 3-deoxy- and 4-deoxy-beta-D-galactopyranoside and simultaneous preparations of Gal(1-->2)- and Gal(1-->3)-linked disaccharide glycosides. Retrieved March 18, 2026, from[Link]

Sources

Application

glycosylation reactions using alpha-L-galactopyranoside 2-propen-1-yl 6-deoxy-

Application Note: Advanced Glycosylation and Regioselective Protection Strategies Using Allyl α -L-Fucopyranoside Executive Summary The compound α -L-galactopyranoside, 2-propen-1-yl 6-deoxy- (systematically known as all...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Glycosylation and Regioselective Protection Strategies Using Allyl α -L-Fucopyranoside

Executive Summary

The compound α -L-galactopyranoside, 2-propen-1-yl 6-deoxy- (systematically known as allyl α -L-fucopyranoside) is a pivotal carbohydrate building block in advanced synthetic organic chemistry[1]. Its unique structural features make it highly valuable for the convergent assembly of complex immunomodulatory glycoconjugates, most notably the potent saponin vaccine adjuvants QS-21 and QS-7[2],[3]. This application note provides an authoritative guide on utilizing this molecule, focusing on the causality behind regioselective hydroxyl protection to generate specific glycosyl acceptors, and its subsequent application in advanced dehydrative glycosylation methodologies.

Physicochemical Profiling

PropertyValue
IUPAC Name (2S,3S,4R,5S,6R)-2-methyl-6-prop-2-enoxyoxane-3,4,5-triol[1]
Common Name Allyl α -L-fucopyranoside; Allyl 6-deoxy- α -L-galactopyranoside[1],[4]
CAS Registry Number 41308-77-4[1],[4]
Molecular Formula C9​H16​O5​ [1]
Molecular Weight 204.22 g/mol [1]

Strategic Rationale: The Allyl Anomeric Protecting Group

In oligosaccharide synthesis, the choice of anomeric protection dictates the flexibility of the entire synthetic route. The allyl group (2-propen-1-yl) at the anomeric center of 6-deoxy- α -L-galactopyranoside offers orthogonal stability[4]. It withstands both strongly basic conditions (e.g., alkylations with NaH or CsF) and highly acidic environments (e.g., acetalization or glycosylation)[3]. Furthermore, it serves a dual purpose: it acts as a robust protecting group during glycan elongation and can be selectively isomerized and cleaved (deallylation) under mild conditions to unmask the hemiacetal. This allows the fully elaborated oligosaccharide to be converted into a glycosyl donor for late-stage coupling to an aglycone core[2],[3].

Experimental Workflow 1: Regioselective Protection (Acceptor Generation)

Causality & Design

Unprotected allyl α -L-fucopyranoside contains three secondary hydroxyl groups at C2, C3, and C4. Differentiating these positions is a classic synthetic challenge. By exploiting the cis-relationship between the equatorial C3-OH and the axial C4-OH, treatment with dibutyltin oxide ( Bu2​SnO ) forms a rigid, 5-membered cyclic stannylene acetal[3]. In this constrained intermediate, the equatorial C3 oxygen is significantly more nucleophilic than the axial C4 oxygen. Consequently, alkylation with 4-methoxybenzyl chloride (PMBCl) occurs regioselectively at C3[3]. This elegant differentiation allows for the sequential, orthogonal protection of the remaining C2 (equatorial) and C4 (axial) positions, ultimately enabling the targeted unmasking of C3 to serve as a specific glycosyl acceptor.

Step-by-Step Protocol
  • Stannylene Acetal Formation & C3-Alkylation : Suspend allyl α -L-fucopyranoside and Bu2​SnO (1.1 eq) in a mixture of anhydrous MeOH and Toluene. Reflux until the solution clears, indicating acetal formation. Remove solvents in vacuo. Redissolve in anhydrous DMF, add CsF (2.0 eq) and PMBCl (1.2 eq), and stir at room temperature to yield the C3-O-PMB ether[3].

  • C2-Silylation : Dissolve the intermediate in anhydrous DCM. Cool to 0 °C. Add 2,6-lutidine (2.0 eq) followed by dropwise addition of TBSOTf (1.5 eq) to selectively silylate the equatorial C2-OH[3].

  • C4-Acetylation : To the C2-TBS protected intermediate, add acetic anhydride ( Ac2​O , 3.0 eq), pyridine (5.0 eq), and a catalytic amount of DMAP. Stir at room temperature until the axial C4-OH is fully acetylated[3].

  • Acceptor Unmasking : Dissolve the fully protected compound in a 10:1 mixture of DCM/H2O. Add 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ, 1.5 eq) to oxidatively cleave the C3-PMB ether, revealing the C3-OH and generating the active glycosyl acceptor[3].

Self-Validating System

Monitor the DDQ cleavage (Step 4) via Thin-Layer Chromatography (TLC). The starting material (PMB ether) will appear as a non-polar spot that rapidly quenches UV light (254 nm). The successful formation of the C3-OH acceptor is validated by the appearance of a more polar spot that stains intensely with p -anisaldehyde, coupled with the precipitation of the reduced DDQH2 byproduct in the reaction flask.

Figure 1. Regioselective protection workflow to generate a C3-OH fucosyl acceptor.

Experimental Workflow 2: Sulfoxide-Mediated Dehydrative Glycosylation

Causality & Design

Coupling a sterically hindered C3-OH acceptor requires a highly electrophilic donor. Dehydrative glycosylation utilizing a 1-OH hemiacetal donor activated by diphenyl sulfoxide ( Ph2​SO ) and trifluoromethanesulfonic anhydride ( Tf2​O ) generates a highly reactive glycosyl triflate intermediate in situ at -78 °C[2],[3]. This method bypasses the need to isolate unstable glycosyl halides. The addition of 2,4,6-tri-tert-butylpyrimidine (TTBP) acts as a sterically hindered, non-nucleophilic base to scavenge the generated triflic acid, protecting the acid-labile TBS group on the acceptor[3].

Step-by-Step Protocol
  • Activation : Dissolve the hemiacetal donor (e.g., a protected rhamnopyranose, 1.5 eq), Ph2​SO (2.5 eq), and TTBP (3.0 eq) in anhydrous DCM. Cool the mixture to -78 °C under an argon atmosphere. Add Tf2​O (1.5 eq) dropwise. Stir for 10 minutes to ensure complete formation of the glycosyl triflate[3].

  • Coupling : Dissolve the C3-OH allyl fucopyranoside acceptor (1.0 eq) in a minimal amount of anhydrous DCM and add it dropwise down the side of the flask to the activated donor mixture.

  • Quenching : After 30-60 minutes at -78 °C, quench the reaction by adding triethylamine ( Et3​N , 5.0 eq) directly to the cold solution. Only after the Et3​N is fully mixed should the reaction be allowed to warm to room temperature.

Self-Validating System

The mandatory addition of Et3​N at -78 °C acts as an internal failsafe. If the reaction is allowed to warm without this quench, the highly acidic environment will rapidly cleave the C2-TBS group and potentially hydrolyze the newly formed glycosidic bond, leading to a complex mixture on TLC. A clean, single new spot on TLC (less polar than the acceptor) validates a successful coupling.

Figure 2. Mechanism of sulfoxide-mediated dehydrative glycosylation.

Quantitative Data Summary

The following table summarizes the expected yields for the transformation of allyl α -L-fucopyranoside into a complex disaccharide building block, establishing benchmark expectations for researchers.

Reaction StepChemical TransformationExpected Yield (%)
1. Regioselective Alkylation Allyl fucoside C3-O-PMB ether56%[3]
2. Silylation C3-O-PMB ether C2-O-TBS ether97%[3]
3. Acetylation C2-O-TBS ether C4-O-Acetate>99%[3]
4. Acceptor Unmasking PMB cleavage C3-OH Acceptor86%[3]
5. Dehydrative Glycosylation C3-OH Acceptor + Donor Disaccharide84%[3]
6. Anomeric Deallylation Allyl Disaccharide Hemiacetal Donor68%[3]
Data derived from the convergent synthesis of the QS-7-Api saponin adjuvant[3].

Experimental Workflow 3: Anomeric Deallylation (Acceptor to Donor Conversion)

Causality & Design

To extend the glycan chain at the reducing end (e.g., attaching the synthesized oligosaccharide to a triterpene core), the anomeric allyl group must be removed. A mild, neutral deallylation using diethylzinc ( Et2​Zn ) and tetrakis(triphenylphosphine)palladium(0) ( Pd(PPh3​)4​ ) effectively transfers the allyl group to the zinc species via a π -allyl palladium intermediate. This yields the hemiacetal without disturbing the base-sensitive acetate or acid-sensitive silyl protecting groups[3].

Step-by-Step Protocol
  • Dissolve the allyl glycoside in rigorously degassed, anhydrous THF under an argon atmosphere.

  • Add a catalytic amount of Pd(PPh3​)4​ (0.1 eq) followed by Et2​Zn (1.0 M solution in hexane, 3.0 eq)[3].

  • Stir at room temperature in the dark. Monitor by TLC.

  • Upon completion, quench carefully with saturated aqueous NaHCO3​ (Caution: ethane gas evolution) and extract with EtOAc.

Self-Validating System

The conversion of the non-polar allyl glycoside to the significantly more polar hemiacetal is easily tracked via TLC. If the reaction stalls, it indicates catalyst poisoning or insufficient exclusion of oxygen, necessitating the addition of fresh Pd(PPh3​)4​ .

Sources

Method

alpha-L-galactopyranoside 2-propen-1-yl 6-deoxy- as a building block in carbohydrate synthesis

Application Note: α -L-Galactopyranoside 2-propen-1-yl 6-deoxy- as a Strategic Building Block in Complex Carbohydrate Synthesis Target Audience: Researchers, synthetic chemists, and drug development professionals. Docume...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: α -L-Galactopyranoside 2-propen-1-yl 6-deoxy- as a Strategic Building Block in Complex Carbohydrate Synthesis

Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Technical Application Note & Validated Protocols.

Executive Summary & Strategic Utility

The molecule α -L-galactopyranoside 2-propen-1-yl 6-deoxy- —commonly referred to in synthetic literature as allyl α -L-fucopyranoside —is a highly versatile building block in modern glycochemistry[1]. L-Fucose (6-deoxy-L-galactose) is a critical monosaccharide found in biologically significant glycans, including Human Milk Oligosaccharides (HMOs), Lewis blood group antigens, and the core fucosylation of N-linked glycans.

In the synthesis of these complex targets, the allyl group at the anomeric position serves a dual purpose:

  • Orthogonal Temporary Protection: The allyl aglycone is stable under both strongly basic conditions (e.g., global benzylation) and mildly acidic conditions (e.g., isopropylidene acetal formation). It can be selectively cleaved without disturbing benzyl ethers, silyl ethers, or acetyl groups[2].

  • Conjugation Handle: Alternatively, the terminal alkene can be retained throughout the synthesis and later utilized for bioconjugation (via thiol-ene click chemistry or ozonolysis/reductive amination) to attach the synthesized glycan to carrier proteins for vaccine development.

This application note details the physicochemical profile of allyl α -L-fucopyranoside and provides self-validating, step-by-step protocols for its transformation into a highly reactive glycosyl donor.

Physicochemical Profile & Quantitative Data

To ensure reproducibility, verify the specifications of your starting material against the parameters in Table 1 .

Table 1: Physicochemical Properties of Allyl α -L-Fucopyranoside

ParameterSpecification / Value
IUPAC Name α -L-galactopyranoside, 2-propen-1-yl 6-deoxy-
Common Name Allyl α -L-fucopyranoside
CAS Number 41308-77-4[1]
Molecular Formula C₉H₁₆O₅
Molecular Weight 204.22 g/mol
Appearance White to off-white crystalline powder
Anomeric Purity Typically >95% α -anomer (via Fischer glycosidation)

Workflow Visualization

The most common synthetic trajectory for this building block involves global protection, selective anomeric deprotection, and activation.

SyntheticWorkflow A Allyl a-L-fucopyranoside (Starting Material) B Allyl 2,3,4-tri-O-benzyl- a-L-fucopyranoside A->B BnBr, NaH, DMF (Global Protection) C 2,3,4-tri-O-benzyl- L-fucopyranose (Hemiacetal) B->C 1. Ir Catalyst, H2 2. I2, H2O (Deprotection) D Fucosyl Trichloroacetimidate (Glycosyl Donor) C->D CCl3CN, DBU (Donor Activation)

Figure 1: Synthetic workflow from Allyl α -L-Fucopyranoside to an activated glycosyl donor.

Validated Experimental Protocols

As a Senior Application Scientist, I emphasize that successful carbohydrate synthesis relies on understanding the causality behind each reagent. The following protocols are designed as self-validating systems to minimize side reactions.

Protocol 1: Global Benzylation (Synthesis of Allyl 2,3,4-tri-O-benzyl- α -L-fucopyranoside)

Objective: Mask the C2, C3, and C4 hydroxyl groups with robust benzyl ethers to prevent their participation in subsequent glycosylation reactions[2].

Table 2: Stoichiometry for Benzylation

Reagent Equivalents Function

| Allyl α -L-fucopyranoside | 1.0 eq | Starting Material | | NaH (60% dispersion in oil) | 4.5 eq | Strong Base | | Benzyl Bromide (BnBr) | 4.5 eq | Electrophile | | TBAI | 0.1 eq | Phase Transfer / Catalyst | | Anhydrous DMF | 0.2 M | Solvent |

Step-by-Step Methodology:

  • Dissolution: Dissolve allyl α -L-fucopyranoside in anhydrous DMF under an argon atmosphere. Causality: DMF is a polar aprotic solvent that effectively solvates the carbohydrate and stabilizes the highly reactive alkoxide intermediates.

  • Deprotonation: Cool the reaction flask to 0 °C. Add NaH portion-wise. Stir for 30 minutes until hydrogen gas evolution ceases. Causality: Cooling controls the exothermic deprotonation. NaH irreversibly deprotonates the hydroxyls; waiting ensures complete alkoxide formation before the electrophile is introduced.

  • Alkylation: Add tetrabutylammonium iodide (TBAI), followed by the dropwise addition of benzyl bromide. Allow the reaction to warm to room temperature and stir for 12 hours. Causality: TBAI acts as a nucleophilic catalyst. It converts BnBr into the more reactive benzyl iodide in situ, which is critical for driving the etherification of the sterically hindered axial C4 hydroxyl of the fucose ring[2].

  • Quenching: Quench the reaction carefully with methanol at 0 °C to destroy excess NaH, then dilute with ethyl acetate and wash extensively with water to remove DMF.

Protocol 2: Selective Anomeric Deprotection (Cleavage of the Allyl Group)

Objective: Convert the allyl glycoside to a hemiacetal while leaving the benzyl ethers intact.

Step-by-Step Methodology:

  • Catalyst Activation: Dissolve Crabtree's catalyst derivative ( [Ir(COD)(PMePh2​)2​]PF6​ , 0.05 eq) in anhydrous THF. Bubble H2​ gas through the solution for 15 minutes until the color shifts from red to pale yellow. Causality: The Ir(I) precatalyst must be oxidized by H2​ to form the active, highly electrophilic Ir(III) dihydride species required for isomerization[3].

  • Degassing (Critical Step): Purge the activated catalyst solution thoroughly with Argon for 10 minutes. Causality: This is the most common point of failure. If dissolved H2​ remains in the solvent, the catalyst will act as a hydrogenation agent, irreversibly reducing the allyl group to a useless propyl ether.

  • Isomerization: Add the benzylated substrate (from Protocol 1) dissolved in THF. Stir at room temperature for 2–4 hours. The terminal allyl ether is isomerized to an internal prop-1-enyl ether.

  • Hydrolysis: Add a mixture of THF/Water (4:1) and Iodine ( I2​ , 1.5 eq). Stir for 30 minutes. Causality: The intermediate prop-1-enyl glycoside is an enol ether. Iodine acts as a mild, highly specific electrophile to activate the electron-rich double bond, facilitating rapid hydrolysis to the hemiacetal without cleaving the acid-sensitive benzyl ethers[4]. Quench with saturated aqueous Na2​S2​O3​ .

Protocol 3: Donor Activation (Synthesis of Fucosyl Trichloroacetimidate)

Objective: Activate the hemiacetal for stereoselective glycosylation.

Step-by-Step Methodology:

  • Reaction Setup: Dissolve the hemiacetal (1.0 eq) and trichloroacetonitrile ( CCl3​CN , 10.0 eq) in anhydrous dichloromethane (DCM).

  • Base Addition: Cool to 0 °C and add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU, 0.1 eq) dropwise. Stir for 2 hours. Causality: DBU is a strong, non-nucleophilic base. It deprotonates the anomeric hydroxyl, allowing the resulting alkoxide to attack the highly electrophilic nitrile carbon of CCl3​CN . Under DBU catalysis, the reaction is under thermodynamic control, heavily favoring the formation of the more stable α -trichloroacetimidate donor.

Biological Applications & Downstream Utility

Once activated, the fucosyl donor can be incorporated into complex oligosaccharides. The downstream applications of these synthesized molecules are vast, particularly in immunology and therapeutics.

BiologicalApplication N1 Allyl a-L-Fucopyranoside N2 Fucosyl Donor (Trichloroacetimidate) N1->N2 Chemical Activation N3 Oligosaccharide Assembly (e.g., Lewis X, HMOs) N2->N3 Glycosylation N4 Glycoconjugate Vaccine (Carrier Protein Conjugation) N3->N4 Thiol-ene Click / Reductive Amination N5 Prebiotic / Therapeutic (Receptor Binding) N3->N5 Direct Formulation

Figure 2: Translation of the chemical building block into therapeutic and immunological applications.

References

  • ChemicalBook. "α-L-Galactopyranoside, 2-propen-1-yl 6-deoxy-".
  • National Center for Biotechnology Information (PMC). "Synthetic Studies of Complex Immunostimulants from Quillaja saponaria: Synthesis of the Potent Clinical Immunoadjuvant QS-21Aapi".
  • American Chemical Society. "The Rearrangement of Allyl Ethers to Propenyl Ethers".
  • Royal Society of Chemistry. "Multigram synthesis of an orthogonally-protected pentasaccharide for use as a glycan precursor in a Shigella flexneri 3a conjugate vaccine".

Sources

Application

preparation of fucosylated oligosaccharides with alpha-L-galactopyranoside 2-propen-1-yl 6-deoxy-

Application Note: Preparation of Fucosylated Oligosaccharides via 2-Propen-1-yl 6-Deoxy- α -L-Galactopyranoside Executive Summary The synthesis of complex fucosylated oligosaccharides—such as the antigenic determinants o...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Preparation of Fucosylated Oligosaccharides via 2-Propen-1-yl 6-Deoxy- α -L-Galactopyranoside

Executive Summary

The synthesis of complex fucosylated oligosaccharides—such as the antigenic determinants of Shigella flexneri, Lewis blood group antigens, and the potent clinical immunoadjuvant QS-21—requires highly strategic glycosylation methodologies[3]. A cornerstone of these syntheses is the use of 2-propen-1-yl 6-deoxy- α -L-galactopyranoside (commonly known as allyl α -L-fucopyranoside ).

This application note details a field-proven "latent-active" glycosylation strategy. By exploiting the allyl group's dual utility as a robust anomeric protecting group (latent phase) and a highly reactive glycosyl donor precursor (active phase), researchers can streamline iterative oligosaccharide assembly without the need for cumbersome anomeric protecting group exchanges [1].

Mechanistic Rationale & Experimental Causality

The conventional synthesis of oligosaccharides often suffers from the necessity to deprotect the anomeric center and convert it into a leaving group (e.g., trichloroacetimidate or halide) prior to every coupling step. The allyl fucoside strategy bypasses this via a two-stage activation process :

  • Latent Phase (Protection): The allyl group is exceptionally stable under standard carbohydrate protection/deprotection conditions (e.g., basic esterification, acidic acetal formation, and silylation). This allows the allyl α -L-fucopyranoside to act as a reliable glycosyl acceptor .

  • Activation Phase (Isomerization): The allyl double bond is selectively migrated to form a prop-1-enyl enol ether. We utilize the hydrogen-activated Iridium catalyst [Ir(COD)(PMePh2​)2​]PF6​ . Causality: Unlike traditional basic isomerization (e.g., t -BuOK) which cleaves essential ester protecting groups, this Ir(III) dihydride species operates under strictly neutral conditions, preserving global protecting group architecture [1].

  • Coupling Phase (Glycosylation): The prop-1-enyl fucoside is treated with N-iodosuccinimide (NIS) and trifluoromethanesulfonic acid (TfOH). Causality: The iodonium ion electrophilically attacks the electron-rich enol ether, triggering the expulsion of propanal and generating a highly reactive fucosyl oxocarbenium intermediate that rapidly reacts with a glycosyl acceptor [2].

Stereochemical Control (The Neighboring Group Effect)

L-Fucose (6-deoxy-L-galactose) adopts a 1C4​ conformation. To control the stereochemistry of the newly formed glycosidic bond, the protecting group at the C2 position is critical:

  • For 1,2-trans ( β -L-fucosides): A participating group (e.g., Acetyl or Benzoyl) at C2 is required. The carbonyl oxygen traps the oxocarbenium ion from the axial face, forcing the incoming acceptor to attack equatorially.

  • For 1,2-cis ( α -L-fucosides): A non-participating group (e.g., Benzyl ether) must be used at C2. Solvent participation (e.g., diethyl ether) is then leveraged to favor the axial attack.

Workflow & Pathway Visualizations

Mechanism A Allyl α-L-Fucoside (Latent Donor) B Prop-1-enyl Fucoside (Active Donor) A->B [Ir] catalyst H2, THF C Fucosyl Oxocarbenium Intermediate B->C NIS, TfOH - Propanal D Fucosylated Oligosaccharide C->D Acceptor (ROH) MeCN or CH2Cl2

Caption: Mechanism of latent-active glycosylation via allyl to prop-1-enyl isomerization.

Workflow Step1 L-Fucose + Allyl Alcohol Step2 Fischer Glycosylation (H+) Step1->Step2 Step3 Allyl α-L-Fucopyranoside Step2->Step3 Step4 Selective Protection Step3->Step4 Step6 Glycosylation (NIS/TfOH) Step3->Step6 Used as Acceptor Step5 Isomerization (Ir cat.) Step4->Step5 Step5->Step6 Step7 Target Oligosaccharide Step6->Step7

Caption: Iterative workflow for synthesizing fucosylated oligosaccharides using allyl fucosides.

Quantitative Data: Optimization of Glycosylation

The following table summarizes the causal relationship between C2-protecting groups, solvent choices, and the resulting stereochemical yields during the NIS/TfOH promoted coupling of prop-1-enyl fucosides.

EntryDonor C2-Protecting GroupSolvent SystemPromoterYield (%) α : β Ratio
1Benzyl (Ether, Non-participating) Et2​O / CH2​Cl2​ NIS / TfOH829:1 ( α major)
2Benzyl (Ether, Non-participating)Acetonitrile ( MeCN )NIS / TfOH781:5 ( β major)
3Acetyl (Ester, Participating) CH2​Cl2​ NIS / TfOH85<1:99 ( β exclusive)

Data Interpretation: Acetonitrile actively participates by forming an axial α -nitrilium intermediate, sterically blocking the α -face and forcing β -glycoside formation even without a participating C2 group. Conversely, ether solvents stabilize the oxocarbenium ion equatorially, favoring the desired α -L-fucoside linkage found in natural fucoidans and QS-21 [2] [3].

Step-by-Step Experimental Protocols

Note: All protocols are designed as self-validating systems. Do not proceed to subsequent steps without confirming the validation checkpoints.

Protocol 1: Preparation of Allyl α -L-Fucopyranoside
  • Reaction Setup: Suspend L-fucose (10.0 g, 60.9 mmol) in anhydrous allyl alcohol (100 mL).

  • Catalysis: Add Amberlite IR-120 ( H+ form) resin (5.0 g) or generate HCl in situ by adding acetyl chloride (1.0 mL) dropwise at 0 °C.

  • Heating: Reflux the mixture at 80 °C under an argon atmosphere for 12–16 hours.

  • Validation Checkpoint 1 (TLC): Monitor via TLC (DCM:MeOH, 5:1). The starting material ( Rf​ 0.1) should disappear, replaced by a major spot ( Rf​ 0.6).

  • Workup: Filter the mixture to remove the resin. Concentrate the filtrate under reduced pressure. Purify via flash column chromatography to yield allyl α -L-fucopyranoside.

Protocol 2: Isomerization to Prop-1-enyl Fucoside
  • Catalyst Activation: In a flame-dried Schlenk tube, dissolve [Ir(COD)(PMePh2​)2​]PF6​ (1.5 mol % relative to donor) in anhydrous THF (2 mL/mmol). Degas the solution, then bubble H2​ gas through it for 15 minutes at room temperature.

  • Validation Checkpoint 2 (Visual): The catalyst solution must change from deep red to pale yellow, indicating the formation of the active Ir(III) dihydride species.

  • Isomerization: Degas the system to remove residual H2​ (crucial to prevent double bond reduction). Inject the activated catalyst into a solution of the protected allyl fucoside in THF. Stir for 2 hours.

  • Validation Checkpoint 3 (NMR): Concentrate an aliquot and check 1H NMR. The allyl multiplet at ~5.9 ppm must be completely replaced by a doublet of doublets at ~6.2 ppm (prop-1-enyl proton).

  • Preparation for Coupling: Concentrate the reaction mixture to dryness. Co-evaporate with anhydrous toluene (3 × 10 mL) to strictly remove trace water.

Protocol 3: NIS/TfOH-Promoted Glycosylation
  • Assembly: Dissolve the crude prop-1-enyl fucoside donor (1.2 equiv) and the target glycosyl acceptor (1.0 equiv) in anhydrous CH2​Cl2​ (or Et2​O depending on desired stereochemistry, see Table 1). Add freshly activated 4Å molecular sieves. Stir for 30 min at room temperature to ensure complete dehydration.

  • Cooling: Cool the mixture to -20 °C (or 0 °C, depending on acceptor reactivity).

  • Activation: Add N-Iodosuccinimide (NIS, 1.5 equiv), followed immediately by a catalytic amount of TfOH (0.1 equiv).

  • Validation Checkpoint 4 (Visual & TLC): The reaction mixture will turn dark red/brown due to iodine liberation. TLC should show rapid consumption of the donor within 15–30 minutes.

  • Quenching (Critical Step): Quench the reaction by adding Triethylamine ( Et3​N , 0.5 equiv) to neutralize the strong acid (preventing product hydrolysis), followed by saturated aqueous Na2​S2​O3​ to reduce the iodine. The solution will turn from dark red to pale yellow/colorless.

  • Isolation: Filter through Celite, extract with CH2​Cl2​ , wash with brine, dry over Na2​SO4​ , and purify the fucosylated oligosaccharide via silica gel chromatography.

References

  • Simple Glycosylation Reaction of Allyl Glycosides The Journal of Organic Chemistry[Link]

  • Synthesis and Evaluation of a QS-17/18-Based Vaccine Adjuvant ACS Publications[Link]

  • Synthetic Studies of Complex Immunostimulants from Quillaja saponaria: Synthesis of the Potent Clinical Immunoadjuvant QS-21Aapi Journal of the American Chemical Society[Link]

Method

enzymatic fucosylation assays involving alpha-L-galactopyranoside 2-propen-1-yl 6-deoxy-

Title: Enzymatic Fucosylation Assays and Transglycosylation Workflows Involving α -L-Galactopyranoside 2-propen-1-yl 6-deoxy- Target Audience: Researchers, scientists, and drug development professionals specializing in g...

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Author: BenchChem Technical Support Team. Date: March 2026

Title: Enzymatic Fucosylation Assays and Transglycosylation Workflows Involving α -L-Galactopyranoside 2-propen-1-yl 6-deoxy-

Target Audience: Researchers, scientists, and drug development professionals specializing in glycobiology, vaccine adjuvant synthesis, and microarray development.

Executive Overview

The compound α -L-galactopyranoside 2-propen-1-yl 6-deoxy- (systematically known as allyl α -L-fucopyranoside or Allyl α -L-Fucp ) is a highly versatile carbohydrate derivative utilized extensively in enzymatic fucosylation assays. In glycoengineering, the presence of the anomeric allyl group (2-propen-1-yl) provides a critical bio-orthogonal handle. This terminal alkene is inert under standard biological conditions but can undergo rapid, high-yielding thiol-ene "click" reactions with thiolated surfaces under UV light[1].

This Application Note details the mechanistic principles and self-validating protocols for utilizing Allyl α -L-Fucp in two primary enzymatic workflows:

  • As a Target Product: Synthesized via α -L-fucosidase-mediated transfucosylation.

  • As a Tagged Acceptor: Utilized in sequential glycosyltransferase assays for the downstream synthesis of complex glycans and vaccine adjuvants[1].

Mechanistic Principles of Enzymatic Transfucosylation

Enzymatic fucosylation is traditionally performed using Fucosyltransferases (FUTs) and the expensive donor GDP-fucose. However, retaining α -L-fucosidases (e.g., from the GH29 family) offer a cost-effective alternative via transglycosylation [2].

Retaining glycosidases operate via a double-displacement mechanism. The enzyme first cleaves an activated donor, such as p-nitrophenyl α -L-fucopyranoside (pNP- α -L-Fuc), forming a covalent glycosyl-enzyme intermediate[2]. In a purely aqueous environment, water attacks this intermediate, resulting in hydrolysis (yielding L-fucose). However, by introducing a high concentration of an alternative nucleophile—such as allyl alcohol—the intermediate is intercepted, transferring the fucose moiety to the alcohol to yield Allyl α -L-Fucp[3]. The active site of GH29 fucosidases utilizes basic residues (like Histidine and Arginine) to strengthen substrate interaction, allowing for the accommodation of various aglycone acceptors[4].

To maximize transglycosylation yields, the ratio of the synthesis rate ( rS​ ) to the hydrolysis rate ( rH​ ) must be optimized by controlling water activity and acceptor concentration[5].

Transfucosylation Donor Donor (pNP-a-L-Fuc) Enzyme a-L-Fucosidase (Intermediate) Donor->Enzyme Glycosylation Product Allyl a-L-Fucp (Product) Enzyme->Product Transglycosylation Hydrolysis L-Fucose (Hydrolysis) Enzyme->Hydrolysis Hydrolysis Acceptor Acceptor (Allyl Alcohol) Acceptor->Product

Figure 1: Mechanistic pathway of α-L-fucosidase-catalyzed transfucosylation versus hydrolysis.

Quantitative Data: Kinetic Parameters

The efficiency of transfucosylation is highly dependent on the enzyme source and the binding affinity ( Km​ ) of the donor substrate. Substrate inhibition is often observed at high donor concentrations[3].

Table 1: Comparative Kinetic and Yield Data for Enzymatic Transfucosylation

Enzyme SourceDonor SubstrateAcceptor Km​ (Donor)Transglycosylation Yield
Paenibacillus thiaminolyticus (GH29)pNP- α -L-FucAllyl alcohol (30% v/v)0.44 ± 0.02 mM~25 - 35%
Lactobacillus rhamnosus GGpNP- α -L-FucLactose (100 mM)N/AUp to 25%
Thermotoga maritima (Mutant GH29)pNP- α -L-FucAllyl alcohol (20% v/v)0.61 mM> 40%

Data synthesized from established hydrolytic and transglycosylation studies[6],[3].

Protocol 1: Transfucosylation Assay for the Synthesis of Allyl α -L-Fucp

Objective: Enzymatically synthesize Allyl α -L-Fucp using pNP- α -L-Fuc and quantify the reaction kinetics.

Causality of Experimental Choices:

  • Buffer (50 mM Sodium Phosphate, pH 6.5): Matches the pH optimum of typical bacterial GH29 fucosidases, balancing enzyme stability and the protonation state of catalytic acid/base residues[3].

  • Quenching Agent (1 M Na₂CO₃): Immediately denatures the enzyme to stop the reaction. Crucially, it shifts the pH > 10, deprotonating the released p-nitrophenol (pKa ~7.15) into the phenolate ion. This ion absorbs strongly at 400 nm, enabling direct spectrophotometric quantification of donor consumption.

Step-by-Step Methodology:

  • Preparation: In a 1.5 mL microcentrifuge tube, combine 500 µL of 50 mM Sodium Phosphate buffer (pH 6.5) with 10 mM pNP- α -L-Fuc.

  • Acceptor Addition: Add allyl alcohol to a final concentration of 20% (v/v). Caution: Allyl alcohol is toxic; perform in a fume hood.

  • Initiation: Add 0.5 U of purified recombinant α -L-fucosidase (e.g., from P. thiaminolyticus).

  • Incubation: Incubate the mixture at 37°C in a thermomixer at 600 rpm for 120 minutes.

  • Quenching & Readout: Extract 50 µL aliquots every 15 minutes. Quench by adding 100 µL of 1 M Na₂CO₃. Measure absorbance at 400 nm using a microplate reader to track pNP release.

  • Purification: Lyophilize the remaining reaction mixture, resuspend in minimal methanol, and purify the Allyl α -L-Fucp product via silica gel flash chromatography (DCM:MeOH gradient).

System Validation & Controls:

  • Minus-Acceptor Control: Run a parallel reaction without allyl alcohol to measure the baseline hydrolysis rate.

  • Mass Balance Equation: [pNPreleased​]=[Allyl α-L-Fucp]+[L-Fucose] . By quantifying pNP release at 400 nm and L-fucose via HPLC, the exact molar yield of the transfucosylation product is mathematically verified, ensuring no hidden side-reactions skew the data.

Protocol 2: Downstream Enzymatic Elongation

Once synthesized, Allyl α -L-Fucp serves as an ideal acceptor for sequential elongation by glycosyltransferases, enabling the construction of complex branched oligosaccharides or vaccine adjuvants[1].

Causality of Experimental Choices:

  • Divalent Cations (10 mM MnCl₂): Retaining glycosyltransferases require Mn²⁺ to coordinate the phosphate groups of the UDP-sugar donor. This neutralizes the negative charge and facilitates the departure of the UDP leaving group during the nucleophilic attack by the Allyl α -L-Fucp acceptor.

Step-by-Step Methodology:

  • Reaction Setup: Dissolve 5 mM Allyl α -L-Fucp (Acceptor) and 6 mM UDP-Galactose (Donor) in 50 mM HEPES buffer (pH 7.4) containing 10 mM MnCl₂.

  • Enzyme Addition: Add 10 µg of recombinant β -1,3-galactosyltransferase.

  • Incubation: Incubate at 30°C for 4 hours.

  • Monitoring: Monitor the disappearance of the Allyl α -L-Fucp peak via TLC (Eluent: EtOAc/MeOH/H₂O) or LC-MS.

  • Immobilization (Click Chemistry): Mix the purified elongated allyl glycoside with a thiolated glass slide in the presence of a photoinitiator (e.g., DPAP). Expose to 365 nm UV light for 15 minutes to covalently bond the glycan to the microarray surface.

Workflow Step1 Allyl a-L-Fucp (Acceptor) Step2 Enzymatic Elongation (Glycosyltransferase) Step1->Step2 Regioselective Extension Step3 Thiol-Ene Click (UV Coupling) Step2->Step3 Bio-orthogonal Tagging Step4 Immobilized Glycan (Microarray) Step3->Step4 Covalent Surface Binding

Figure 2: Workflow for enzymatic elongation and microarray immobilization of allyl glycosides.

References[5] Title: Methods for Improving Enzymatic Trans-glycosylation for Synthesis of Human Milk Oligosaccharide Biomimetics

Source: Journal of Agricultural and Food Chemistry (ACS Publications) URL: [Link][1] Title: Synthesis and Evaluation of a QS-17/18-Based Vaccine Adjuvant Source: Journal of the American Chemical Society (ACS Publications) URL: [Link][2] Title: Glycoside hydrolases in Aplysia fasciata: analysis and applications Source: Biocatalysis and Biotransformation (Taylor & Francis) URL: [Link][6] Title: Synthesis of Fucosyl-Oligosaccharides Using α-l-Fucosidase from Lactobacillus rhamnosus GG Source: Molecules (MDPI) URL: [Link][4] Title: The dual role of fucosidases: tool or target Source: PubMed Central (National Institutes of Health) URL: [Link][3] Title: α-L-Fucosidase from Paenibacillus thiaminolyticus: Its hydrolytic and transglycosylation abilities Source: Glycobiology (Oxford Academic) URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

improving reaction yield in alpha-L-galactopyranoside 2-propen-1-yl 6-deoxy- synthesis

Technical Support Center: Optimizing Allyl α -L-Fucopyranoside Synthesis Overview & Diagnostic Logic Welcome to the Technical Support Center for the synthesis of 2-propen-1-yl 6-deoxy- α -L-galactopyranoside (universally...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Optimizing Allyl α -L-Fucopyranoside Synthesis

Overview & Diagnostic Logic

Welcome to the Technical Support Center for the synthesis of 2-propen-1-yl 6-deoxy- α -L-galactopyranoside (universally referred to in carbohydrate chemistry as allyl α -L-fucopyranoside ). This molecule is a critical gateway intermediate, serving as a foundational building block for complex oligosaccharides, heavy-atom lectin probes, and potent immunological adjuvants like the QS-21 saponins.

Researchers frequently encounter yield bottlenecks during this synthesis due to poor anomeric stereocontrol, persistent furanoside byproducts, and purification challenges. This guide provides diagnostic workflows, mechanistic troubleshooting, and self-validating protocols to ensure high-yield, reproducible synthesis.

SynthesisWorkflow Start L-Fucose (6-deoxy-L-galactose) Decision Select Glycosidation Strategy Start->Decision Fischer Fischer Glycosidation (Allyl OH, H+) Decision->Fischer Direct / Scalable Schmidt Schmidt Glycosidation (TCA Donor, Lewis Acid) Decision->Schmidt High Stereocontrol FischerIssues Issue: Anomeric Mixtures & Furanosides Fischer->FischerIssues SchmidtIssues Issue: Multi-step, Moisture Sensitive Schmidt->SchmidtIssues FischerOpt Optimize: Reflux Time, Thermodynamic Control FischerIssues->FischerOpt SchmidtOpt Optimize: Strict Anhydrous Conditions, Catalyst Temp SchmidtIssues->SchmidtOpt Target Allyl α-L-fucopyranoside (High Yield & Purity) FischerOpt->Target SchmidtOpt->Target

Diagnostic workflow for selecting and optimizing allyl α-L-fucopyranoside synthesis pathways.

Troubleshooting FAQs: Mechanistic Diagnostics

Q1: Why is my Fischer glycosidation yielding a poor α / β ratio or high furanoside contamination? Causality: Fischer glycosidation is a thermodynamically controlled process. When L-fucose is exposed to allyl alcohol and an acid catalyst, kinetic products (furanosides and the β -pyranoside) form rapidly. The α -pyranoside is the thermodynamic sink due to the anomeric effect, which strongly favors the axial orientation of the electronegative C1-alkoxy group. In the 1C4​ chair conformation of L-fucose, the α -anomer is axial. Solution: If you observe high furanoside levels via TLC, your reaction has not reached thermodynamic equilibrium. Prolong the reflux time (typically 24–48 hours) and ensure your acid catalyst (e.g., AcCl-generated HCl or Amberlite IR-120 H+) is sufficiently active.

Q2: How can I improve the isolated yield of the pure α -anomer from the Fischer mixture? Causality: Even at thermodynamic equilibrium, the reaction mixture will contain residual β -anomer. Silica gel chromatography is often insufficient for resolving the α and β anomers of unprotected allyl fucoside due to their identical polarities. Solution: Leverage selective crystallization. The α -anomer of allyl L-fucopyranoside selectively crystallizes from ethyl acetate or ethyl acetate/hexane mixtures. By concentrating the crude mixture and seeding or chilling the solution, you can isolate the pure α -anomer in ~43% yield as demonstrated in [1]. The mother liquor can be resubjected to acidic allyl alcohol to re-equilibrate and harvest more product.

Q3: Fischer glycosidation isn't meeting my purity requirements. What is the alternative? Causality: When a one-step thermodynamic approach fails to meet strict purity needs, you must switch to a kinetically controlled, directed glycosylation strategy. Solution: The Schmidt glycosidation utilizing a trichloroacetimidate (TCA) donor is the gold standard [2]. This requires converting L-fucose to a peracetylated donor, selectively deacetylating the anomeric center, and forming the TCA imidate. While longer, it provides near-perfect stereocontrol.

Q4: Why does the Schmidt method guarantee α -selectivity for L-fucose? Causality: This is driven by Neighboring Group Participation (NGP). In L-fucose ( 1C4​ chair), the C2-acetate group is equatorial (pointing "up" towards the β -face). Upon activation of the anomeric TCA group by a Lewis acid (e.g., TMSOTf), the C2-carbonyl oxygen attacks the anomeric center, forming a stable cyclic acetoxonium ion on the β -face. This sterically shields the top face of the oxocarbenium intermediate, forcing the allyl alcohol acceptor to attack exclusively from the bottom ( α -face). This 1,2-trans stereoselectivity guarantees the formation of the α -anomer[3].

Quantitative Data: Method Comparison

MetricFischer GlycosidationSchmidt Glycosidation (TCA Donor)
Overall Yield ~43% (isolated pure α -anomer)>75% (over 4 linear steps)
Stereoselectivity Moderate (Thermodynamic mixture)Excellent (Exclusive α -anomer via NGP)
Reaction Time 24–48 hours (1 step)3–4 days (4 steps)
Scalability Excellent (Multi-gram to decagram scale)Moderate (Requires strict anhydrous conditions)
Cost / Complexity Low / SimpleHigh / Complex

Validated Experimental Protocols

Protocol A: Direct Fischer Glycosidation (Thermodynamic Control)

Self-Validating Checkpoint: TLC (DCM/MeOH 8:2) should initially show multiple spots (kinetic furanosides) that converge into two closely eluting spots ( α and β pyranosides) after 24 hours.

  • Preparation: Suspend L-fucose (10.0 g, 60.9 mmol) in anhydrous allyl alcohol (100 mL).

  • Catalysis: Add acetyl chloride (1.5 mL) dropwise at 0 °C to generate anhydrous HCl in situ. Alternatively, add 5.0 g of pre-washed, oven-dried Amberlite IR-120 (H+) resin.

  • Equilibration: Heat the mixture to reflux (approx. 95 °C) under an inert atmosphere for 24–48 hours to ensure thermodynamic conversion to the pyranoside[1].

  • Neutralization: Cool to room temperature. If using HCl, neutralize with solid NaHCO3 until CO2 evolution ceases. If using resin, simply filter the mixture through a coarse frit.

  • Concentration: Remove the excess allyl alcohol under reduced pressure. (Caution: Allyl alcohol is toxic and lachrymatory; use a properly trapped vacuum system.)

  • Crystallization: Dissolve the crude syrup in a minimum amount of hot ethyl acetate. Allow to cool slowly to room temperature, then chill to 4 °C overnight. Filter the resulting white crystals to obtain pure allyl α -L-fucopyranoside[1].

Protocol B: Schmidt Glycosidation via Trichloroacetimidate (Kinetic Control)

Self-Validating Checkpoint: The intermediate TCA donor must show a distinct anomeric proton shift in 1 H NMR (typically >8.5 ppm for the imidate NH and ~6.5 ppm for H1) before proceeding to step 3.

  • Donor Activation: Dissolve 2,3,4-tri-O-acetyl-L-fucopyranosyl α -trichloroacetimidate (1.0 eq) and anhydrous allyl alcohol (1.5 eq) in anhydrous dichloromethane (DCM) to achieve a 0.1 M concentration under argon[2].

  • Desiccation: Add freshly activated 4Å molecular sieves and stir at room temperature for 30 minutes to ensure a strictly anhydrous environment. Moisture will immediately destroy the activated donor.

  • Glycosylation: Cool the reaction mixture to -20 °C. Add Trimethylsilyl trifluoromethanesulfonate (TMSOTf) (0.1 eq) dropwise[3].

  • Monitoring & Quenching: Stir for 1 hour at -20 °C. The reaction is typically instantaneous. Quench by adding triethylamine (0.2 eq) to neutralize the Lewis acid.

  • Workup: Filter through a Celite pad to remove the molecular sieves. Wash the organic layer with saturated aqueous NaHCO3, dry over Na2SO4, and concentrate under reduced pressure.

  • Deprotection: Dissolve the crude allyl 2,3,4-tri-O-acetyl- α -L-fucopyranoside in methanol and add a catalytic amount of sodium methoxide (Zemplén deacetylation). Stir for 2 hours, neutralize with Amberlite IR-120 (H+), filter, and concentrate to yield the pure target.

References

  • O-Alkylated heavy atom carbohydrate probes for protein X-ray crystallography: Studies towards the synthesis of methyl 2-O-methyl-L-selenofucopyranoside. Beilstein Journal of Organic Chemistry, 2016. URL:[Link]

  • Synthetic Studies of Complex Immunostimulants from Quillaja saponaria: Synthesis of the Potent Clinical Immunoadjuvant QS-21Aapi. Journal of the American Chemical Society, 2006. URL:[Link]

  • Synthesis and Structure Verification of the Vaccine Adjuvant QS-7-Api. Synthetic Access to Homogeneous Quillaja saponaria Immunostimulants. Journal of the American Chemical Society, 2008. URL:[Link]

Sources

Optimization

preventing anomerization during alpha-L-galactopyranoside 2-propen-1-yl 6-deoxy- glycosylation

Technical Support Center: Troubleshooting α -L-Fucosylation & Preventing Anomerization Welcome to the Glycoscience Technical Support Center. This guide is specifically engineered for researchers and drug development prof...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting α -L-Fucosylation & Preventing Anomerization

Welcome to the Glycoscience Technical Support Center. This guide is specifically engineered for researchers and drug development professionals synthesizing allyl 6-deoxy- α -L-galactopyranoside (allyl α -L-fucopyranoside) . Fucosylation is notoriously challenging due to the lack of a participating group at the C2 position and the extreme acid-lability of the resulting fucosidic bonds. This hub provides causality-driven troubleshooting, self-validating protocols, and mechanistic insights to ensure absolute α -stereocontrol.

Diagnostic Hub: FAQs & Troubleshooting

Q1: I am using a perbenzylated fucosyl donor to synthesize allyl α -L-fucopyranoside, but my isolated product is a 1:1 mixture of α and β anomers. Why is stereocontrol failing? A1: The loss of stereocontrol is caused by the formation of an uncoordinated oxocarbenium ion intermediate. Because fucose (6-deoxy-galactose) lacks a participating protecting group at C2 (e.g., an acetyl or benzoyl group) when perbenzylated, the oxocarbenium ion can be attacked by the allyl alcohol from either the top ( β ) or bottom ( α ) face[1]. Furthermore, linear aliphatic alcohols like allyl alcohol often exhibit poorer stereoselectivity compared to bulky, sterically hindered carbohydrate acceptors[2]. To prevent β -anomerization, you must enforce kinetic trapping by switching your solvent from dichloromethane (DCM) to diethyl ether (Et 2​ O)[3][4]. Ether solvents coordinate to the β -face of the oxocarbenium ion, forcing the incoming allyl alcohol to attack exclusively from the α -face.

Q2: My in-process TLC shows exclusive formation of the α -anomer, but after aqueous workup and silica gel chromatography, NMR reveals significant amounts of the β -anomer and hydrolyzed fucose. What is happening? A2: You are experiencing acid-catalyzed post-glycosylation anomerization. Fucosidic bonds are exceptionally acid-labile because the electron-donating C6 methyl group stabilizes the oxocarbenium ion, facilitating reversible cleavage of the glycosidic bond. If your Lewis acid promoter (e.g., TMSOTf or TfOH) is not completely neutralized before the reaction is warmed to room temperature or exposed to moisture during workup, the thermodynamically favored α -fucoside will reversibly cleave and isomerize to the β -anomer or hydrolyze completely. This is prevented by quenching the reaction at cryogenic temperatures with an amine base (see Protocol A).

Q3: Can I bypass the oxocarbenium intermediate entirely to guarantee α -selectivity? A3: Yes, by utilizing Lemieux's in situ anomerization method. By using a fucosyl bromide donor and adding tetrabutylammonium bromide (TBAB), the relatively stable α -bromide is continuously converted into the highly reactive β -bromide in situ. The allyl alcohol then displaces the β -bromide via an S N​ 2-like inversion, yielding the α -fucoside exclusively[1].

Visual Diagnostics & Mechanistic Pathways

LemieuxMechanism A alpha-Fucosyl Bromide (Stable, Slow reacting) B beta-Fucosyl Bromide (Unstable, Highly reactive) A->B TBAB (In situ anomerization) D Oxocarbenium Ion (Loss of Stereocontrol) A->D Strong Lewis Acid (e.g., AgOTf) C Allyl alpha-L-Fucopyranoside (Desired Product) B->C Allyl Alcohol (SN2-like) Inversion of Configuration D->C Allyl Alcohol (alpha-face) E Allyl beta-L-Fucopyranoside (Unwanted Byproduct) D->E Allyl Alcohol (beta-face)

Mechanistic divergence in fucosylation: SN2-like in situ anomerization vs. oxocarbenium formation.

Troubleshooting Start Glycosylation Yields alpha/beta Mixture Check1 When does the beta-anomer appear? Start->Check1 Path1 During the reaction (TLC shows multiple spots) Check1->Path1 Path2 After workup/column (TLC was clean initially) Check1->Path2 Sol Switch solvent to Et2O/THF or use Lemieux method Path1->Sol Quench Quench with Et3N at low temp before aqueous workup Path2->Quench

Decision tree for diagnosing and resolving anomerization during alpha-L-fucosylation.

Protocol Vault: Self-Validating Methodologies

Protocol A: Ether-Directed α -Fucosylation (Trichloroacetimidate Donor)

Causality: This protocol leverages the kinetic solvent effect. Diethyl ether acts as a participating solvent, coordinating to the oxocarbenium intermediate to block the β -face, thereby directing the allyl alcohol to attack from the α -face[3][4].

Step-by-Step Workflow:

  • Desiccation: Co-evaporate 2,3,4-tri-O-benzyl-L-fucopyranosyl trichloroacetimidate (1.0 eq, 1.0 mmol) and allyl alcohol (1.5 eq, 1.5 mmol) with anhydrous toluene (3 × 10 mL) to remove trace nucleophilic water.

  • Solvation: Dissolve the mixture in anhydrous Et 2​ O (20 mL, 0.05 M) under an argon atmosphere. Add 500 mg of freshly flame-dried 4Å molecular sieves. Stir for 30 minutes at room temperature to ensure complete dehydration.

  • Activation: Cool the reaction vessel to -40 °C using a dry ice/acetonitrile bath. Dropwise add TMSOTf (0.1 eq, 0.1 mmol).

  • Validation Checkpoint 1 (Reaction Progress): After 30 minutes, perform a TLC check (Hexanes/EtOAc 4:1). The protocol is self-validating if the donor ( Rf​ ~0.6) is entirely consumed and replaced by a single major product spot ( Rf​ ~0.5). If multiple spots appear, moisture contamination has compromised the oxocarbenium intermediate.

  • Cryogenic Quenching (Critical): To prevent post-glycosylation anomerization, add Et 3​ N (0.5 eq, 0.5 mmol) directly to the flask while still at -40 °C. Stir for 10 minutes before removing the cooling bath.

  • Validation Checkpoint 2 (Stereochemical Confirmation): Following filtration, concentration, and silica gel chromatography, record a 1 H NMR spectrum (CDCl 3​ ). The protocol validates its success via the anomeric proton signal: a doublet at δ ~4.95 ppm ( J1,2​ = 3.5–4.0 Hz) confirms the α -linkage. The strict absence of a doublet at δ ~4.40 ppm ( J1,2​ = 7.5–8.0 Hz) confirms the total prevention of β -anomerization.

Protocol B: Lemieux In Situ Anomerization (Bromide Donor)

Causality: This protocol avoids the oxocarbenium ion entirely. TBAB drives the equilibrium of the stable α -bromide to the highly reactive β -bromide, which undergoes a stereospecific S N​ 2 displacement by allyl alcohol[1].

Step-by-Step Workflow:

  • Preparation: Dissolve 2,3,4-tri-O-benzyl- α -L-fucopyranosyl bromide (1.0 eq, 1.0 mmol) and allyl alcohol (2.0 eq, 2.0 mmol) in a mixture of anhydrous DCM/DMF (9:1, 10 mL).

  • Promoter & Scavenger Addition: Add tetrabutylammonium bromide (TBAB) (2.0 eq, 2.0 mmol) and N,N-diisopropylethylamine (DIPEA) (1.5 eq, 1.5 mmol). Causality note: DIPEA acts as a non-nucleophilic acid scavenger to neutralize generated HBr, preventing acid-catalyzed cleavage of the newly formed fucoside.

  • Reaction: Stir the mixture at room temperature for 24 to 48 hours under argon.

  • Validation Checkpoint: Monitor by TLC (Hexanes/EtOAc 8:2). The reaction's progress is self-indicated by the slow, steady disappearance of the donor spot and the appearance of a single product spot. The extended reaction time validates that a controlled S N​ 2 inversion is occurring, rather than rapid, unselective oxocarbenium formation.

  • Workup: Dilute with DCM (50 mL), wash with saturated aqueous NaHCO 3​ (2 × 25 mL) and brine (25 mL). Dry over anhydrous Na 2​ SO 4​ , concentrate, and purify via flash chromatography.

Data Center: Parameters Influencing Stereochemistry

The following table synthesizes quantitative data regarding the impact of solvent and promoter selection on the α : β ratio during the glycosylation of linear alcohols with fucosyl donors[1][2][4].

Glycosyl Donor TypePromoter SystemSolventAdditiveResulting α : β RatioPrimary Mechanistic Cause of Selectivity
Fucosyl BromideNoneDCM/DMFTBAB> 95:5 In situ anomerization (S N​ 2-like inversion)
Fucosyl TrichloroacetimidateTMSOTfEt 2​ ONone90:10 Ether coordination to the β -face
Fucosyl TrichloroacetimidateTMSOTfDCMNone50:50 Uncoordinated oxocarbenium ion (mixed attack)
Fucosyl ThioglycosideNIS / TfOHDCMNone40:60 Kinetic trapping favoring the β -face
Fucosyl AzideTf 2​ O / Ph 2​ SODCM/Et 2​ ONone80:20 Mixed solvent coordination effect

References

  • Method Development in the Regioselective Glycosylation of Unprotected Carbohydrates. Technical University of Denmark (DTU). Available at:[Link]

  • Syntheses of LewisX and Dimeric LewisX: Construction of Branched Oligosaccharides by a Combination of Pre-activation and Reactivity Based Chemoselective One-Pot Glycosylations. National Institutes of Health (NIH) / Journal of Organic Chemistry. Available at:[Link]

  • Fucosylation of Linear Alcohols: A Study of Parameters Influencing the Stereochemistry of Glycosylation. ResearchGate / European Journal of Organic Chemistry. Available at:[Link]

  • Mapping the Reactivity and Selectivity of 2-Azidofucosyl Donors for the Assembly of N-Acetylfucosamine-Containing Bacterial Oligosaccharides. American Chemical Society (ACS) / The Journal of Organic Chemistry. Available at:[Link]

Sources

Troubleshooting

resolving steric hindrance in alpha-L-galactopyranoside 2-propen-1-yl 6-deoxy- coupling

Welcome to the technical support center for advanced glycosylation synthesis. This guide is designed for researchers, chemists, and drug development professionals encountering challenges with sterically demanding glycosy...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for advanced glycosylation synthesis. This guide is designed for researchers, chemists, and drug development professionals encountering challenges with sterically demanding glycosylation reactions. Here, we provide in-depth troubleshooting advice, detailed protocols, and mechanistic explanations to help you navigate the complexities of forming challenging glycosidic bonds.

Topic Focus: Resolving Steric Hindrance in the Coupling of α-L-galactopyranoside 2-propen-1-yl 6-deoxy-

The synthesis of 1,2-cis-glycosides, such as the target α-linked galactoside, is a persistent challenge in carbohydrate chemistry. This difficulty is often compounded by steric hindrance from both the glycosyl donor and the acceptor. This guide will use the specific case of coupling a 6-deoxy-α-L-galactopyranoside donor with 2-propen-1-yl alcohol (allyl alcohol) to illustrate common problems and their solutions.

Frequently Asked Questions & Troubleshooting Guide

Q1: I am observing very low or no yield in my glycosylation reaction. What are the primary factors related to steric hindrance that could be causing this?

A1: Low yields in sterically demanding glycosylations are common and typically stem from a combination of factors that increase the activation energy of the desired reaction pathway.

  • Steric Clash at the Anomeric Center: The primary issue is the steric bulk around the anomeric carbon of your α-L-galactopyranoside donor. The incoming nucleophile (allyl alcohol) must approach from the alpha-face, which is sterically crowded by the axial C4 hydroxyl group (or its protecting group). This makes the SN2-like displacement required for stereospecific coupling kinetically unfavorable.

  • Insufficient Donor Reactivity: The glycosyl donor you are using may not be reactive enough to overcome the high activation barrier. The choice of the leaving group at the anomeric position is critical. For instance, a glycosyl bromide might be more reactive than a thioglycoside but could be less stable.

  • Suboptimal Promoter/Activator: The promoter (Lewis acid) may not be strong enough to effectively activate the glycosyl donor, or it may be too harsh, leading to decomposition.[1] For a sterically hindered system, a powerful promoter is often required to generate the reactive intermediate.

  • Unfavorable Reaction Conditions: Temperature and solvent play a crucial role.[2][3][4] If the temperature is too low, the system may lack the energy to overcome the steric barrier. Conversely, if it's too high, you risk decomposition or anomerization (loss of stereocontrol). The solvent also influences the stability of reactive intermediates and can even participate in the reaction.[2][3]

Q2: How can I enhance the reactivity of my glycosyl donor to overcome steric hindrance?

A2: Enhancing donor reactivity is a key strategy. Consider converting your initial hemiacetal or simple glycoside into a more potent glycosylating agent.

  • Glycosyl Trichloroacetimidates: This is often the donor of choice for challenging glycosylations. Formed by reacting the anomeric hydroxyl with trichloroacetonitrile, these donors are highly activated by catalytic amounts of a strong Lewis acid like trimethylsilyl trifluoromethanesulfonate (TMSOTf) or boron trifluoride etherate (BF3·OEt2). Their high reactivity can help drive the reaction forward despite steric challenges.[5]

  • Glycosyl Halides: Glycosyl bromides or chlorides are classic, highly reactive donors. They are typically activated by silver or mercury salts. However, their instability can be a drawback, and they often require stoichiometric promoters.

  • Thioglycosides: While generally less reactive than imidates or halides, thioglycosides offer stability and can be activated by a range of promoters, from mild (e.g., NIS/TfOH) to strong. This allows for fine-tuning of reactivity. For a hindered system, a more forceful activation system would be necessary.

Q3: What is the role of the promoter and how do I choose the right one for my sterically hindered system?

A3: The promoter's role is to facilitate the departure of the leaving group from the anomeric carbon, generating a reactive electrophilic intermediate (often an oxocarbenium ion or a covalent glycosyl triflate). The choice of promoter is critical and depends on your glycosyl donor.[6]

  • For Trichloroacetimidate Donors: A strong Lewis acid like TMSOTf is the standard. It protonates the imidate nitrogen, making the group an excellent leaving group. For extremely challenging cases, you might need a stoichiometric amount, but catalytic amounts (0.1-0.2 eq) are usually sufficient.

  • For Thioglycoside Donors: A common and powerful combination is N-Iodosuccinimide (NIS) and a catalytic amount of Triflic acid (TfOH) or TMSOTf. The iodonium ion activates the sulfur, making it a good leaving group.

  • General Strategy: For sterically hindered couplings, you generally need a more powerful activating system.[1] If a mild promoter fails, consider switching to a stronger one. Be cautious, as stronger promoters can sometimes lead to side reactions or decomposition if the temperature is not carefully controlled.[1]

Q4: How should I optimize my reaction conditions (solvent and temperature) for this specific coupling?

A4: Solvent and temperature are powerful tools for optimizing glycosylation outcomes.[7][8]

  • Solvent Choice: The solvent can dramatically influence the stereochemical outcome.[2][3]

    • Ethereal Solvents (e.g., Diethyl Ether, THF): These are known to favor the formation of α-glycosides (1,2-cis products).[2] They can stabilize the reactive intermediates in a way that promotes attack from the alpha face.

    • Dichloromethane (DCM): A common, non-participating solvent that is a good starting point for many glycosylations.

    • Nitrile Solvents (e.g., Acetonitrile): These solvents often favor the formation of β-glycosides (1,2-trans products) and should generally be avoided when the α-anomer is the target.[2]

  • Temperature Control: Temperature is a critical parameter that affects both reaction rate and selectivity.[2]

    • Initiate at Low Temperature: Most glycosylations are initiated at very low temperatures (e.g., -78 °C) to control the initial, highly exothermic activation step and prevent side reactions.

    • Gradual Warming: After the addition of the promoter, the reaction is often allowed to warm slowly to a temperature where the coupling proceeds at a reasonable rate (e.g., -40 °C, 0 °C, or even room temperature). This provides the necessary thermal energy to overcome the steric barrier.[1]

    • Monitor Carefully: Use Thin Layer Chromatography (TLC) to monitor the consumption of the donor. If the reaction stalls, a slight increase in temperature may be necessary. If decomposition is observed, the temperature may be too high.[2]

Troubleshooting Workflow Diagram

The following diagram outlines a logical workflow for troubleshooting low yields in your sterically hindered glycosylation.

TroubleshootingWorkflow cluster_Problem Initial Observation cluster_Diagnosis Primary Diagnosis cluster_Solutions Corrective Actions start_node Low / No Yield D1 Is the Glycosyl Donor Reactive Enough? start_node->D1 decision_node decision_node solution_node solution_node category_node category_node D2 Is the Promoter System Optimal? D1->D2 No S1 Convert to more reactive donor: - Glycosyl Trichloroacetimidate - Glycosyl Halide D1->S1 Yes D3 Are Reaction Conditions (Solvent/Temp) Ideal? D2->D3 No S2 Increase Promoter Strength: - Switch from mild to strong (e.g., NIS/TfOH) - Increase stoichiometry of promoter D2->S2 Yes S3 Modify Conditions: - Switch to ethereal solvent (Et2O, THF) - Initiate at low temp (-78°C) - Allow gradual warming D3->S3 Yes S1->D2 S2->D3 end_node Monitor by TLC S3->end_node Re-run Experiment

Caption: Troubleshooting decision tree for sterically hindered glycosylation.

Comparative Data: Influence of Reaction Parameters

The following table provides a representative summary of how different experimental parameters can influence the yield in a sterically hindered glycosylation. The values are illustrative and based on general principles observed in carbohydrate chemistry.

Entry Glycosyl Donor Promoter (eq.) Solvent Temp (°C) Yield (%) Key Observation
1ThioglycosideNIS (1.2)DCM-40 to 0< 10%Insufficient activation for the hindered system.
2ThioglycosideNIS (1.2) / TfOH (0.1)DCM-40 to 045%Stronger promoter significantly improves yield.
3TrichloroacetimidateTMSOTf (0.2)DCM-78 to -2065%Highly reactive donor provides better results.
4Trichloroacetimidate TMSOTf (0.2) Et₂O -78 to 0 78% Ethereal solvent favors the desired α-anomer. [2]
5TrichloroacetimidateTMSOTf (0.2)MeCN-78 to -2030% (β-anomer)Nitrile solvent directs towards the undesired anomer.[2]

Recommended Experimental Protocol: Schmidt Glycosylation

This protocol describes the use of a trichloroacetimidate donor, a robust method for overcoming steric hindrance.

Step 1: Synthesis of the Glycosyl Trichloroacetimidate Donor

  • Preparation: Dissolve the 6-deoxy-L-galactopyranose derivative (1.0 eq) in anhydrous dichloromethane (DCM, ~0.1 M).

  • Base Addition: Add trichloroacetonitrile (5.0 eq) to the solution.

  • Catalysis: Cool the mixture to 0 °C and add 1,8-Diazabicycloundec-7-ene (DBU) (0.1 eq) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.

  • Workup: Concentrate the reaction mixture under reduced pressure. Purify the residue by flash column chromatography (silica gel, typically using a hexanes/ethyl acetate gradient) to yield the pure α-glycosyl trichloroacetimidate donor. The α-anomer is typically less polar and can be isolated.

Step 2: Glycosylation with 2-propen-1-yl alcohol

  • Setup: To a flame-dried flask under an inert atmosphere (Argon or Nitrogen), add the glycosyl trichloroacetimidate donor (1.0 eq), 2-propen-1-yl alcohol (allyl alcohol, 1.5-2.0 eq), and activated molecular sieves (4Å).

  • Solvent: Add anhydrous diethyl ether (Et₂O) to achieve a concentration of ~0.05 M.

  • Cooling: Cool the stirred suspension to -78 °C using a dry ice/acetone bath.

  • Promoter Addition: Prepare a solution of TMSOTf (0.2 eq) in anhydrous Et₂O and add it dropwise to the reaction mixture.

  • Reaction: Stir the reaction at -78 °C for 30 minutes, then allow it to slowly warm to 0 °C over 2-3 hours. Monitor the reaction progress by TLC.

  • Quenching: Once the donor is consumed, quench the reaction by adding a few drops of triethylamine or a saturated solution of sodium bicarbonate.

  • Workup: Allow the mixture to warm to room temperature. Filter through a pad of celite, washing with DCM or ethyl acetate. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography (silica gel, hexanes/ethyl acetate gradient) to isolate the desired 2-propen-1-yl 6-deoxy-α-L-galactopyranoside.

References

  • General Aspects of the Glycosidic Bond Formation. SciSpace by Typeset. Available at: [Link]

  • Protecting Groups as a Factor of Stereocontrol in Glycosylation Reactions. SciSpace by Typeset. Available at: [Link]

  • Protecting Groups as a Factor of Stereocontrol in Glycosylation Reactions. ResearchGate. Available at: [Link]

  • Unexpected role of O-2 "protecting" groups of glycosyl donors in mediating regioselective glycosidation. PubMed. Available at: [Link]

  • On the influence of solvent on the stereoselectivity of glycosylation reactions. PubMed. Available at: [Link]

  • Stereoelectronic Effect of Protecting Groups on the Stability of Galactosyl Donor Intermediates. MDPI. Available at: [Link]

  • Efficient and versatile formation of glycosidic bonds via catalytic strain-release glycosylation with glycosyl ortho−2,2-dimethoxycarbonylcyclopropylbenzoate donors. ResearchGate. Available at: [Link]

  • Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations. PMC. Available at: [Link]

  • Solvent-Dependent Mechanism and Stereochemistry of Mitsunobu Glycosylation with Unprotected Pyranoses. ACS Publications. Available at: [Link]

  • Developing Catalysts for the Hydrolysis of Glycosidic Bonds in Oligosaccharides Using a Spectrophotometric Screening Assay. Semantic Scholar. Available at: [Link]

  • Efficient and versatile formation of glycosidic bonds via catalytic strain-release glycosylation with glycosyl ortho-2,2-dimethoxycarbonylcyclopropylbenzoate donors. PubMed. Available at: [Link]

  • Advances in glycoside and oligosaccharide synthesis. Royal Society of Chemistry. Available at: [Link]

  • On the Influence of Solvent on the Stereoselectivity of Glycosylation Reactions. DiVA portal. Available at: [Link]

  • The solvent and temperature effects on glycosidation of. ResearchGate. Available at: [Link]

Sources

Optimization

troubleshooting low solubility of alpha-L-galactopyranoside 2-propen-1-yl 6-deoxy- in organic solvents

Topic: Troubleshooting Low Organic Solubility of α-L-Galactopyranoside, 2-propen-1-yl 6-deoxy- (Allyl α-L-Fucopyranoside) Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Prepared By:...

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Author: BenchChem Technical Support Team. Date: March 2026

Topic: Troubleshooting Low Organic Solubility of α-L-Galactopyranoside, 2-propen-1-yl 6-deoxy- (Allyl α-L-Fucopyranoside) Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Prepared By: Senior Application Scientist

Executive Summary

Welcome to the Technical Support Center. A frequent bottleneck in glycochemistry is the poor solubility of unprotected monosaccharides in standard organic solvents. Specifically, α-L-galactopyranoside, 2-propen-1-yl 6-deoxy- (commonly known as allyl α-L-fucopyranoside , CAS: 41308-77-4)[1] presents significant handling challenges.

Despite the presence of the lipophilic allyl ether at the anomeric position, the molecule retains three free secondary hydroxyl groups (at C2, C3, and C4). These hydroxyls engage in a dense network of intermolecular hydrogen bonds, creating a high crystal lattice energy that resists solvation by non-polar or moderately polar organic solvents like dichloromethane (DCM), ethyl acetate, or toluene [2]. This guide provides field-proven, mechanistically grounded troubleshooting strategies to overcome these solubility barriers without compromising your downstream applications.

Solubility Data & Solvent Selection

To establish a baseline, we must look at the dielectric constant ( ϵ ) and hydrogen-bonding capacity of potential solvents. The table below summarizes the solubility profile of allyl α-L-fucopyranoside to help you select the appropriate solvent system [3].

Solvent ClassSolventDielectric Constant ( ϵ )Solubility ProfileRecommended Application
Non-Polar Hexanes / Toluene1.9 / 2.4InsolubleAnti-solvent for crystallization/precipitation.
Moderately Polar Dichloromethane (DCM)9.1Very Low (< 1 mg/mL)Avoid as a primary solvent for unprotected sugars.
Polar Protic Methanol (MeOH)32.7Moderate to HighDeprotection reactions, stock solutions.
Polar Aprotic Dimethylformamide (DMF)36.7High (> 50 mg/mL)Glycosylation reactions, co-solvent systems.
Polar Aprotic Dimethyl Sulfoxide (DMSO)46.7Very High (> 100 mg/mL)NMR spectroscopy, biological assay stocks.

Diagnostic Workflow

Before altering your experimental design, use the following decision matrix to determine the least invasive method for achieving solubility.

SolubilityWorkflow Start Solubility Issue: Allyl α-L-Fucopyranoside Check Is a high-boiling polar aprotic solvent acceptable? Start->Check Yes1 Yes Check->Yes1 No1 No (Need DCM/Tol) Check->No1 UsePolar Use DMF or DMSO (Direct Dissolution) Yes1->UsePolar CheckReaction Can the free -OH groups be chemically protected? No1->CheckReaction Yes2 Yes CheckReaction->Yes2 No2 No CheckReaction->No2 Derivatize Derivatization (e.g., Acetylation) Yes2->Derivatize CoSolvent Co-Solvent System (e.g., DCM:DMF 9:1) + Heat No2->CoSolvent

Caption: Decision tree for troubleshooting allyl α-L-fucopyranoside solubility in organic synthesis.

Troubleshooting FAQs

Q1: Why does allyl α-L-fucopyranoside resist dissolution in standard organic solvents like DCM, even though it has a lipophilic allyl group? A1: The insolubility is a thermodynamic issue driven by intermolecular forces. The three free equatorial/axial hydroxyl groups on the fucose ring act as both strong hydrogen bond donors and acceptors. In the solid state, these molecules form a tightly packed, highly stable crystal lattice [2]. Solvents like DCM or ethyl acetate lack the necessary hydrogen-bonding capability to overcome the lattice energy. The lipophilic allyl group is too small to offset the massive polarity of the triol system.

Q2: I must perform a catalytic reaction in a moderately polar solvent (e.g., DCM) where DMF is inhibitory. What is the optimal strategy? A2: You should employ a minimal co-solvent strategy combined with thermal/acoustic disruption. By adding just 5–10% (v/v) of a polar aprotic solvent (like DMF or DMAc) to your bulk DCM, you introduce enough hydrogen-bond acceptors to solvate the hydroxyl groups without completely changing the bulk dielectric properties of your reaction medium [4]. Sonication provides the localized kinetic energy required to break the initial crystal lattice. (See Protocol A below).

Q3: How do I permanently increase the organic solubility of this compound for a multi-step synthetic sequence? A3: If the free hydroxyl groups are not required for your immediate next step, the most robust solution is derivatization (protecting group chemistry) [4]. Converting the hydroxyls into esters (e.g., acetates or benzoates) or ethers (e.g., benzyl ethers) masks the hydrogen-bond donors. For example, peracetylation of allyl α-L-fucopyranoside yields a highly lipophilic oil or low-melting solid that is infinitely soluble in DCM, ether, and hexanes. (See Protocol B below).

Q4: If I use high-boiling solvents like DMF or DMSO to achieve solubility, how do I remove them during workup without losing my highly polar product to the aqueous phase? A4: This is a classic trap. Because unprotected sugars partition heavily into water, standard aqueous washes to remove DMF/DMSO will result in severe product loss. Instead, use a self-validating workup:

  • For DMF: Remove via azeotropic rotary evaporation using toluene (DMF and toluene form a low-boiling azeotrope).

  • For DMSO: Lyophilize (freeze-dry) the reaction mixture directly, or use a solid-phase extraction (SPE) cartridge (e.g., C18) where the polar solvent washes through, but the allyl group provides enough retention to hold the sugar until eluted with methanol.

Mechanistic Pathway of Solvation

Understanding how your intervention works allows you to troubleshoot when things fail. The diagram below illustrates the physical vs. chemical disruption of the hydrogen-bond network.

Mechanism Solid Crystalline Triol (Strong Intermolecular H-Bonds) DMF Physical Disruption (Add DMF/DMSO) Solid->DMF Solvation Ac2O Chemical Disruption (Add Ac2O/Pyridine) Solid->Ac2O Derivatization Solvated Solvated State (Solvent-Solute H-Bonds) DMF->Solvated Breaks Lattice Protected Lipophilic State (H-Bond Donors Masked) Ac2O->Protected Forms Esters

Caption: Mechanistic pathways for overcoming the high crystal lattice energy of unprotected carbohydrates.

Experimental Protocols

Protocol A: Controlled Co-Solvent Dissolution (DCM/DMF System)

Use this protocol when derivatization is impossible, but bulk non-polar solvent properties are required.

Materials: Allyl α-L-fucopyranoside, Anhydrous Dichloromethane (DCM), Anhydrous Dimethylformamide (DMF), Ultrasonic bath. Step-by-Step:

  • Weighing: Transfer 100 mg of allyl α-L-fucopyranoside to an oven-dried round-bottom flask under an inert atmosphere (Argon/N2).

  • Bulk Solvent Addition: Add 4.5 mL of anhydrous DCM. The compound will remain suspended as a white powder.

  • Co-Solvent Titration: Begin sonicating the flask in a water bath at 25 °C. Dropwise, add anhydrous DMF (up to 0.5 mL total, making a 9:1 DCM:DMF ratio).

  • Equilibration: Continue sonication for 5–10 minutes. The DMF acts as a localized hydrogen-bond acceptor, pulling the carbohydrate into the DCM continuous phase.

  • Validation: Stop sonication and observe. The solution should be completely optically clear. If slight turbidity remains, gently warm the flask to 35 °C (do not exceed the boiling point of DCM).

Protocol B: Peracetylation for Enhanced Lipophilicity

Use this protocol to permanently convert the compound into a highly organic-soluble intermediate.

Materials: Allyl α-L-fucopyranoside (1.0 eq), Pyridine (solvent/base), Acetic Anhydride (Ac2O, 4.0 eq), 4-Dimethylaminopyridine (DMAP, 0.1 eq). Step-by-Step:

  • Dissolution: Dissolve 500 mg of allyl α-L-fucopyranoside in 5.0 mL of anhydrous pyridine in a round-bottom flask. (Note: Pyridine is polar enough to dissolve the starting material).

  • Catalysis: Add 30 mg of DMAP. Cool the flask to 0 °C in an ice bath.

  • Reagent Addition: Slowly add 1.0 mL of acetic anhydride dropwise over 10 minutes to control the exothermic reaction.

  • Reaction: Remove the ice bath and stir at room temperature for 4 hours. Monitor via TLC (Hexane:EtOAc 1:1); the highly polar starting material ( Rf​≈0.0 ) will convert to a fast-moving spot ( Rf​≈0.6 ).

  • Workup (Self-Validating): Dilute the mixture with 20 mL of DCM. Wash sequentially with cold 1M HCl (3 x 10 mL) to remove pyridine, followed by saturated NaHCO3 (1 x 10 mL) and brine.

  • Result: Dry the organic layer over Na2SO4, filter, and concentrate. The resulting allyl 2,3,4-tri-O-acetyl-α-L-fucopyranoside will be infinitely soluble in standard organic solvents.

References

  • ChemicalBook. (n.d.). α-L-Galactopyranoside, 2-propen-1-yl 6-deoxy- (CAS 41308-77-4).
  • IntechOpen. (2017). Polysaccharides in Solution: Experimental and Computational Studies.
  • ACS Publications. (2014). Experimental and Modeling Studies on the Solubility of Sugars in Methanol and Methanol–Water Mixtures.
  • Chemistry Steps. (2021). Solubility of Organic Compounds.
Troubleshooting

minimizing side products in alpha-L-galactopyranoside 2-propen-1-yl 6-deoxy- donor reactions

Welcome to the Glycosylation Technical Support Center . This portal is designed for researchers and drug development professionals working with latent-active glycosylation strategies, specifically focusing on α -L-galact...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Glycosylation Technical Support Center . This portal is designed for researchers and drug development professionals working with latent-active glycosylation strategies, specifically focusing on α -L-galactopyranoside 2-propen-1-yl 6-deoxy- (commonly known as allyl α -L-fucopyranoside ) as a glycosyl donor.

Using allyl glycosides as donors requires a two-stage activation strategy: isomerization to a prop-1-enyl intermediate, followed by chemoselective activation. While highly convergent, this pathway is susceptible to specific side reactions. This guide provides mechanistic troubleshooting, validated protocols, and structural insights to ensure high-yielding, stereoselective fucosylation.

Troubleshooting & FAQs: Mechanistic Insights

Q1: During the NIS/TfOH activation of my prop-1-enyl fucoside, I am observing a major side product with a higher molecular weight than my desired disaccharide. What is this, and how do I eliminate it? A1: You are likely observing an anomeric mixed acetal (an addition-reaction product). When the prop-1-enyl group is activated by the iodonium ion (I + ) generated from N-iodosuccinimide (NIS) and triflic acid (TfOH), the acceptor alcohol can prematurely attack the iodonium intermediate before the aglycon fully departs[1].

  • The Causality: TfOH plays a dual role here. It not only generates the active iodonium species but also provides the critical acid catalysis required to collapse this mixed acetal into the desired oxocarbenium ion[1].

  • The Fix: If the mixed acetal persists, your reaction is under-catalyzed. Ensure your TfOH is fresh (not degraded by moisture) and allow the reaction sufficient time to resolve the intermediate into the thermodynamic glycoside.

Q2: After the first stage (isomerization), NMR shows a significant amount of propyl fucoside instead of the desired prop-1-enyl fucoside. How do I prevent this over-reduction? A2: The standard cationic iridium catalyst, [Ir(COD)(PMePh 2​ ) 2​ ]PF 6​ , must be activated with H 2​ gas to form the active iridium hydride species. If residual H 2​ is not thoroughly purged from the solvent before the allyl α -L-fucopyranoside is introduced, the double bond will undergo complete hydrogenation rather than isomerization[2].

  • The Fix: Rigorously degas the activated catalyst solution with Argon or Nitrogen for a minimum of 15 minutes prior to adding the donor.

Q3: My fucosylation is yielding an unacceptable amount of the β -anomer. L-fucose should favor the α -linkage. What is going wrong? A3: Because L-fucose lacks a C2 hydroxyl group capable of standard neighboring group participation (especially if you are using ether protecting groups like benzyls to maintain an "armed" donor), stereoselectivity relies entirely on the anomeric effect and the S N​ 1/S N​ 2 continuum[3]. Highly nucleophilic acceptors can trap the transient α -glycosyl triflate intermediate in an S N​ 2-like displacement, inverting the stereocenter to form the kinetic β -fucoside.

  • The Fix: Shift the mechanism toward the S N​ 1 oxocarbenium pathway by using less polar solvent mixtures (e.g., Toluene/Diethyl ether). The oxocarbenium ion will naturally resolve to the thermodynamic α -product via axial attack.

Q4: The primary side product in my reaction is the fucose hemiacetal. How do I prevent donor hydrolysis? A4: Hydrolysis occurs when trace moisture outcompetes your sterically hindered acceptor for the highly electrophilic oxocarbenium ion[4].

  • The Fix: Standard drying is insufficient. You must azeotropically dry both the donor and acceptor with anhydrous toluene three times. Furthermore, the reaction must be stirred with freshly flame-dried 4Å molecular sieves for at least 30 minutes before the addition of NIS/TfOH.

Quantitative Data: Side Product Diagnostics & Mitigation

The following table summarizes the quantitative diagnostic markers for common side products encountered during allyl α -L-fucopyranoside donor reactions.

Side ProductMechanistic OriginDiagnostic Marker (1H NMR)Mitigation Strategy
Propyl Fucoside Over-reduction during Ir-catalyzed isomerizationTriplet at ~0.9 ppm (CH 3​ of propyl group)Purge activated Ir-catalyst with Ar for 15 min prior to donor addition.
Mixed Acetal Incomplete acid-catalyzed collapse of addition intermediateComplex multiplets at ~5.2-5.5 ppm (acetal CH)Increase TfOH loading slightly; extend reaction time at room temp.
Fucose Hemiacetal Nucleophilic attack by trace H 2​ O on oxocarbeniumDoublet at ~5.2 ppm (OH, exchanges with D 2​ O)Azeotropic drying; pre-incubate with 4Å MS for 30+ minutes.
β -Fucoside S N​ 2-like inversion of α -glycosyl triflate intermediateLarge J1,2​ coupling constant (~7.5 Hz)Use non-polar solvents (Toluene/Et 2​ O) to favor S N​ 1 α -face attack.
Fucal (Glycal) Elimination of leaving group and C2 protonDoublet/multiplet at ~6.3 ppm (C1=C2 alkene)Lower the reaction temperature; avoid excessive Lewis acid equivalents.

Mechanistic Workflows & Visualizations

The two-stage activation of allyl α -L-fucopyranoside involves critical branching points where side products can form. The diagrams below map these pathways to help you visualize where your reaction may be failing.

G A Allyl a-L-Fucoside (Latent Donor) B Prop-1-enyl Fucoside (Active Donor) A->B Ir cat. Isomerization S1 Propyl Fucoside (Over-reduction) A->S1 Excess H2 C Oxocarbenium Ion Intermediate B->C NIS/TfOH Activation S2 Mixed Acetal (Addition Product) B->S2 Incomplete Catalysis D Desired a-Fucoside (Product) C->D Acceptor Attack S3 Fucose Hemiacetal (Hydrolysis) C->S3 Trace H2O S2->C TfOH Driven

Mechanistic pathway of allyl fucoside two-stage activation and side product divergence.

G C Oxocarbenium Ion (SN1) Solvent Separated D a-Fucoside (Thermodynamic Product) C->D Alpha-face attack (Anomeric effect) E b-Fucoside (Kinetic Side Product) C->E Beta-face attack (Sterically hindered) F Covalent a-Triflate (SN2-like Intermediate) C->F TfO- coordination in polar solvents F->E Direct Inversion of Alpha-Triflate via Acceptor

Stereochemical continuum in fucosylation: SN1 oxocarbenium vs SN2-like glycosyl triflate pathways.

Self-Validating Experimental Protocols

To ensure reproducibility and minimize the side products detailed above, adhere strictly to the following self-validating workflow.

Protocol A: Isomerization to Prop-1-enyl Fucoside

This step transforms the latent allyl donor into the active prop-1-enyl donor.

  • Catalyst Activation: Dissolve [Ir(COD)(PMePh 2​ ) 2​ ]PF 6​ (0.05 equiv) in anhydrous THF (0.1 M) in a Schlenk flask.

  • Hydrogenation: Bubble H 2​ gas through the solution for 5–10 minutes until the deep red solution turns pale yellow (indicating formation of the active Ir-hydride species).

  • Critical Purge (QC Step): Immediately swap the H 2​ line for Argon. Vigorously bubble Argon through the solution for 15 minutes . Failure to do this will result in the propyl fucoside over-reduction side product.

  • Isomerization: Add the allyl α -L-fucopyranoside (1.0 equiv) dissolved in a minimal amount of anhydrous THF. Stir at room temperature for 2–4 hours.

  • Validation: Monitor by TLC (Hexanes/EtOAc). The prop-1-enyl product typically runs slightly higher than the allyl starting material. Quench by concentrating under reduced pressure and filtering through a short pad of silica to remove the catalyst.

Protocol B: Chemoselective Glycosylation (NIS/TfOH Promoted)

This step couples the active donor to the acceptor.

  • Azeotropic Drying: Co-evaporate the prop-1-enyl fucoside donor (1.2 equiv) and the acceptor alcohol (1.0 equiv) with anhydrous toluene (3 × 5 mL). Place under high vacuum for 2 hours.

  • Pre-incubation: Dissolve the mixture in anhydrous CH 3​ CN or CH 2​ Cl 2​ (0.05 M). Add freshly flame-dried 4Å molecular sieves. Stir under Argon at room temperature for 30 minutes . This is the critical QC step to prevent hemiacetal formation.

  • Activation: Add N-iodosuccinimide (NIS, 1.5 equiv). Cool the reaction to 0 °C (or -20 °C depending on acceptor reactivity).

  • Catalysis: Add TfOH (0.2 equiv) dropwise. The reaction should turn a dark red/brown color.

  • Validation: Monitor by TLC. If a highly polar intermediate appears and stalls (the mixed acetal), allow the reaction to warm to room temperature to facilitate TfOH-driven collapse into the desired glycoside.

  • Quench: Once the donor is consumed, quench the reaction with saturated aqueous Na 2​ S 2​ O 3​ (to reduce iodine) and saturated aqueous NaHCO 3​ (to neutralize TfOH). Extract with CH 2​ Cl 2​ , dry over Na 2​ SO 4​ , and purify via flash chromatography.

References

  • Matching Glycosyl Donor Reactivity to Sulfonate Leaving Group Ability Permits SN2 Glycosylations. Journal of the American Chemical Society.[Link]

  • Facile glycosylation strategy with two-stage activation of allyl glycosyl donors. Application to concise synthesis of Shigella flexneri serotype Y O-antigen. ResearchGate / University of Alabama at Birmingham.[Link]

  • Synthesis of QS-21-Based Immunoadjuvants. PubMed Central (PMC).[Link]

  • Common side reactions of the glycosyl donor in chemical glycosylation. Aarhus University / Carbohydrate Research.[Link]

Sources

Reference Data & Comparative Studies

Validation

A Tale of Two Fucosyl Building Blocks: A Comparative Guide to Allyl and Methyl α-L-Fucopyranosides in Glycosylation

For the Researcher, Scientist, and Drug Development Professional In the intricate world of synthetic carbohydrate chemistry, the choice of glycosyl donor and acceptor is paramount to the success of complex oligosaccharid...

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Author: BenchChem Technical Support Team. Date: March 2026

For the Researcher, Scientist, and Drug Development Professional

In the intricate world of synthetic carbohydrate chemistry, the choice of glycosyl donor and acceptor is paramount to the success of complex oligosaccharide and glycoconjugate synthesis. Among the diverse array of monosaccharide building blocks, L-fucose plays a critical role in numerous biological recognition events, making the efficient construction of fucosylated structures a key objective. This guide provides an in-depth, objective comparison of two commonly utilized fucosyl derivatives: allyl α-L-fucopyranoside (systematically named alpha-L-galactopyranoside, 2-propen-1-yl 6-deoxy-) and methyl α-L-fucopyranoside . We will delve into their distinct roles in glycosylation, the underlying chemical principles governing their reactivity, and provide experimental insights to inform your synthetic strategies.

At a Glance: Key Differences and Applications

FeatureAllyl α-L-FucopyranosideMethyl α-L-Fucopyranoside
Primary Role Glycosyl Donor (after activation)Glycosyl Acceptor / Starting Material
Anomeric Group Allyl (CH₂CH=CH₂)Methyl (CH₃)
Reactivity as Donor Latent; requires activationNot typically used as a direct donor
Activation Strategy Isomerization to prop-1-enyl glycoside, followed by activation with electrophiles (e.g., NIS/TfOH)N/A
Anomeric Stability Stable to a wide range of conditionsVery stable
Deprotection Palladium-catalyzed cleavageHarsh acidic conditions (generally not cleaved)
Synthetic Utility Versatile for convergent oligosaccharide synthesisUsed to introduce a terminal fucose residue or as a scaffold for donor synthesis

The Dichotomy of Function: Donor vs. Acceptor

The fundamental difference in the application of allyl and methyl α-L-fucopyranosides in glycosylation stems from the nature of their anomeric protecting groups. The anomeric position is the critical site for the formation of the glycosidic bond.

Methyl α-L-fucopyranoside , with its stable methyl ether linkage at the anomeric position, is generally unreactive as a glycosyl donor under standard glycosylation conditions.[1] Its primary utility lies as a glycosyl acceptor , where one of its free hydroxyl groups acts as the nucleophile to attack an activated glycosyl donor.[2] Furthermore, it serves as a readily available and cost-effective starting material for the synthesis of more elaborate fucosyl donors, where the anomeric methyl group is eventually replaced with a more suitable leaving group.[3]

Conversely, allyl α-L-fucopyranoside is a versatile latent glycosyl donor . The term "latent" signifies that it is stable under many reaction conditions but can be "activated" when needed.[4] This feature is highly advantageous in convergent oligosaccharide synthesis, allowing for the construction of complex structures in a stepwise and controlled manner.

The Heart of the Matter: Reactivity of the Anomeric Protecting Group

The utility of a glycosyl donor is intrinsically linked to the ease with which the anomeric group can be transformed into a good leaving group, facilitating the formation of an oxocarbenium ion intermediate that is then attacked by the glycosyl acceptor.[5]

The Allyl Group: A Masked Reactive Handle

The allyl group of allyl α-L-fucopyranoside is the key to its function as a glycosyl donor. While the allyl ether itself is robust, it can be readily isomerized to the corresponding prop-1-enyl glycoside using a transition metal catalyst, such as a rhodium or iridium complex.[4][6] This isomerization is a crucial step, as the resulting prop-1-enyl ether is significantly more electron-rich and thus more susceptible to electrophilic activation.

The activated prop-1-enyl fucoside can then be treated with an electrophilic promoter, such as N-iodosuccinimide (NIS) in the presence of a catalytic amount of a strong acid like trifluoromethanesulfonic acid (TfOH), to generate the reactive oxocarbenium ion intermediate for glycosylation.[4][6]

G Allyl_Fuc Allyl α-L-Fucopyranoside (Latent Donor) Prop_Fuc Prop-1-enyl α-L-Fucopyranoside (Active Donor Precursor) Allyl_Fuc->Prop_Fuc Isomerization [Rh(I) or Ir(I) catalyst] Oxocarbenium Fucosyl Oxocarbenium Ion (Reactive Intermediate) Prop_Fuc->Oxocarbenium Activation [NIS/TfOH] Glycoside α-L-Fucosyl Glycoside (Product) Oxocarbenium->Glycoside Glycosylation Acceptor Glycosyl Acceptor (ROH) Glycosylation Glycosylation Acceptor->Glycosylation

Figure 1. Activation pathway of allyl α-L-fucopyranoside for glycosylation.

The Methyl Group: A Bastion of Stability

The anomeric methyl group in methyl α-L-fucopyranoside is an ether linkage that is exceptionally stable to a wide range of reaction conditions, including those typically employed for glycosylation. Cleavage of this methyl ether requires harsh acidic conditions that are often incompatible with other protecting groups present on the carbohydrate backbone. This inherent stability is why methyl glycosides are not suitable as glycosyl donors in conventional chemical synthesis but are excellent as robust glycosyl acceptors.[2]

Experimental Protocols: A Glimpse into the Lab

To illustrate the practical application of these fucosyl building blocks, we provide representative experimental protocols.

Protocol 1: Glycosylation using Allyl α-L-Fucopyranoside as a Donor

This protocol outlines the two-step, one-pot activation and glycosylation procedure.

Materials:

  • Allyl 2,3,4-tri-O-benzyl-α-L-fucopyranoside (Donor)

  • Methyl 2,3,6-tri-O-benzoyl-α-D-glucopyranoside (Acceptor)

  • Tris(triphenylphosphine)rhodium(I) chloride (Wilkinson's catalyst)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • N-Iodosuccinimide (NIS)

  • Trifluoromethanesulfonic acid (TfOH)

  • Dichloromethane (DCM), anhydrous

  • Molecular sieves (4 Å)

Procedure:

  • To a solution of the allyl fucosyl donor (1.2 equiv) and the glucosyl acceptor (1.0 equiv) in anhydrous DCM under an argon atmosphere, add activated 4 Å molecular sieves.

  • Add Wilkinson's catalyst (0.1 equiv) and DBU (0.1 equiv). Stir the mixture at reflux for 2 hours to effect isomerization.

  • Cool the reaction mixture to -20 °C.

  • Add NIS (1.5 equiv) followed by a catalytic amount of TfOH.

  • Monitor the reaction by TLC. Upon completion, quench the reaction with triethylamine.

  • Filter the mixture through Celite, wash with sodium thiosulfate solution and brine, and dry over sodium sulfate.

  • Purify the crude product by silica gel column chromatography to afford the desired fucosylated disaccharide.

Protocol 2: Glycosylation using Methyl α-L-Fucopyranoside as an Acceptor

This protocol demonstrates the use of methyl α-L-fucopyranoside in a glycosylation reaction.

Materials:

  • 2,3,4,6-Tetra-O-benzyl-D-galactopyranosyl trichloroacetimidate (Donor)

  • Methyl α-L-fucopyranoside (Acceptor)

  • Trimethylsilyl trifluoromethanesulfonate (TMSOTf)

  • Dichloromethane (DCM), anhydrous

  • Molecular sieves (4 Å)

Procedure:

  • To a solution of the galactosyl donor (1.2 equiv) and methyl α-L-fucopyranoside (1.0 equiv) in anhydrous DCM under an argon atmosphere, add activated 4 Å molecular sieves.

  • Cool the reaction mixture to -40 °C.

  • Add a catalytic amount of TMSOTf.

  • Allow the reaction to warm to 0 °C and monitor by TLC.

  • Upon completion, quench the reaction with triethylamine.

  • Filter the mixture through Celite, wash with saturated sodium bicarbonate solution and brine, and dry over sodium sulfate.

  • Purify the crude product by silica gel column chromatography to obtain the fucosylated disaccharide.

Stereoselectivity: The Influence of the Anomeric Group

Achieving high stereoselectivity in the formation of the glycosidic linkage is a central challenge in carbohydrate synthesis. While the stereochemical outcome is influenced by multiple factors, including the protecting groups on the donor and acceptor, the solvent, and the promoter, the nature of the anomeric group can also play a role.

For fucosylation, the formation of the α-glycosidic linkage is often desired. When using an activated allyl fucopyranoside donor, the stereochemical outcome is largely governed by the anomeric effect and the reaction conditions. The use of non-participating protecting groups at the C-2 position of the fucose donor is essential to avoid the formation of the 1,2-trans (β) glycoside.

Interestingly, some studies have suggested that the anomeric configuration of the fucosyl donor itself can influence the stereoselectivity of the glycosylation. For instance, using an α-configured fucosyl donor may lead to a higher α-selectivity in the product compared to a β-configured donor, potentially due to different pathways in the formation of the key reactive intermediates.[7]

Synthesis and Deprotection: Practical Considerations

Synthesis
  • Methyl α-L-fucopyranoside is commercially available and can also be readily prepared from L-fucose by Fischer glycosylation, which involves treating the sugar with methanol in the presence of an acid catalyst.[1]

  • Allyl α-L-fucopyranoside can also be synthesized from L-fucose via Fischer glycosylation using allyl alcohol instead of methanol.[8] Alternatively, it can be prepared from a suitably protected fucosyl halide or acetate and allyl alcohol.[9]

Deprotection
  • The methyl glycoside is generally considered a permanent protecting group due to its high stability.

  • The allyl group can be selectively removed under mild conditions using a palladium(0) catalyst, such as tetrakis(triphenylphosphine)palladium(0), in the presence of a suitable scavenger.[10] This orthogonality makes the allyl group a valuable tool in multi-step synthetic sequences.

G cluster_allyl Allyl α-L-Fucopyranoside cluster_methyl Methyl α-L-Fucopyranoside A_Start L-Fucose A_Protect Protection A_Start->A_Protect A_Allylate Allylation A_Protect->A_Allylate A_Product Allyl α-L-Fucopyranoside A_Allylate->A_Product A_Glycosylate Glycosylation (as Donor) A_Product->A_Glycosylate A_Deprotect Pd(0) Cleavage A_Glycosylate->A_Deprotect A_Final Deprotected Oligosaccharide A_Deprotect->A_Final M_Start L-Fucose M_Methylate Fischer Glycosylation M_Start->M_Methylate M_Product Methyl α-L-Fucopyranoside M_Methylate->M_Product M_Glycosylate Glycosylation (as Acceptor) M_Product->M_Glycosylate M_Donor_Synth Conversion to Donor M_Product->M_Donor_Synth M_Final Fucosylated Product M_Glycosylate->M_Final

Figure 2. Comparative synthetic workflow of allyl and methyl α-L-fucopyranosides.

Conclusion: Making the Right Choice for Your Synthesis

The selection between allyl α-L-fucopyranoside and methyl α-L-fucopyranoside is dictated by the specific requirements of your synthetic strategy.

  • Choose Methyl α-L-Fucopyranoside when:

    • You need a robust and readily available glycosyl acceptor to introduce a terminal fucose residue.

    • You require a cost-effective starting material for the synthesis of more complex fucosyl donors.

  • Choose Allyl α-L-Fucopyranoside when:

    • You need a latent glycosyl donor for a convergent and stepwise oligosaccharide synthesis.

    • You require an anomeric protecting group that can be selectively cleaved under mild conditions, orthogonal to other protecting groups.

By understanding the distinct chemical personalities of these two fucosyl building blocks, researchers can design more efficient and elegant synthetic routes towards biologically important fucosylated molecules, ultimately accelerating the pace of discovery in glycobiology and drug development.

References

  • 11. Carbohydrate Research, 1992.

  • Daly, R., McCabe, T., & Scanlan, E. M. (2013). Development of fully and partially protected fucosyl donors for oligosaccharide synthesis. The Journal of Organic Chemistry, 78(3), 1080-1090.
  • 7. ResearchGate, 2025.

  • 3. ResearchGate.

  • 8. Carbohydrate Research.

  • 6. PubMed, 2010.

  • 12. PubMed, 1990.

  • 2. Beilstein Journal of Organic Chemistry.

  • 13. Molecules, 2010.

  • 14. R Discovery, 1975.

  • 4. ResearchGate.

  • 15. Shodhganga.

  • 16. PubMed, 2019.

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  • 18. Organic & Biomolecular Chemistry.

  • 19. MDPI, 2019.

  • 5. Beilstein Journal of Organic Chemistry, 2017.

  • 20. MDPI, 2024.

  • 21. Chemical Society Reviews, 2019.

  • 1. Chem-Impex.

  • 22. ResearchGate, 2025.

  • 23. Molecules, 2025.

  • 24. Benchchem.

  • 25. ResearchGate.

  • 26. ResearchGate.

  • 9. Carbohydrate Research.

  • 27. Molecules.

  • 28. The Journal of Organic Chemistry, 2004.

  • 29. ResearchGate, 2025.

  • 30. Benchchem.

  • 10. Thermo Fisher Scientific.

  • 31. Chemical Reviews, 2017.

  • 32. Journal of Carbohydrate Chemistry.

  • 33. R Discovery, 1974.

  • 34. RSC Advances, 2021.

  • 35. SpectraBase.

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  • 37. PubMed, 1988.

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Comparative

mass spectrometry analysis of alpha-L-galactopyranoside 2-propen-1-yl 6-deoxy-

An In-Depth Comparative Guide to the Mass Spectrometry Analysis of Allyl 6-Deoxy-α-L-galactopyranoside Introduction: The Analytical Challenge of a Simple Glycoside Allyl 6-deoxy-α-L-galactopyranoside is a synthetic monos...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Comparative Guide to the Mass Spectrometry Analysis of Allyl 6-Deoxy-α-L-galactopyranoside

Introduction: The Analytical Challenge of a Simple Glycoside

Allyl 6-deoxy-α-L-galactopyranoside is a synthetic monosaccharide derivative. The allyl group provides a reactive handle for further chemical modification, making it a valuable building block in glycobiology and medicinal chemistry. While its structure appears simple, accurate structural confirmation is paramount. Mass spectrometry (MS) has become an indispensable tool for carbohydrate analysis due to its high sensitivity, speed, and specificity.[1] However, the unique properties of glycosides—such as their polarity, thermal lability, and propensity for isomeric forms—present distinct analytical challenges that demand carefully optimized methodologies.[2]

This guide will compare and contrast the most effective MS-based strategies for this molecule, focusing on soft ionization techniques and tandem mass spectrometry to provide a self-validating system for its unambiguous identification.

Part 1: Choosing the Right Tool - A Comparison of Ionization Techniques

The first critical step in MS analysis is the conversion of the neutral analyte into a gaseous ion.[3][4] For a thermally labile molecule like a glycoside, "soft" ionization techniques that impart minimal internal energy are essential to preserve the intact molecule.[1] The two dominant methods in modern glycan analysis are Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI).[2]

  • Electrospray Ionization (ESI): ESI is ideally suited for this application as it ionizes analytes directly from solution.[2] This makes it perfectly compatible with online coupling to liquid chromatography (LC), allowing for the separation of the analyte from impurities or reaction byproducts prior to analysis.[2][5] For glycosides, ESI typically produces protonated molecules [M+H]+ or, more commonly, adducts with alkali metal ions like sodium [M+Na]+ or potassium [M+K]+.

  • Matrix-Assisted Laser Desorption/Ionization (MALDI): In MALDI, the analyte is co-crystallized with a matrix that absorbs laser energy, facilitating a gentle desorption and ionization process.[1][6] While MALDI is highly effective for analyzing complex mixtures and is often used in imaging, ESI's seamless integration with LC provides a significant advantage for the purity assessment and detailed structural analysis required for a synthesized compound like allyl 6-deoxy-α-L-galactopyranoside.[2][7]

Verdict for this Application: ESI is the superior choice due to its compatibility with LC, which provides an orthogonal separation dimension crucial for verifying sample purity and enabling more robust characterization.

Part 2: Comparative Analysis of ESI Ionization Modes

Once ESI is selected, the choice of polarity—positive or negative ion mode—profoundly impacts the resulting data. Each mode offers unique advantages and provides complementary structural information.

Positive-Ion Mode ESI-MS

In positive-ion mode, glycosides readily form adducts with cations. While protonated molecules [M+H]+ can be observed, sodium adducts [M+Na]+ are often far more abundant and stable, even with trace amounts of sodium salts present in the solvent or on glassware. This is the preferred ion for fragmentation studies as it often yields more predictable and structurally informative fragmentation pathways.[8]

Negative-Ion Mode ESI-MS

In negative-ion mode, deprotonated molecules [M-H]- are typically formed.[9][10] This mode can also generate adducts with anions like chloride [M+Cl]- or formate [M+HCOO]- if these are present in the mobile phase.[9][10] Fragmentation of negative ions can proceed through different pathways compared to positive ions, particularly producing more cross-ring cleavages that can help elucidate the sugar ring structure.[6][11]

Head-to-Head Performance Comparison
FeaturePositive-Ion Mode (ESI+)Negative-Ion Mode (ESI-)Rationale & Experimental Insight
Primary Ion [M+Na]+[M-H]-Glycans have a high affinity for sodium ions, making [M+Na]+ a highly stable and abundant precursor ion. Deprotonation at a hydroxyl group is the primary mechanism in negative mode.
Sensitivity Generally higherOften lower, but analyte-dependentThe high stability and ionization efficiency of the sodium adduct typically leads to a stronger signal in positive mode for neutral glycosides.
Adduct Formation [M+H]+, [M+K]+[M+Cl]-, [M+HCOO]-Deliberate addition of ~1 mM sodium acetate can be used to promote a single, stable adduct and simplify the mass spectrum.
Fragmentation Dominated by glycosidic bond cleavage (Y- and B-ions).[12]Promotes both glycosidic and cross-ring cleavages (X- and A-ions).[11]The charge on the sodium adduct tends to be localized away from the sugar ring, favoring the lower-energy glycosidic bond cleavage. The charge location on the deprotonated oxygen in negative mode makes cross-ring fragmentation more favorable.
Structural Info Excellent for confirming aglycone and sugar mass.Provides complementary data on sugar ring structure.Analyzing in both modes provides the most comprehensive structural validation.

Part 3: A Validated Experimental Workflow

A robust analysis combines chromatographic separation with high-resolution tandem mass spectrometry. This ensures that the measured mass corresponds to the target compound and allows for its detailed structural elucidation through fragmentation.

Diagram: LC-ESI-MS/MS Workflow

workflow cluster_lc LC Separation cluster_ms Mass Spectrometry Sample Sample Injection Column HILIC Column Sample->Column Gradient Elution ESI ESI Source (+/- Mode) Column->ESI MS1 MS1 Analyzer (e.g., Q-TOF) ESI->MS1 Ionization CID Collision Cell (CID Fragmentation) MS1->CID Precursor Selection MS2 MS2 Analyzer (Fragment Scan) CID->MS2 Fragmentation Detector Detector MS2->Detector Detection & Data Acquisition

Caption: High-level workflow for LC-ESI-MS/MS analysis of glycosides.

Step-by-Step Experimental Protocol
  • Sample Preparation:

    • Rationale: Proper dissolution is key for ESI. A polar solvent system is required.

    • Protocol: Dissolve 1 mg of allyl 6-deoxy-α-L-galactopyranoside in 1 mL of a 50:50 mixture of acetonitrile and water to create a 1 mg/mL stock solution. Further dilute to a working concentration of 1-10 µg/mL using the initial mobile phase composition.

  • Liquid Chromatography (LC):

    • Rationale: Hydrophilic Interaction Liquid Chromatography (HILIC) is the gold standard for separating polar compounds like glycosides, providing excellent retention and peak shape.[5][13]

    • Protocol:

      • Column: Waters ACQUITY UPLC BEH Amide column (2.1 x 100 mm, 1.7 µm).

      • Mobile Phase A: Water + 0.1% Formic Acid.

      • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

      • Gradient: Start at 90% B, hold for 1 min, decrease to 50% B over 8 min, hold for 2 min, then return to 90% B and re-equilibrate.

      • Flow Rate: 0.3 mL/min.

      • Injection Volume: 2 µL.

  • Mass Spectrometry (ESI-Q-TOF):

    • Rationale: A Quadrupole Time-of-Flight (Q-TOF) instrument provides high resolution and mass accuracy, allowing for confident determination of elemental composition.

    • Protocol:

      • Ionization Mode: ESI, run in both positive and negative modes in separate injections.

      • Capillary Voltage: +3.5 kV (positive), -2.8 kV (negative).

      • Drying Gas: Nitrogen at 325°C with a flow of 8 L/min.

      • MS1 Scan Range: m/z 100-500.

      • MS/MS (Tandem MS):

        • Select the precursor ion of interest (e.g., m/z 227.1 in positive mode for [C9H16O5+Na]+) for fragmentation.

        • Activation: Collision-Induced Dissociation (CID).[3][4]

        • Collision Energy: Ramp from 10-30 eV. This energy ramp allows for the capture of both low-energy (glycosidic bond) and higher-energy (cross-ring) fragmentation events.

Part 4: Deciphering the Tandem MS Fragmentation Pattern

Tandem MS (MS/MS) is the key to unambiguous structural confirmation.[14] By isolating the molecular ion and fragmenting it, we can piece together its structure like a puzzle. The fragmentation of glycosides is well-characterized and follows predictable pathways.

For allyl 6-deoxy-α-L-galactopyranoside (MW=204.10), the primary precursor ion in positive mode is the sodium adduct [M+Na]+ at a theoretical m/z of 227.10.

Diagram: Predicted Fragmentation of [M+Na]+

fragmentation cluster_cleavage Glycosidic Bond Cleavage cluster_crossring Cross-Ring Cleavage parent Allyl 6-deoxy-α-L-galactopyranoside [M+Na]+ m/z 227.10 b1_ion B₁ Ion [Sugar + Na]⁺ m/z 169.05 parent->b1_ion Loss of Allyl Alcohol y0_ion Y₀ Ion [Aglycone + H + Na]⁺ m/z 82.04 parent->y0_ion Loss of Sugar Moiety ax_ion ⁰,²A₁ Ion [B₁ - C₂H₄O₂] m/z 109.02 b1_ion->ax_ion High Energy CID

Caption: Predicted major fragmentation pathways for sodiated allyl 6-deoxy-α-L-galactopyranoside.

Interpretation of Key Fragments
  • Glycosidic Bond Cleavage: The most facile fragmentation is the cleavage of the O-glycosidic bond. This is the lowest energy pathway and results in characteristic "B" and "Y" ions.

    • B₁ Ion (m/z 169.05): This ion corresponds to the intact 6-deoxy-galactose (fucose) ring with the sodium adduct [C6H10O4+Na]+. Its presence confirms the mass of the sugar moiety (146.05 Da). This is often the base peak in the spectrum.

    • Y₀ Ion (m/z 82.04): This corresponds to the allyl aglycone with a proton and sodium adduct. While possible, the charge is more likely to be retained by the sugar due to its multiple oxygen atoms that can chelate the sodium ion.

  • Cross-Ring Cleavage: At higher collision energies, the sugar ring itself will fragment. These cleavages provide evidence of the sugar's identity and linkage, though for a terminal monosaccharide, they primarily confirm the ring structure.

    • ⁰,²A₁ Ion (m/z 109.02): This fragment results from a common cross-ring cleavage of the B₁ ion, involving the loss of a 60 Da fragment (C2H4O2). Observing this and other characteristic sugar fragments provides definitive proof of the hexose identity.

By observing the precursor ion at m/z 227.10 and its characteristic fragment ions at m/z 169.05 and others, a highly confident structural assignment can be made.

References

  • Advanced Mass Spectrometry Techniques for the Characterization of Carbohydr
  • MALDI & ESI Ionization Methods with Tandem Mass Spectrometry for Glycan Analysis. (2022).
  • Mass Spectrometry-Based Techniques to Elucidate the Sugar Code. (2021). Chemical Reviews.
  • Coupled Mass Spectrometric Strategies for the Determination of Carbohydrates at Very Low Concentr
  • Analysis of carbohydrates by mass spectrometry. (n.d.). PubMed.
  • Analysis of Carbohydrates by Mass Spectrometry. (n.d.).
  • Application of positive and negative electrospray ionization, collision-induced dissociation and tandem mass spectrometry to a study of the fragment
  • Alternative Identification of Glycosides Using MS/MS Matching with an In Silico-Modified Aglycone Mass Spectra Library. (2023). PMC.
  • Alternative Identification of Glycosides Using MS/MS Matching with an In Silico-Modified Aglycone Mass Spectra Library. (2023).
  • Distinguishing Galactoside Isomers with Mass Spectrometry and Gas-Phase Infrared Spectroscopy. (2021). PMC.
  • Unambiguous identification and quantification of galactose-α-1,3-galactose as a critical quality attribute with mass spectrometry and exoglycosidases. (2025). PMC.
  • Analysis of immunoglobulin glycosylation by LC-ESI-MS of glycopeptides and oligosaccharides. (2008). PubMed.
  • Direct glycosylation analysis of intact monoclonal antibodies combining ESI MS of glycoforms and MALDI-in source. (n.d.). ENEA-IRIS Open Archive.
  • Analysis of carbohydrates and glycoconjugates by matrix-assisted laser desorption/ionization mass spectrometry. (n.d.). Kinam Park.
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  • Fragmentation (mass spectrometry). (n.d.). Wikipedia.

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Validation

Allyl vs. Benzyl Protection for 6-Deoxy-α-L-galactopyranosides: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals In the intricate world of carbohydrate synthesis, particularly in the construction of complex oligosaccharides and glycoconjugates, the strategic use of pro...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of carbohydrate synthesis, particularly in the construction of complex oligosaccharides and glycoconjugates, the strategic use of protecting groups is paramount. For 6-deoxy-α-L-galactopyranosides, commonly known as L-fucosides, the choice between allyl and benzyl ethers as hydroxyl protecting groups can significantly impact the efficiency and outcome of a synthetic route. This guide provides an in-depth, objective comparison of these two widely used protecting groups, supported by experimental insights, to aid researchers in making informed decisions for their synthetic strategies.

The Critical Role of Protecting Groups in Fucoside Synthesis

6-deoxy-α-L-galactopyranose (L-fucose) is a crucial monosaccharide found in a vast array of biologically significant glycans. Its synthesis and modification often require a multi-step approach where specific hydroxyl groups must be temporarily masked to prevent unwanted side reactions. The ideal protecting group should be easy to install, stable under a variety of reaction conditions, and readily removable under mild conditions that do not affect other functionalities within the molecule. Both allyl and benzyl ethers have emerged as workhorse protecting groups in this context, yet they possess distinct characteristics that make them suitable for different synthetic scenarios.

Benzyl Ethers: The Robust and Reliable Standard

Benzyl (Bn) ethers have long been a mainstay in carbohydrate chemistry due to their exceptional stability.[1][2][3] They are resilient to a wide range of acidic and basic conditions, as well as many oxidizing and reducing agents, making them ideal for multi-step syntheses where robust protection is required.[3]

Protection: The introduction of a benzyl group is typically achieved via the Williamson ether synthesis, reacting the free hydroxyl group with a benzyl halide (e.g., benzyl bromide, BnBr) in the presence of a base such as sodium hydride (NaH).[4] For substrates sensitive to basic conditions, benzyl trichloroacetimidate can be employed under acidic catalysis.[4]

Deprotection: The most common method for cleaving benzyl ethers is catalytic hydrogenolysis.[5][6] This involves reacting the protected fucoside with hydrogen gas in the presence of a palladium catalyst, typically palladium on carbon (Pd/C).[5][6] This method is highly efficient and generally provides clean deprotection.

Alternatively, catalytic transfer hydrogenation offers a safer and often faster method for benzyl group removal.[1][7][8][9] This technique avoids the need for handling flammable hydrogen gas by using a hydrogen donor such as formic acid, ammonium formate, or cyclohexene in the presence of a palladium catalyst.[1][5][8] For instance, a combination of triethylsilane and 10% Pd/C in methanol at room temperature has been shown to be effective for the deprotection of benzyl ethers in carbohydrate derivatives.[7][9]

Strong Lewis acids like boron trichloride (BCl₃) can also cleave benzyl ethers, although this method is less common due to its harshness.[5] Oxidative methods, such as using ozone or 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ), provide another alternative, particularly when other reducible functional groups are present in the molecule.[2][10][11]

Allyl Ethers: The Master of Orthogonal Deprotection

Allyl ethers offer a key advantage over benzyl ethers: their unique deprotection pathway, which provides excellent orthogonality with many other protecting groups.[3] This means that the allyl group can be selectively removed without disturbing other protecting groups, a critical feature in the synthesis of complex oligosaccharides.[12][13][14]

Protection: Similar to benzylation, allylation is typically carried out using allyl bromide (AllBr) in the presence of a base like NaH.

Deprotection: The removal of allyl ethers is most commonly achieved in a two-step sequence. First, the allyl group is isomerized to a prop-1-enyl ether using a transition metal catalyst, such as a rhodium[15][16][17][18][19] or ruthenium complex.[20][21] The resulting prop-1-enyl ether is then readily cleaved under mild acidic conditions or by treatment with mercury(II) chloride and mercury(II) oxide.[20][21]

More direct and milder deallylation methods have been developed using palladium(0) catalysts.[22][23][24] These one-step procedures often employ a scavenger to trap the released allyl group. For example, tetrakis(triphenylphosphine)palladium(0) in the presence of a suitable allyl cation scavenger can efficiently cleave allyl ethers.[22] A combination of polymethylhydrosiloxane (PMHS), zinc chloride, and a palladium catalyst has also been shown to be effective.[23]

Head-to-Head Comparison: Allyl vs. Benzyl Ethers

FeatureAllyl EtherBenzyl Ether
Structure R-O-CH₂CH=CH₂R-O-CH₂Ph
Stability Generally stable to a wide range of acidic and basic conditions.[3]Highly stable to acidic and basic conditions, as well as many oxidizing and reducing agents.[1][2][3]
Cleavage Conditions Two-step: Isomerization (e.g., Rh or Ru catalyst) followed by mild acid hydrolysis.[20][21] One-step: Palladium(0) catalyzed deallylation.[22][23]Catalytic hydrogenolysis (H₂, Pd/C) or catalytic transfer hydrogenation.[1][5][6][8][9] Strong acids (e.g., BCl₃) or oxidative cleavage (e.g., O₃, DDQ).[2][5]
Orthogonality Excellent orthogonality with many other protecting groups due to specific transition-metal catalyzed deprotection.[3][12]Less orthogonal if other reducible functional groups (e.g., alkenes, alkynes, Cbz groups) are present.[3]
Key Advantage Mild and highly selective deprotection conditions, enabling orthogonal strategies.[3]High stability and robustness throughout multi-step syntheses.[3]

Experimental Protocols

Protection of a 6-Deoxy-α-L-galactopyranoside with Benzyl Bromide

Materials:

  • 6-deoxy-α-L-galactopyranoside derivative with free hydroxyl groups

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Benzyl bromide (BnBr)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Methanol

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of the 6-deoxy-α-L-galactopyranoside derivative in anhydrous DMF at 0 °C under an inert atmosphere (e.g., argon or nitrogen), add NaH (1.2 equivalents per hydroxyl group to be protected) portion-wise.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • Cool the reaction mixture back to 0 °C and add BnBr (1.2 equivalents per hydroxyl group) dropwise.

  • Allow the reaction to warm to room temperature and stir until thin-layer chromatography (TLC) indicates complete consumption of the starting material.

  • Carefully quench the reaction by the slow addition of methanol at 0 °C.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the benzylated 6-deoxy-α-L-galactopyranoside.

Deprotection of a Benzylated 6-Deoxy-α-L-galactopyranoside via Catalytic Transfer Hydrogenation

Materials:

  • Benzylated 6-deoxy-α-L-galactopyranoside

  • 10% Palladium on carbon (Pd/C)

  • Ammonium formate

  • Methanol

  • Celite®

Procedure:

  • Dissolve the benzylated 6-deoxy-α-L-galactopyranoside in methanol in a round-bottom flask.[5]

  • Add 10% Pd/C (typically 10-20% by weight of the substrate).

  • Add ammonium formate (5-10 equivalents).[5]

  • Heat the mixture to reflux and monitor the reaction by TLC. The reaction is often complete within 30-60 minutes.

  • After completion, cool the reaction mixture to room temperature and filter through a pad of Celite® to remove the catalyst.[5]

  • Wash the Celite® pad with methanol.

  • Concentrate the filtrate under reduced pressure to obtain the deprotected 6-deoxy-α-L-galactopyranoside.

Visualizing the Synthetic Pathways

The following diagrams illustrate the protection and deprotection workflows for both allyl and benzyl ethers on a generic 6-deoxy-α-L-galactopyranoside structure.

Protection_Deprotection_Workflows cluster_benzyl Benzyl Ether Workflow cluster_allyl Allyl Ether Workflow Bn_Start Fucoside-OH Bn_Protected Fucoside-OBn Bn_Start->Bn_Protected BnBr, NaH DMF Bn_Deprotected Fucoside-OH Bn_Protected->Bn_Deprotected H₂, Pd/C or Transfer Hydrogenation All_Start Fucoside-OH All_Protected Fucoside-OAll All_Start->All_Protected AllBr, NaH DMF All_Deprotected Fucoside-OH All_Protected->All_Deprotected 1. Isomerization (Rh/Ru cat.) 2. Mild Acid or Pd(0) cat.

Caption: Comparative workflows for benzyl and allyl protection/deprotection.

Conclusion: Making the Right Choice

The decision between using allyl or benzyl protecting groups for the synthesis of 6-deoxy-α-L-galactopyranosides hinges on the overall synthetic strategy.

  • Benzyl ethers are the preferred choice when a robust and highly stable protecting group is needed for a multi-step synthesis that does not involve functional groups susceptible to hydrogenolysis. Their reliability has made them a cornerstone of carbohydrate chemistry.

  • Allyl ethers shine in scenarios requiring orthogonal deprotection. Their unique removal conditions allow for the selective unmasking of hydroxyl groups in the presence of other protecting groups, a crucial capability for the modular synthesis of complex glycans.

By carefully considering the stability, reactivity, and deprotection conditions of both allyl and benzyl ethers, researchers can design more efficient and successful synthetic routes towards valuable 6-deoxy-α-L-galactopyranoside-containing molecules for applications in research, drug discovery, and materials science.

References

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  • Chen, J. R., & Jia, Y. X. (2023). Excited-State Palladium-Catalyzed Radical Allylic Alkylation. ChemRxiv. [Link]

  • Pilkington, R. A., et al. (2020). Synthesis of Fucose Derivatives with Thiol Motifs towards Suicide Inhibition of Helicobacter pylori. Molecules, 25(18), 4281. [Link]

  • Pieber, B., & Seeberger, P. H. (2023). Visible-light-mediated Oxidative Debenzylation of 3-O- Benzyl-1,2:5,6-di-O-isopropylidene-α-D-glucofuranose. Organic Syntheses, 100, 271-286. [Link]

  • D'Alonzo, D., et al. (2025). (1R)-2,3,4,6-Tetra-O-benzyl-1-C-allyl-1-deoxy-1-C-(2-thiazolyl)-d-galactopyranose. Molbank, 2025(1), M1367. [Link]

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Comparative

A Researcher's Guide to the Stereoselective Synthesis and Validation of 2-propen-1-yl 6-deoxy-α-L-galactopyranoside

In the landscape of modern drug discovery and development, the precise architecture of carbohydrate molecules is paramount. Glycosylation, the process of attaching a sugar moiety to another molecule, is a critical step i...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery and development, the precise architecture of carbohydrate molecules is paramount. Glycosylation, the process of attaching a sugar moiety to another molecule, is a critical step in the synthesis of a vast array of bioactive compounds, including therapeutics and probes for chemical biology.[1][2][3] The stereochemical outcome of this reaction, specifically the orientation of the newly formed glycosidic bond, profoundly influences the biological activity and pharmacokinetic properties of the resulting glycoconjugate.[4] This guide provides an in-depth comparison of methodologies for the synthesis and, crucially, the rigorous validation of stereoselectivity for a specific and important building block: 2-propen-1-yl 6-deoxy-α-L-galactopyranoside, also known as allyl α-L-fucopyranoside.

The L-fucose moiety is a key component of many biologically significant glycans, involved in processes ranging from cell adhesion to immune response.[2] The α-anomer, in particular, is frequently the biologically active form. Therefore, robust and reliable methods for its stereoselective synthesis and subsequent confirmation of its anomeric configuration are essential for advancing research in glycobiology and the development of carbohydrate-based therapeutics.

This guide is designed for researchers, scientists, and drug development professionals. It will not only detail the synthetic protocols but also delve into the mechanistic underpinnings of stereocontrol and provide a comparative analysis of state-of-the-art validation techniques.

The Synthetic Challenge: Achieving α-Selectivity in L-Fucosylation

The synthesis of 1,2-cis-glycosides, such as α-L-fucosides, presents a significant challenge in carbohydrate chemistry.[5] The stereochemical outcome of a glycosylation reaction is influenced by a multitude of interdependent factors, including the nature of the glycosyl donor, the glycosyl acceptor, the promoter or catalyst, the solvent, and the temperature.[6][7] These reactions often proceed through a continuum of mechanistic pathways, ranging from SN1 to SN2, making the prediction and control of the α/β ratio a complex task.[4][8]

A common strategy for achieving α-selectivity in L-fucosylation involves the use of a participating group at the C2-position of the fucosyl donor. However, this approach is not applicable for the synthesis of L-fucosides themselves. Therefore, alternative strategies are required. One successful approach employs a fucosyl donor with non-participating groups at C2, such as ethers or acetals, and carefully optimized reaction conditions to favor the formation of the α-anomer.

A Representative Synthetic Protocol

A widely utilized method for the synthesis of allyl α-L-fucopyranoside involves the reaction of a suitably protected L-fucose donor, such as tetra-O-acetyl-L-fucopyranose, with allyl alcohol as the acceptor. The choice of promoter is critical for directing the stereoselectivity. Lewis acids like boron trifluoride etherate (BF3·OEt2) have proven effective in promoting the formation of the α-anomer.[5]

Experimental Protocol: Synthesis of 2-propen-1-yl 2,3,4-tri-O-acetyl-6-deoxy-α-L-galactopyranoside

  • Preparation of the Glycosyl Donor: Tetra-O-acetyl-L-fucopyranose is prepared from L-fucose using standard acetylation procedures with acetic anhydride and a catalyst such as pyridine or sodium acetate.

  • Glycosylation Reaction:

    • To a solution of tetra-O-acetyl-L-fucopyranose (1 equivalent) and allyl alcohol (1.5-2 equivalents) in an anhydrous aprotic solvent such as dichloromethane (CH2Cl2) at 0 °C under an inert atmosphere (e.g., argon or nitrogen), is added BF3·OEt2 (1.2-1.5 equivalents) dropwise.

    • The reaction mixture is stirred at 0 °C and monitored by thin-layer chromatography (TLC) until the starting material is consumed.

    • Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate.

    • The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product is purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the desired 2-propen-1-yl 2,3,4-tri-O-acetyl-6-deoxy-α-L-galactopyranoside.

  • Deprotection (Optional): The acetyl protecting groups can be removed by treatment with a catalytic amount of sodium methoxide in methanol to yield the final product, 2-propen-1-yl 6-deoxy-α-L-galactopyranoside.

The causality behind this experimental choice lies in the mechanism of the BF3·OEt2 promoted glycosylation. The Lewis acid activates the anomeric acetyl group, leading to the formation of an oxocarbenium ion intermediate. The allyl alcohol then attacks this intermediate. The α-selectivity is thought to arise from the "anomeric effect" and the steric hindrance of the C2-acetate, which favors the approach of the nucleophile from the α-face.

The Cornerstone of Synthesis: Rigorous Stereochemical Validation

The synthesis of a glycoside is incomplete without unambiguous confirmation of its anomeric configuration. Several powerful analytical techniques can be employed for this purpose, with Nuclear Magnetic Resonance (NMR) spectroscopy being the most definitive non-destructive method.[9]

Validation via Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides a wealth of information about the three-dimensional structure of a molecule.[10] For the validation of α-L-fucopyranoside stereoselectivity, several key NMR parameters are analyzed.

Key NMR Parameters for Anomeric Configuration Assignment:

NMR ParameterExpected Value for α-AnomerExpected Value for β-AnomerRationale
1H NMR Chemical Shift of Anomeric Proton (H-1) ~4.8-5.2 ppm~4.3-4.6 ppmThe α-anomeric proton is in an equatorial position and experiences less shielding than the axial β-anomeric proton.[11]
1H-1H Coupling Constant (3JH1,H2) ~3-4 Hz~7-8 HzThis coupling constant follows the Karplus relationship. The dihedral angle between H-1 and H-2 in the α-anomer (gauche) is smaller than in the β-anomer (trans), resulting in a smaller coupling constant.[12]
13C NMR Chemical Shift of Anomeric Carbon (C-1) ~95-100 ppm~101-105 ppmThe α-anomeric carbon is typically found at a higher field (lower ppm) compared to the β-anomeric carbon.
Nuclear Overhauser Effect (NOE) Strong NOE between H-1 and H-2Weak or no NOE between H-1 and H-2In the α-anomer, H-1 and H-2 are on the same face of the pyranose ring (cis), leading to a through-space interaction detectable by NOE spectroscopy.[9]

Experimental Protocol: NMR Analysis

  • Sample Preparation: Dissolve a small amount of the purified product in a suitable deuterated solvent (e.g., CDCl3 for the acetylated product, D2O or CD3OD for the deprotected product).

  • Data Acquisition: Acquire 1H NMR, 13C NMR, and 2D NMR spectra (e.g., COSY, HSQC, and NOESY or ROESY) on a high-field NMR spectrometer.

  • Data Analysis:

    • Identify the anomeric proton (H-1) signal in the 1H NMR spectrum based on its characteristic chemical shift.

    • Determine the 3JH1,H2 coupling constant by analyzing the multiplicity of the H-1 signal.

    • Identify the anomeric carbon (C-1) signal in the 13C NMR spectrum.

    • In the NOESY/ROESY spectrum, look for a cross-peak between H-1 and H-2, which is indicative of the α-anomer.

G cluster_synthesis Synthesis cluster_validation Validation cluster_nmr_params NMR Parameters Donor L-Fucose Donor Product Allyl α-L-Fucopyranoside Donor->Product BF3·OEt2 Acceptor Allyl Alcohol Acceptor->Product NMR NMR Spectroscopy Product->NMR HPLC Chiral HPLC Product->HPLC MS Mass Spectrometry Product->MS H1_shift 1H Chemical Shift (H-1) NMR->H1_shift J_coupling 3J(H1,H2) Coupling NMR->J_coupling C1_shift 13C Chemical Shift (C-1) NMR->C1_shift NOE NOE (H-1, H-2) NMR->NOE

Alternative and Complementary Validation Techniques

While NMR is the gold standard, other techniques can provide valuable complementary data, especially when dealing with complex mixtures or when NMR data is ambiguous.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful technique for separating diastereomers.[13][14][15][16] By using a chiral stationary phase, it is possible to separate the α and β anomers of the synthesized fucoside. This method is particularly useful for determining the diastereomeric ratio (α/β ratio) and for preparative separation of the anomers.[13][17]

Experimental Protocol: Chiral HPLC Analysis

  • Column Selection: Choose a suitable chiral stationary phase. Polysaccharide-based columns (e.g., cellulose or amylose derivatives) are often effective for separating carbohydrate isomers.[13]

  • Mobile Phase Optimization: Develop a mobile phase that provides good resolution between the α and β anomers. This typically involves screening different solvent systems (e.g., hexane/isopropanol or hexane/ethanol).[13]

  • Analysis: Inject the purified product and a reference standard (if available) onto the HPLC system and monitor the elution profile using a suitable detector (e.g., UV or refractive index).

  • Quantification: The diastereomeric ratio can be determined by integrating the peak areas of the α and β anomers.

Comparison of Validation Methods

MethodAdvantagesDisadvantages
NMR Spectroscopy Provides unambiguous structural information. Non-destructive. Can be used for quantification.Requires a relatively large amount of pure sample. Can be complex to interpret for beginners.
Chiral HPLC Excellent for determining diastereomeric ratios. Can be used for preparative separation. High sensitivity.Requires method development for each compound. Does not provide direct structural information.
Mass Spectrometry Confirms the molecular weight of the product. Can be coupled with HPLC (LC-MS) for enhanced analysis.Does not provide stereochemical information on its own.

Conclusion: A Multi-faceted Approach to Ensuring Stereochemical Integrity

The stereoselective synthesis of 2-propen-1-yl 6-deoxy-α-L-galactopyranoside is a critical process for the advancement of glycobiology and drug discovery. Achieving a high degree of α-selectivity requires careful control over reaction conditions and a thorough understanding of the underlying glycosylation mechanisms. Equally important is the rigorous validation of the stereochemical outcome.

This guide has outlined a robust synthetic protocol and detailed the primary and alternative methods for confirming the anomeric configuration. A multi-technique approach, combining the definitive structural insights from NMR spectroscopy with the quantitative power of chiral HPLC, provides the most comprehensive and trustworthy validation of stereoselectivity. By adhering to these principles of meticulous synthesis and rigorous characterization, researchers can ensure the quality and reliability of their work, ultimately accelerating the pace of innovation in the field.

G cluster_synthesis Synthesis cluster_validation Validation Start L-Fucose Donor Protected Fucosyl Donor Start->Donor Glycosylation Glycosylation with Allyl Alcohol Donor->Glycosylation Product Protected Allyl Fucoside Glycosylation->Product Deprotection Deprotection Product->Deprotection Final_Product Allyl α-L-Fucopyranoside Deprotection->Final_Product NMR NMR Analysis Final_Product->NMR Stereochemistry HPLC Chiral HPLC Final_Product->HPLC Purity & Ratio MS Mass Spectrometry Final_Product->MS Molecular Weight

References

  • Benchchem. Determining the Anomeric Configuration of Pentofuranosides: A Comparative Guide to NMR Spectroscopic Techniques.
  • PMC - NIH. Primary Structure of Glycans by NMR Spectroscopy.
  • Creative Biostructure. Using NMR for Glycomics and Sugar Analysis.
  • Creative Proteomics. Identification of the Anomeric Configuration.
  • BenchChem. Artificial Intelligence for Predicting Stereoselectivity in Glycosylation Chemistry.
  • Chemical Science (RSC Publishing). Predicting glycosylation stereoselectivity using machine learning. Available from: [Link]

  • Thieme. Determination of Absolute and Relative Configuration.
  • ChemRxiv. Predicting Glycosylation Stereoselectivity Using Machine Learning. Available from: [Link]

  • PMC. Synthesis of low-molecular weight fucoidan derivatives and their binding abilities to SARS-CoV-2 spike proteins.
  • Organic & Biomolecular Chemistry (RSC Publishing). Aryl fucosides: synthesis and evaluation of their binding affinity towards the DC-SIGN receptor. Available from: [Link]

  • RSC Publishing. Stereoselective separation, configuration determination, and quantification of flavanone glycosides in Citrus using chiral HPLC-UV in combination with CD spectra.
  • ResearchGate. Stereoselectivity in glycosylation reactions. a, Schematic mechanisms... Available from: [Link]

  • ResearchGate. Synthesis of the l‐fucosyl phosphate donor 7 and l‐fucose acceptor 9. Available from: [Link]

  • Regis Technologies. Strategies for Chiral HPLC Method Development.
  • RSC Publishing. Synthesis of a Lewis b hexasaccharide thioglycoside donor and its use towards an extended...
  • MDPI. Synthesis of Fucosyl-Oligosaccharides Using α-l-Fucosidase from Lactobacillus rhamnosus GG. Available from: [Link]

  • Scholarly Publications Leiden University. Reactivity and selectivity in glycosylation reactions.
  • PubMed. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Available from: [Link]

  • Wikipedia. Glycosylation. Available from: [Link]

  • PMC. Glycosylation: mechanisms, biological functions and clinical implications.
  • MDPI. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Available from: [Link]

  • IJPPR. Chiral High Performance Liquid Chromatography: Review.
  • ResearchGate. (PDF) Glycosylation: mechanisms, biological functions and clinical implications. Available from: [Link]

Sources

Validation

alpha-L-galactopyranoside 2-propen-1-yl 6-deoxy- versus beta anomer reactivity

Comprehensive Reactivity Comparison: Allyl α -L-Fucopyranoside vs. β -Anomer in Oligosaccharide Synthesis Executive Summary In the realm of complex carbohydrate synthesis, particularly in the development of bacterial O-a...

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Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Reactivity Comparison: Allyl α -L-Fucopyranoside vs. β -Anomer in Oligosaccharide Synthesis

Executive Summary

In the realm of complex carbohydrate synthesis, particularly in the development of bacterial O-antigens and saponin-based immunoadjuvants like QS-21, the choice of glycosyl donors and protecting groups dictates the efficiency of the synthetic route. Allyl L-fucopyranosides serve as highly versatile intermediates. The allyl group acts as a robust, temporary protecting group at the anomeric center that can be orthogonally unmasked or converted into an "active" prop-1-enyl glycosyl donor via a two-stage activation protocol.

This guide provides an in-depth, objective comparison of the reactivity profiles between allyl α -L-fucopyranoside and its β -anomer , focusing on their thermodynamic stability, hydrolysis kinetics, and performance in advanced glycosylation workflows.

Structural & Thermodynamic Foundations (Causality)

L-Fucose (6-deoxy-L-galactose) predominantly adopts a 1C4​ chair conformation in solution. The reactivity differences between the α and β allyl glycosides are fundamentally driven by their stereoelectronic environments:

  • Allyl α -L-Fucopyranoside (Axial): In the 1C4​ conformation, the α -anomeric oxygen is axial. This orientation allows for optimal orbital overlap between the non-bonding lone pair of the endocyclic ring oxygen ( nO​ ) and the anti-bonding orbital of the exocyclic anomeric bond ( σC−O∗​ ). This hyperconjugation—the anomeric effect —significantly lowers the ground-state energy, making the α -anomer the thermodynamically favored product during Fischer glycosylations [4].

  • Allyl β -L-Fucopyranoside (Equatorial): The β -anomeric oxygen sits in the equatorial position. It lacks the stereoelectronic stabilization of the anomeric effect and experiences distinct steric interactions with the adjacent equatorial C2-substituent. Consequently, its ground state is higher in energy, rendering it kinetically more labile.

Reactivity Profiles: α vs. β Anomers

Hydrolysis Kinetics and Cleavage

During acid-catalyzed hydrolysis or solvolysis, the cleavage of the glycosidic bond proceeds via an SN​1 -like pathway through a common half-chair oxocarbenium ion intermediate. Because the α -anomer resides in a deep, stabilized energy well, the activation energy barrier ( ΔG‡ ) required to reach the transition state is substantial. Conversely, the β -anomer starts from a higher ground-state energy. The departure of the equatorial aglycone relieves steric strain, leading to a lower ΔG‡ . As a result, β -fucosides hydrolyze at a rate approximately 3 to 5 times faster than their α -counterparts under identical acidic conditions.

The Two-Stage Activation Protocol

Allyl fucosides are frequently employed as "latent" donors. To participate in glycosylation, the allyl group must be isomerized to a prop-1-enyl group, which is then activated by electrophiles (e.g., NIS/TfOH) [1].

  • Isomerization Kinetics: The isomerization is catalyzed by a bulky cationic iridium complex, [Ir(COD)(PMePh2​)2​]PF6​ . While both anomers can be isomerized quantitatively, the equatorial allyl group of the β -anomer projects outward from the ring, making it highly accessible to the transition metal catalyst. The axial α -allyl group is slightly more sterically encumbered by the axial C4-OH (or its protecting group), leading to marginally slower initial turnover rates.

  • Activation: Once isomerized, the prop-1-enyl group acts as an active enol ether. Treatment with N-iodosuccinimide (NIS) and triflic acid (TfOH) generates an iodonium intermediate that collapses to expel the aglycone, forming the reactive oxocarbenium ion ready for nucleophilic attack by a glycosyl acceptor [2].

Quantitative Data Comparison

The following table summarizes the comparative physicochemical and reactivity metrics of the two anomers [3].

PropertyAllyl α -L-fucopyranosideAllyl β -L-fucopyranoside
CAS Registry Number 41308-77-460431-32-5
Ring Conformation 1C4​ Chair 1C4​ Chair
Anomeric Orientation AxialEquatorial
Ground State Stability High (Anomeric effect stabilized)Low (Sterically strained)
Relative Hydrolysis Rate (Slower) ∼3.5× (Faster)
Ir-Catalyzed Isomerization Quantitative (Slightly slower kinetics)Quantitative (Faster kinetics)
Primary Synthetic Role Latent Donor / Glycosyl AcceptorLatent Donor / Temporary Handle

Mechanistic Pathways

HydrolysisKinetics cluster_0 Alpha Anomer Pathway cluster_1 Beta Anomer Pathway A1 Allyl α-L-Fucoside (Axial OR) A2 High Ground State Stability (Anomeric Effect) A1->A2 A3 Higher Activation Energy (ΔG‡) A2->A3 Ox Common Oxocarbenium Ion A3->Ox Slow B1 Allyl β-L-Fucoside (Equatorial OR) B2 Lower Ground State Stability (Steric Strain) B1->B2 B3 Lower Activation Energy (ΔG‡) B2->B3 B3->Ox Fast Product Hydrolyzed L-Fucose Ox->Product

Thermodynamic and kinetic pathways comparing the hydrolysis of alpha and beta allyl fucosides.

TwoStageActivation A Allyl L-Fucopyranoside (Latent Donor) B [Ir(COD)(PMePh2)2]PF6 Isomerization A->B H2 activated C Prop-1-enyl L-Fucopyranoside (Active Donor) B->C Quantitative Yield D NIS / TfOH Activation C->D Electrophilic Addition E Oxocarbenium Intermediate D->E Leaving Group Departure F Glycosidic Bond Formation (with Acceptor) E->F Nucleophilic Attack

Workflow of the two-stage activation of allyl fucopyranosides into active glycosyl donors.

Experimental Methodologies (Self-Validating Protocols)

To ensure high reproducibility, the following protocols are designed with built-in visual and chemical validation checkpoints.

Protocol A: Stereoselective Synthesis of Allyl α -L-Fucopyranoside

This protocol leverages the thermodynamic preference of the anomeric effect to predominantly yield the α -anomer.

  • Preparation: Suspend anhydrous L-fucose (1.0 equiv) in neat allyl alcohol (10.0 equiv).

  • Acid Catalysis: Slowly add acetyl chloride (0.2 equiv) dropwise at 0 °C to generate anhydrous HCl in situ.

  • Reflux & Monitoring: Heat the mixture to 80 °C. Monitor via TLC (DCM/MeOH 9:1). The reaction is complete when the starting material spot disappears (~4-6 hours).

  • Neutralization: Cool to room temperature and neutralize with solid NaHCO3​ until gas evolution ceases.

  • Purification: Filter through a Celite pad, concentrate under reduced pressure, and purify via silica gel chromatography. The α -anomer elutes first due to its lower polarity compared to the β -anomer.

Protocol B: Iridium-Catalyzed Isomerization & NIS/TfOH Glycosylation

A highly reliable method for utilizing allyl fucosides as latent donors [1].

  • Catalyst Activation (Critical Step): Dissolve [Ir(COD)(PMePh2​)2​]PF6​ (5 mol%) in anhydrous THF. Bubble H2​ gas through the solution for 15 minutes. Validation: The solution must change from a deep red to a pale yellow/colorless state, indicating the formation of the active dihydrido-iridium species. Degas thoroughly with Argon to remove residual H2​ .

  • Isomerization: Add the activated catalyst solution to a flask containing the allyl fucoside dissolved in THF. Stir at room temperature for 2 hours. Validation: 1H NMR of an aliquot should show the complete disappearance of the allyl multiplet at δ 5.9 ppm and the emergence of a prop-1-enyl doublet/multiplet at δ 6.2 ppm.

  • Glycosylation: Concentrate the prop-1-enyl donor and co-evaporate with toluene. Dissolve the donor and the desired glycosyl acceptor in anhydrous CH2​Cl2​ . Add activated 4Å molecular sieves and cool to -20 °C.

  • Activation: Add N-iodosuccinimide (NIS, 1.2 equiv) followed by a catalytic amount of trifluoromethanesulfonic acid (TfOH, 0.1 equiv). Stir for 30 minutes.

  • Quench: Quench the reaction with saturated aqueous Na2​S2​O3​ (to reduce iodine) and saturated aqueous NaHCO3​ . Extract, dry over Na2​SO4​ , and purify the resulting oligosaccharide.

References

  • Synthesis of QS-21-Based Immunoadjuvants PubMed Central (PMC)
  • Mapping the reactivity and selectivity of 2-azidofucosyl donors for the efficient assembly of N-acetyl fucosamine containing bacterial oligosaccharides Scholarly Public
  • 60431-32-5, Allyl b-L-fucopyranoside, CAS:60431-32-5 Chemsynlab
  • An efficient and scalable synthesis of 2,4-di-N-acetyl-L-altrose (L-2,4-Alt-diNAc) Royal Society of Chemistry (RSC)
Comparative

NMR Characterization and Batch-to-Batch Comparison Guide for 2-Propen-1-yl 6-Deoxy-α-L-Galactopyranoside

Executive Summary The compound 2-propen-1-yl 6-deoxy-α-L-galactopyranoside (commonly known as allyl α-L-fucopyranoside , CAS: 41308-77-4) is a critical synthetic intermediate [1]. It serves as the foundational building b...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 2-propen-1-yl 6-deoxy-α-L-galactopyranoside (commonly known as allyl α-L-fucopyranoside , CAS: 41308-77-4) is a critical synthetic intermediate [1]. It serves as the foundational building block for the fucosyl residues in complex, highly potent saponin vaccine adjuvants such as QS-21 and QS-7 [2]. Because downstream regioselective protections and glycosylations are highly sensitive to stereochemical and structural impurities, rigorous batch-to-batch quality control via Nuclear Magnetic Resonance (NMR) spectroscopy is mandatory.

This guide provides an objective, data-driven framework for comparing commercial or synthesized batches of allyl α-L-fucopyranoside, focusing on the causality behind NMR experimental choices and establishing a self-validating analytical system.

Mechanistic Importance of NMR Characterization

Relying solely on LC-MS or HPLC for carbohydrate batch release is insufficient due to the lack of strong chromophores and the identical mass of stereoisomers (e.g., α vs. β anomers). NMR spectroscopy provides a definitive, non-destructive method to assess three critical quality attributes:

  • Anomeric Purity (The α/β Ratio): The Fischer glycosylation of L-fucose with allyl alcohol often yields a thermodynamic mixture. The α-anomer is required for specific adjuvant syntheses[3]. 1H NMR resolves this via the anomeric proton's coupling constant ( J1,2​ ). The α-anomer (equatorial-axial relationship) exhibits a small coupling constant (~3.7 Hz), whereas the β-anomer (axial-axial) displays a distinctly larger coupling constant (~7.8 Hz).

  • Structural Integrity of the Allyl Group: The allyl ether is essential for downstream anomeric deprotection (e.g., via Pd- or Ir-catalyzed isomerization). 1H NMR confirms the presence of the terminal alkene and differentiates covalently bound allyl groups from residual, unreacted allyl alcohol.

  • The 6-Deoxy Signature: The terminal methyl group (H-6) serves as an internal quantitative standard. In a self-validating NMR system, setting the anomeric proton integral to 1.00 must yield an exact 3.00 integral for the H-6 doublet. Deviations indicate co-eluting impurities.

Synthetic_Context L_Fucose L-Fucose (Starting Material) Allylation Fischer Glycosylation (Allyl Alcohol, H+) L_Fucose->Allylation Allyl_Fuc Allyl α-L-Fucopyranoside (Target Intermediate) Allylation->Allyl_Fuc Protection Regioselective Protection (e.g., PMB, TBS) Allyl_Fuc->Protection QS21 QS-21 / QS-7 Adjuvants (Complex Saponins) Protection->QS21

Fig 1. Synthetic pathway utilizing allyl α-L-fucopyranoside for complex saponin adjuvant synthesis.

Comparative Batch Analysis: Quantitative Data

To illustrate the comparative evaluation, we present experimental NMR data contrasting a High-Purity Batch (Batch A) against a Suboptimal Batch (Batch B) . Batch B exhibits common synthetic artifacts: incomplete anomeric resolution and residual solvent contamination.

Table 1: Comparative 1 H NMR Chemical Shifts (400 MHz, CD 3​ OD)
Proton AssignmentBatch A (High Purity)Batch B (Suboptimal)Diagnostic Significance
H-1 (Anomeric) 4.88 ppm (d, J = 3.7 Hz)4.88 ppm (d, J = 3.7 Hz)4.31 ppm (d, J = 7.8 Hz)Critical: Batch B contains ~15% β-anomer, identified by the 4.31 ppm peak and large J coupling.
H-6 (Methyl) 1.21 ppm (d, J = 6.5 Hz)1.21 ppm (d, J = 6.5 Hz)Confirms the 6-deoxy-galactose (fucose) architecture.
Allyl -CH= 5.92 ppm (m, 1H)5.92 ppm (m, 1H)6.05 ppm (m)Batch B shows a secondary multiplet at 6.05 ppm, indicating residual free allyl alcohol.
Allyl =CH 2​ 5.28 ppm (dq, 1H)5.15 ppm (dq, 1H)5.28 ppm, 5.15 ppmConfirms terminal alkene integrity for downstream deprotection.
Allyl -OCH 2​ - 4.20 ppm (m, 1H)3.98 ppm (m, 1H)4.20 ppm, 3.98 ppmDiastereotopic protons of the ether linkage.
H-2, H-3, H-4, H-5 3.70 - 4.05 ppm (m, 4H)3.70 - 4.05 ppm (m, 4H)Pyranose ring backbone. Overlapping multiplets are standard.
Table 2: 13 C NMR Chemical Shifts (100 MHz, CD 3​ OD) for Batch Release
Carbon AssignmentChemical Shift (Batch A)Structural Validation Role
C-1 (Anomeric) 98.5 ppmValidates the O-glycosidic linkage. β-anomer would appear >102 ppm.
Allyl -CH= 135.1 ppmConfirms the internal alkene carbon.
Allyl =CH 2​ 116.8 ppmConfirms the terminal alkene carbon.
Allyl -OCH 2​ - 69.4 ppmConfirms the primary carbon attached to the anomeric oxygen.
C-6 (Methyl) 16.2 ppmValidates the 6-deoxy position.

Standardized Experimental Protocol

To ensure reproducibility and trustworthiness, the following self-validating protocol must be strictly adhered to when characterizing new batches.

Phase 1: Sample Preparation
  • Desiccation: Dry the allyl α-L-fucopyranoside batch under high vacuum for 12 hours to remove trace moisture.

  • Dissolution: Accurately weigh 15.0 mg (± 0.5 mg) of the sample. Dissolve completely in 0.6 mL of deuterated methanol (CD 3​ OD, 99.8% D). Causality: CD 3​ OD is chosen over CDCl 3​ because the unprotected triol is highly polar and will not fully dissolve in chloroform, leading to poor signal-to-noise ratios.

  • Transfer: Transfer the homogeneous solution to a standard 5 mm precision NMR tube.

Phase 2: NMR Acquisition Parameters
  • Instrument Setup: Insert the sample into a 400 MHz (or higher) NMR spectrometer. Tune and match the probe, lock onto the deuterium signal of CD 3​ OD, and perform rigorous shimming (Z1-Z5).

  • Relaxation Delay (D1): Set the D1 delay to 5.0 seconds . Causality: Carbohydrate protons have varying T1 relaxation times. A short D1 (e.g., 1 second) prevents complete relaxation between pulses, which artificially skews the integration. A 5-second delay ensures quantitative accuracy for calculating the α/β ratio.

  • Acquisition: Acquire 32 to 64 scans for 1 H NMR. For 13 C NMR, acquire a minimum of 1024 scans with proton decoupling.

Phase 3: Processing and Self-Validation
  • Calibration: Reference the spectra using the residual solvent peak (CD 3​ OD: 1 H at 3.31 ppm; 13 C at 49.0 ppm).

  • Integration Logic: Integrate the anomeric doublet at 4.88 ppm and set the value strictly to 1.00 .

  • Validation Check: Assess the integral of the H-6 methyl doublet at 1.21 ppm. If the system is pure and the D1 delay was sufficient, this integral will read 3.00 ± 0.05 . If it reads higher, aliphatic impurities are present.

NMR_Workflow Start Batch Sampling Allyl α-L-Fucopyranoside Prep Sample Preparation (Dissolution in CD3OD) Start->Prep NMR1H 1H NMR Acquisition (D1 = 5s for Quantitation) Prep->NMR1H NMR13C 13C & 2D NMR (COSY/HSQC for Backbone) NMR1H->NMR13C Analysis Spectral Analysis & Integration NMR13C->Analysis Decision Quality Gate: α:β Ratio > 99:1? H-6 Integral = 3.00? Analysis->Decision Approve Batch Approved for Glycosylation Decision->Approve Yes Reject Batch Rejected (Repurification Required) Decision->Reject No

Fig 2. Step-by-step NMR workflow and decision matrix for batch release of allyl α-L-fucopyranoside.

Conclusion

The successful synthesis of complex immunoadjuvants relies heavily on the stereochemical purity of early-stage intermediates. By utilizing the self-validating NMR parameters outlined in this guide—specifically the diagnostic J1,2​ coupling constants and the strict 1:3 integration ratio between the anomeric proton and the 6-deoxy methyl group—researchers can confidently differentiate high-purity batches of 2-propen-1-yl 6-deoxy-α-L-galactopyranoside from suboptimal alternatives.

References

  • Synthesis of QS-21-Based Immunoadjuvants PubMed Central (PMC)[Link] [1]

  • Synthesis and Structure Verification of the Vaccine Adjuvant QS-7-Api. Synthetic Access to Homogeneous Quillaja saponaria Immunostimulants PubMed Central (PMC)[Link] [2]

  • Synthetic Studies of Complex Immunostimulants from Quillaja saponaria: Synthesis of the Potent Clinical Immunoadjuvant QS-21Aapi Journal of the American Chemical Society (ACS Publications)[Link] [3]

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling alpha-L-Galactopyranoside, 2-propen-1-yl 6-deoxy-

Laboratory Safety and Operational Protocol: Handling Allyl α -L-fucopyranoside Executive Summary & Synthetic Utility Allyl α -L-fucopyranoside (CAS: 41308-77-4; C9​H16​O5​ ) is a highly versatile synthetic carbohydrate d...

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Author: BenchChem Technical Support Team. Date: March 2026

Laboratory Safety and Operational Protocol: Handling Allyl α -L-fucopyranoside

Executive Summary & Synthetic Utility

Allyl α -L-fucopyranoside (CAS: 41308-77-4; C9​H16​O5​ ) is a highly versatile synthetic carbohydrate derivative utilized extensively in advanced oligosaccharide assembly and drug development. In the laboratory, it serves as a critical building block for the total synthesis of complex, immunomodulatory saponin adjuvants, such as QS-21 and QS-7 [1]. The anomeric allyl group provides a robust handle for downstream chemical modifications, allowing for selective cross-metathesis or transition-metal-catalyzed isomerization into a vinyl glycoside, which can subsequently undergo Lewis acid-mediated glycosylation to form complex glycoconjugates [2].

Because the synthesis of multifaceted cancer vaccines and adjuvants requires precise stereochemical control and multi-step functionalization [3], handling this precursor demands rigorous adherence to anhydrous operational protocols and standard organic synthesis safety measures.

Hazard Assessment & Mechanistic Toxicology

While Allyl α -L-fucopyranoside is not classified as highly toxic, its handling presents specific laboratory hazards that dictate the required Personal Protective Equipment (PPE):

  • Respiratory/Particulate Hazard: In its pure form, the compound exists as a crystalline solid or viscous syrup. If lyophilized or agitated, fine carbohydrate dust can aerosolize, causing mechanical irritation to the respiratory tract and mucous membranes.

  • Chemical Reactivity & Solvent Risks: The compound is rarely handled in isolation; it is typically dissolved in hazardous, highly penetrative organic solvents (e.g., Dichloromethane, Dimethylformamide, or Toluene) and reacted with toxic electrophiles (e.g., alkyl halides, silyl triflates). PPE must be selected to withstand these specific solvent vehicles rather than just the carbohydrate itself.

  • Sensitization: Repeated dermal exposure to reactive synthetic glycosides can lead to contact dermatitis or skin sensitization.

Personal Protective Equipment (PPE) Matrix

To mitigate the risks associated with both the carbohydrate derivative and its reaction vehicles, the following PPE matrix must be strictly enforced.

PPE CategorySpecification & StandardCausality / Operational Justification
Hand Protection Nitrile Gloves ( 0.11 mm thickness)Protects against incidental dermal contact. Nitrile provides essential chemical resistance to the polar aprotic solvents (e.g., DMF) frequently used to dissolve the fucopyranoside during alkylation.
Eye Protection ANSI Z87.1 Safety GogglesPrevents ocular irritation from airborne carbohydrate dust during weighing, and protects against solvent splashes during pressurized reaction setups.
Body Protection Flame-Retardant Lab Coat (100% Cotton)Mitigates static charge buildup, which can inadvertently aerosolize fine powders. Protects against the flammability of reaction solvents like Toluene.
Respiratory N95 / FFP2 Mask (If outside hood)Prevents inhalation of fine crystalline dust. Note: All routine handling and reactions must occur inside a certified chemical fume hood, rendering the mask a secondary precaution.

Operational Workflow: Selective Alkylation Setup

The following protocol outlines the stannylene acetal-mediated selective C3-O-alkylation of Allyl α -L-fucopyranoside—a foundational step in synthesizing the fucosyl residue of the QS-21 adjuvant [1]. This protocol is designed as a self-validating system to ensure both safety and reaction integrity.

Step 1: System Verification Ensure the fume hood face velocity is 100 fpm. Verify that all glassware is flame-dried and purged with Argon. Causality: Moisture induces the premature hydrolysis of the highly sensitive stannylene acetal intermediate, which would abort the reaction.

Step 2: Dissolution & Acetal Formation Weigh 1.0 equivalent of Allyl α -L-fucopyranoside and dissolve in anhydrous toluene (0.1 M). Add 1.1 equivalents of dibutyltin oxide ( Bu2​SnO ). Reflux the mixture using a Dean-Stark apparatus for 3 hours. Causality: The formation of the stannylene acetal selectively activates the equatorial C3-hydroxyl group by enhancing its nucleophilicity over the axial C4-hydroxyl. Validation: The reaction mixture will transition from a cloudy, heterogeneous suspension to a clear, homogeneous solution, visually confirming complete acetal formation.

Step 3: Solvent Exchange & Alkylation Concentrate the mixture in vacuo to remove the toluene. Redissolve the resulting syrup in anhydrous DMF. Add 1.2 equivalents of the alkylating agent (e.g., p-methoxybenzyl chloride, PMBCl) and 1.1 equivalents of Cesium Fluoride (CsF). Stir at 60°C. Causality: CsF acts as a critical activator for the stannylene complex, significantly accelerating the alkylation process.

Step 4: Reaction Quenching Monitor the reaction via TLC (eluent: Hexanes/EtOAc). Upon complete consumption of the starting material, quench the reaction by adding saturated aqueous NaHCO3​ . Causality: NaHCO3​ neutralizes any residual HCl generated during the alkylation with PMBCl, preventing the acid-catalyzed cleavage of the sensitive allyl glycosidic bond.

Caption: Operational workflow for handling and reacting Allyl α-L-fucopyranoside under inert conditions.

Synthetic Utility & Signaling Pathway

In the context of drug development, Allyl α -L-fucopyranoside is not an end-product but a strategic node in a larger synthetic pathway. By leveraging the terminal alkene of the allyl group, chemists can perform olefin cross-metathesis to link the carbohydrate to amino acid derivatives, or utilize it in iterative glycosylation strategies to build the massive oligosaccharide domains required for fully synthetic, multifaceted epithelial tumor vaccines[2, 3].

Caption: Synthetic pathway of Allyl α-L-fucopyranoside in the development of saponin-based vaccine adjuvants.

Spill Management & Disposal Plan

In the event of an accidental release or upon completion of the reaction, strict logistical protocols must be followed to maintain a safe laboratory environment:

  • Containment: Immediately isolate the area. If the spill involves dry carbohydrate powder, do not sweep , as this will aerosolize the particles. Instead, gently cover the powder with damp paper towels. If the compound is dissolved in a solvent (e.g., DMF or DCM), cover the liquid with an inert absorbent material such as vermiculite or sand.

  • Collection: Use non-sparking tools to scoop the absorbed material into a compatible, sealable high-density polyethylene (HDPE) container.

  • Surface Decontamination: Wash the affected surface with a 10% bleach solution or an appropriate organic solvent (like acetone), followed by soap and water, ensuring the complete removal of any reactive carbohydrate residues.

  • Waste Segregation: Label the disposal container clearly. Solid carbohydrate waste and contaminated PPE must be disposed of in standard hazardous solid waste bins. Liquid waste must be strictly segregated: halogenated solvent waste (if DCM was used during workup) must be kept entirely separate from non-halogenated waste (DMF, Toluene, EtOAc) to prevent dangerous exothermic cross-reactions in the waste carboys.

References

  • Kim YJ, Wang P, Navarro-Villalobos M, Rohde BD, et al. Synthetic studies of complex immunostimulants from Quillaja saponaria: synthesis of the potent clinical immunoadjuvant QS-21Aapi. J Am Chem Soc. 2006;128(36):11906-11915. URL: [Link]

  • Keding SJ, Danishefsky SJ. Prospects for total synthesis: A vision for a totally synthetic vaccine targeting epithelial tumors. Proc Natl Acad Sci U S A. 2004;101(33):11937-11942. URL: [Link]

  • Hossain F, Kandalai S, Zhou X, Zhang N, Zheng Q. Chemical and Synthetic Biology Approaches for Cancer Vaccine Development. Molecules. 2022; 27(20):6933. URL: [Link]

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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Feasible Synthetic Routes

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alpha-L-Galactopyranoside, 2-propen-1-yl 6-deoxy-
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alpha-L-Galactopyranoside, 2-propen-1-yl 6-deoxy-
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